4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUBDHWJUIFECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362840 | |
| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131988-01-7 | |
| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine from Methyl Nicotinoylacetate
Abstract: This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Starting from the readily available methyl nicotinoylacetate, the synthesis proceeds through a robust, multi-step sequence involving oximation, oxidative cyclization to a furoxan intermediate, and subsequent amination. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and characterization data for key compounds.
Introduction and Strategic Overview
The 1,2,5-oxadiazole (furazan) ring system and its N-oxide counterpart, the furoxan ring, are privileged scaffolds in medicinal chemistry.[1][2][3][4] These heterocycles are known for their ability to act as nitric oxide (NO) donors, a crucial signaling molecule in various physiological processes.[1][2][3] The target molecule, this compound, combines this potent pharmacophore with a pyridine moiety, making it a valuable building block for the development of novel therapeutics, including potential inhibitors of enzymes like mitogen and stress-activated protein kinase-1 (MSK-1).[5]
The synthetic strategy detailed herein is designed for efficiency and reliability, transforming the β-ketoester, methyl nicotinoylacetate, into the target amine in three distinct, high-yielding stages. The causality behind this pathway is rooted in established, predictable chemical transformations, ensuring reproducibility.
Synthetic Pathway Overview
The transformation from starting material to final product is achieved via the following logical sequence:
-
Step I: Oximation. The β-keto group of methyl nicotinoylacetate is converted into an α-keto-oxime. This is a classic reaction that proceeds by nitrosation of the active methylene group.
-
Step II: Oxidative Cyclization. The α-keto-oxime undergoes an intramolecular cyclization to form the corresponding 4-methoxycarbonyl-3-(pyridin-3-yl)-1,2,5-oxadiazole 2-oxide (furoxan).
-
Step III: Amination. The ester group of the furoxan intermediate is converted into the target 3-amine, a common transformation in heterocyclic chemistry.
The entire workflow is depicted in the diagram below.
Caption: Overall synthetic workflow from starting material to final product.
Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology for each synthetic transformation. All reagents should be of analytical grade and used as received unless otherwise specified.
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. |
| Methyl Nicotinoylacetate | C₉H₉NO₃ | 179.17 | 54950-20-8 |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |
| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 |
| Ammonia (7N in Methanol) | NH₃/CH₃OH | - | 7664-41-7 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexanes | - | - | 110-54-3 |
Step I: Synthesis of Methyl 2-(hydroxyimino)-3-oxo-3-(pyridin-3-yl)propanoate (α-Keto-oxime Intermediate)
Principle: This transformation is an acid-catalyzed nitrosation of the active methylene carbon of the β-ketoester. Sodium nitrite in acetic acid generates nitrous acid in situ, which then reacts with the enol form of the starting material to yield the desired α-keto-oxime. This is a standard and highly effective method for preparing such intermediates.[6]
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl nicotinoylacetate (10.0 g, 55.8 mmol).
-
Dissolution: Add glacial acetic acid (100 mL) and stir at room temperature until all the solid has dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: While maintaining the temperature below 10 °C, add a solution of sodium nitrite (4.23 g, 61.3 mmol, 1.1 equiv.) in water (15 mL) dropwise over a period of 30 minutes. The reaction is typically accompanied by a color change to yellow or orange.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent.
-
Work-up: Once the reaction is complete, slowly pour the mixture into 500 mL of ice-cold water. A pale-yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the product under vacuum to a constant weight. The resulting methyl 2-(hydroxyimino)-3-oxo-3-(pyridin-3-yl)propanoate is typically obtained as a pale-yellow solid and is used in the next step without further purification.
Step II: Synthesis of Methyl 4-(pyridin-3-yl)-1,2,5-oxadiazole-3-carboxylate 2-oxide (Furoxan Intermediate)
Principle: The formation of the furoxan ring is achieved through the dehydration and cyclization of the α-keto-oxime.[1][7] This can be accomplished thermally or by using a dehydrating agent like thionyl chloride. The mechanism involves the formation of a nitrile oxide intermediate which then undergoes an intramolecular cyclization. The use of a dehydrating agent allows the reaction to proceed at a lower temperature.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend the crude α-keto-oxime from Step I (approx. 55.8 mmol) in dichloromethane (150 mL).
-
Reagent Addition: Cool the suspension to 0 °C and add thionyl chloride (8.1 mL, 111.6 mmol, 2.0 equiv.) dropwise over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to room temperature and carefully pour it onto 200 g of crushed ice.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is neutral (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude furoxan intermediate.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes) to afford the pure methyl 4-(pyridin-3-yl)-1,2,5-oxadiazole-3-carboxylate 2-oxide as a solid.
Step III: Synthesis of this compound (Final Product)
Principle: The final step involves the amination of the methyl ester. Using a solution of ammonia in methanol is a standard and effective method for converting esters to primary amides, which in this case, directly yields the target 3-amino-1,2,5-oxadiazole. The reaction proceeds via nucleophilic acyl substitution.
Protocol:
-
Reaction Setup: Dissolve the purified furoxan intermediate from Step II (e.g., 5.0 g, 21.3 mmol) in a 7N solution of ammonia in methanol (100 mL) in a sealed pressure vessel or a robust, tightly sealed flask.
-
Reaction: Stir the solution at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting crude solid is triturated with diethyl ether, collected by vacuum filtration, and washed with additional diethyl ether to remove any non-polar impurities.
-
Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
-
Drying: Dry the final product, this compound, under vacuum to a constant weight.
Characterization and Data
Proper characterization of the intermediates and the final product is crucial for validating the synthesis. The following data are typical for the synthesized compounds.
| Compound | Appearance | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |
| α-Keto-oxime | Pale-yellow solid | ~12.5 (s, 1H, NOH), 8.8-8.6 (m, 2H, Py), 7.8 (m, 1H, Py), 7.5 (m, 1H, Py), 3.9 (s, 3H, OCH₃) | [M+H]⁺: 209.06 |
| Furoxan | Off-white solid | 9.1 (d, 1H, Py), 8.8 (dd, 1H, Py), 8.1 (dt, 1H, Py), 7.6 (dd, 1H, Py), 4.0 (s, 3H, OCH₃) | [M+H]⁺: 222.05 |
| Final Product | White to off-white solid | 8.9 (d, 1H, Py), 8.7 (dd, 1H, Py), 7.9 (dt, 1H, Py), 7.5 (dd, 1H, Py), 6.5 (br s, 2H, NH₂) | [M+H]⁺: 177.06 |
Safety and Handling
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Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials. It is toxic if swallowed.
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Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Ammonia in Methanol: Corrosive and flammable. The vapor can cause severe respiratory irritation. Work in a fume hood and avoid inhalation.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
This guide outlines a reliable and well-documented three-step synthesis for preparing this compound from methyl nicotinoylacetate. By providing detailed, step-by-step protocols and explaining the chemical rationale behind each transformation, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications. The described pathway is scalable and utilizes common laboratory reagents, making it an accessible and practical route to this important building block.
References
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Ren, Z.-H., et al. (2016). Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines. Synthesis, 48(12), 1920–1926. Available at: [Link]
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Ren, Z.-H., et al. (2016). Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines. Sci-Hub. Available at: [Link]
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ACS Medicinal Chemistry Letters. (2026). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Available at: [Link]
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Chinese Journal of Energetic Materials. (2021). Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. Available at: [Link]
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An In-depth Technical Guide to 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine: A Privileged Scaffold in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the chemical and physical properties of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon data from analogous structures and the broader class of pyridinyl-oxadiazole amines, this document will explore its synthesis, structural elucidation, physicochemical characteristics, and its potential as a core scaffold in the development of targeted therapeutics, particularly in the realm of kinase inhibition.
Introduction: The Emergence of Pyridinyl-Oxadiazole Amines in Medicinal Chemistry
The confluence of a pyridine ring, a 1,2,5-oxadiazole (furazan) heterocycle, and a primary amine functional group in this compound creates a molecule with a unique electronic and steric profile. The oxadiazole ring, a well-established bioisostere for amide and ester groups, enhances metabolic stability and modulates physicochemical properties. The pyridine moiety provides a key hydrogen bond accepting nitrogen atom, crucial for molecular recognition in biological systems, while the amino group offers a versatile handle for further chemical modification and can act as a critical hydrogen bond donor.
This combination of features has positioned the pyridinyl-oxadiazole amine scaffold as a "privileged structure" in drug discovery. Notably, closely related analogs, such as (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives, have been identified as potent inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1)[1]. This highlights the potential of the core this compound structure to interact with the ATP-binding sites of various kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.
Physicochemical and Structural Characteristics
| Property | Predicted Value / Information | Source / Basis |
| CAS Number | 131988-01-7 | Chemical Supplier Databases[2][3] |
| Molecular Formula | C₇H₆N₄O | Chemical Supplier Databases |
| Molecular Weight | 162.15 g/mol | Chemical Supplier Databases |
| Melting Point | Expected to be a solid with a relatively high melting point, typical for aromatic heterocyclic compounds. | Analogy to related heterocyclic compounds. |
| Solubility | Likely to exhibit moderate solubility in polar organic solvents such as DMSO, DMF, and methanol. Aqueous solubility is expected to be low but can be influenced by pH due to the basicity of the pyridine nitrogen. | General properties of pyridine and oxadiazole derivatives[4]. |
| pKa | The pyridine nitrogen is expected to have a pKa in the range of 3-5, making it weakly basic. | Standard pKa values for substituted pyridines. |
Structural Formula:
Synthesis and Purification
A plausible and efficient synthesis of this compound can be conceptualized based on established methodologies for the formation of 3-amino-4-substituted-1,2,5-oxadiazoles. One of the most common routes involves the use of a suitable pyridine-containing precursor which is then elaborated to form the oxadiazole ring. ChemicalBook suggests that synthetic routes from Methyl nicotinoylacetate are available[5]. A generalized synthetic workflow is proposed below.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Oxime Intermediate
-
To a stirred solution of methyl nicotinoylacetate in a suitable solvent (e.g., ethanol), an aqueous solution of sodium nitrite is added dropwise at 0-5 °C.
-
The reaction mixture is then acidified with a mineral acid (e.g., HCl) while maintaining the low temperature.
-
The reaction is stirred for several hours, allowing for the formation of the corresponding oxime.
-
The product is then extracted into an organic solvent, and the solvent is removed under reduced pressure to yield the crude oxime intermediate.
Step 2: Formation of the 1,2,5-Oxadiazole Ring
-
The crude oxime intermediate is dissolved in a suitable solvent (e.g., ethanol or DMF).
-
A base (e.g., sodium ethoxide or potassium carbonate) is added to the solution.
-
Cyanogen bromide is then added portion-wise, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted. The organic layer is dried and concentrated to give the 4-(Pyridin-3-yl)-1,2,5-oxadiazole-3-carbonitrile.
Step 3: Amination to Yield this compound
-
The nitrile intermediate is dissolved in a suitable solvent (e.g., ethanol) in a sealed reaction vessel.
-
A solution of ammonia in ethanol is added, and the mixture is heated to promote the nucleophilic displacement of the nitrile group.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.
Purification:
The final product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system such as ethanol/water.
Spectroscopic and Analytical Characterization
While a full experimental dataset for the title compound is not publicly available, the expected spectroscopic features can be predicted based on data from analogous compounds, such as 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[6].
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the pyridine ring are expected in the δ 7.5-9.0 ppm region. - A broad singlet for the -NH₂ protons, which would be D₂O exchangeable, is anticipated around δ 4.0-5.0 ppm. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring are expected in the δ 120-150 ppm range. - Carbons of the 1,2,5-oxadiazole ring are expected to appear in the δ 140-160 ppm region. |
| IR (KBr) | - N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region (typically two bands). - C=N and C=C stretching vibrations from the aromatic rings are expected in the 1500-1650 cm⁻¹ region. - C-N and C-O stretching vibrations are expected in the fingerprint region (1000-1400 cm⁻¹). |
| Mass Spec (ESI-MS) | - A prominent [M+H]⁺ ion is expected at m/z 163.1. |
Commercial suppliers like BLDpharm indicate that analytical data including NMR, HPLC, and LC-MS are available upon request for their products[2].
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a highly attractive starting point for the development of novel therapeutics, particularly kinase inhibitors.
Kinase Inhibition
The structural motif of a heterocyclic amine is a common feature in many ATP-competitive kinase inhibitors. The amino group and the pyridine nitrogen can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The pyridinyl-oxadiazole core can be further functionalized to achieve potency and selectivity for specific kinases.
Caption: Conceptual diagram of the interaction of the scaffold with a kinase active site.
Structure-Activity Relationship (SAR) Studies
The primary amine of this compound serves as a key point for derivatization to explore the structure-activity relationship. Acylation, alkylation, or arylation of the amino group can be performed to introduce various substituents that can probe different regions of a target's binding site. For example, in the case of MSK-1 inhibitors, modifications at this position were crucial for optimizing potency and selectivity[1].
Conclusion and Future Perspectives
This compound represents a molecule of high strategic value for medicinal chemists. Its synthesis is achievable through established heterocyclic chemistry routes, and its structure is primed for derivatization. The demonstrated activity of closely related analogs as potent kinase inhibitors strongly suggests that this scaffold is a promising starting point for the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions. Further detailed biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
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Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(2), M824. [Link]
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Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Egyptian Journal of Chemistry. [Link]
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Atmiya University. Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. [Link]
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Vinayak, et al. (2020). Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. ResearchGate. [Link]
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Kauthale, M. K., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. [Link]
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Sıdır, İ., et al. (2022). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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A Researcher's Guide to 1H and 13C NMR Spectroscopy of Pyridinyl-Oxadiazole Compounds
Introduction: The Convergence of Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the pyridinyl and oxadiazole moieties represent "privileged scaffolds"—structural motifs that consistently appear in biologically active compounds. The pyridine ring, a bioisostere of benzene, offers a key hydrogen bond acceptor site, enhancing solubility and target engagement.[1][2] The 1,3,4-oxadiazole ring is a rigid, planar system known for its metabolic stability and ability to participate in hydrogen bonding and π-stacking interactions.[3][4] The conjugation of these two heterocycles creates the pyridinyl-oxadiazole core, a structure of significant interest in the development of novel therapeutics, including anticancer and antimicrobial agents.[5][6][7]
Nuclear Magnetic Resonance (NMR) spectroscopy is the unequivocal tool for the structural elucidation of these complex organic molecules.[8][9][10] This in-depth guide provides researchers, scientists, and drug development professionals with a technical framework for interpreting the ¹H and ¹³C NMR spectra of pyridinyl-oxadiazole compounds. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, empowering you to confidently characterize these high-value compounds.
Part 1: Foundational Principles of NMR in Heterocyclic Systems
The chemical environment of each nucleus (¹H or ¹³C) dictates its resonance frequency (chemical shift, δ). In pyridinyl-oxadiazole systems, the primary influences are:
-
Electronegativity: The nitrogen and oxygen atoms in the rings are highly electronegative. They withdraw electron density from adjacent carbon and hydrogen atoms, "deshielding" them. This deshielding effect causes the corresponding nuclei to resonate at a higher frequency, shifting their signals downfield (to a higher ppm value) in the NMR spectrum.[1][2]
-
Aromaticity and Ring Currents: Both the pyridine and oxadiazole rings are aromatic. When placed in a magnetic field, the delocalized π-electrons circulate, inducing a local magnetic field. This "ring current" strongly deshields protons attached to the exterior of the ring, further contributing to their downfield chemical shifts.[1][2]
-
Anisotropic Effects: The π-systems of the rings create regions of both shielding and deshielding in the space around them. The precise orientation of one ring relative to the other can cause protons on one ring to fall into the shielding or deshielding cone of the other, leading to subtle but significant shifts in their resonance frequencies.
Part 2: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration (proton count), and spin-spin coupling (multiplicity).
The Pyridine Ring Signals
The substitution pattern on the pyridine ring (i.e., connection from the 2-, 3-, or 4-position to the oxadiazole) creates distinct and predictable spectral patterns. Protons on the pyridine ring are typically found in the aromatic region, significantly downfield.
-
α-Protons (H2/H6): These protons are adjacent to the ring nitrogen. They experience the strongest deshielding effect due to both the nitrogen's electronegativity and inductive effects. Consequently, they are found furthest downfield, typically in the δ 8.5-9.2 ppm range.[11][12]
-
γ-Proton (H4): The proton at the para-position to the nitrogen is also significantly deshielded, though less so than the α-protons. Its signal usually appears in the δ 7.5-8.0 ppm range.[11][12]
-
β-Protons (H3/H5): These protons are meta to the nitrogen and are the most shielded of the pyridine ring protons, resonating in the δ 7.1-7.6 ppm range.[11][12]
Coupling Constants (J): The splitting patterns are highly informative for confirming assignments.
-
Ortho coupling (³JHH) between adjacent protons (e.g., H2-H3) is the largest, typically 7-9 Hz .
-
Meta coupling (⁴JHH) between protons separated by two bonds (e.g., H2-H4) is smaller, around 2-3 Hz .
-
Para coupling (⁵JHH) between H2 and H5 is often negligible or less than 1 Hz .[10]
The Oxadiazole Ring Signal
In a 2,5-disubstituted 1,3,4-oxadiazole where one substituent is the pyridine ring and the other is a non-proton-bearing group (e.g., a phenyl ring), there will be no proton signals originating directly from the oxadiazole ring itself. If the 5-position substituent has protons, their chemical shifts will be influenced by the oxadiazole ring's electronic properties.[5]
Data Summary: Typical ¹H NMR Chemical Shifts (ppm)
| Proton Position | Typical δ (ppm) | Key Influences |
| Pyridine H-2, H-6 (α) | 8.5 - 9.2 | Strong deshielding by adjacent nitrogen.[11][12] |
| Pyridine H-4 (γ) | 7.5 - 8.0 | Moderate deshielding. |
| Pyridine H-3, H-5 (β) | 7.1 - 7.6 | Most shielded pyridine protons.[11][12] |
| Methylene Bridge (-CH₂-) | 4.6 - 5.5 | Deshielded by two adjacent heteroaromatic rings.[5] |
Part 3: Interpreting the ¹³C NMR Spectrum
¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments typically require a higher sample concentration or longer acquisition times.[13][14]
The Oxadiazole Ring Carbons
The two carbons within the 1,3,4-oxadiazole ring are in a unique chemical environment, bonded to both oxygen and nitrogen.
-
C2 and C5: These carbons are significantly deshielded due to their attachment to two heteroatoms. They typically resonate far downfield in the δ 155-168 ppm range.[15][16] The specific chemical shift can be influenced by the nature of the attached substituent (e.g., pyridine vs. another aryl group).[17][18]
The Pyridine Ring Carbons
Similar to the proton signals, the carbon signals of the pyridine ring are spread over a characteristic range.
-
C2, C6 (α-Carbons): Adjacent to the nitrogen, these carbons are deshielded and appear around δ 148-152 ppm .
-
C4 (γ-Carbon): This carbon is also deshielded, typically resonating in the δ 135-140 ppm range.
-
C3, C5 (β-Carbons): These are the most shielded carbons of the pyridine ring, found around δ 120-128 ppm .
-
Quaternary Carbon (Point of Attachment): The pyridine carbon attached to the oxadiazole ring will be a quaternary carbon (no attached proton) and its signal will typically be of lower intensity. Its chemical shift will depend on its position (α, β, or γ).
Data Summary: Typical ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | Typical δ (ppm) | Key Influences |
| Oxadiazole C-2, C-5 | 155 - 168 | Strong deshielding from two adjacent heteroatoms.[15][16] |
| Pyridine C-2, C-6 (α) | 148 - 152 | Deshielding by adjacent nitrogen. |
| Pyridine C-4 (γ) | 135 - 140 | Moderate deshielding. |
| Pyridine C-3, C-5 (β) | 120 - 128 | Most shielded pyridine carbons. |
Part 4: Experimental Protocol for High-Quality NMR Data Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.[13] This protocol outlines a self-validating system for acquiring publication-quality spectra.
Sample Preparation
-
Analyte Quantity: For a standard 400-600 MHz spectrometer, accurately weigh 5-20 mg of the pyridinyl-oxadiazole compound for ¹H NMR.[14] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[13]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is suitable for many nonpolar organic compounds, while DMSO-d₆ is excellent for more polar molecules. The solvent's residual proton signal should not overlap with key analyte signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[13][14] Gently vortex or sonicate to ensure complete dissolution. Visually inspect the solution against a light source to ensure no solid particles remain, as suspended solids will degrade spectral resolution.[14] If necessary, filter the solution through a pipette with a small plug of glass wool.[14]
-
Transfer to NMR Tube: Using a clean glass pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. The sample height should be approximately 4 cm to ensure it is centered within the instrument's detection coil.[14]
-
Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove fingerprints and dust.[13] Label the cap clearly.
Instrument Setup and Data Acquisition
-
Insertion: Place the NMR tube into a spinner turbine and use a depth gauge to ensure the correct positioning.[14][19] Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[13] An automated or manual "shimming" process is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.[13]
-
¹H Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are usually adequate.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.
-
-
¹³C Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum of singlets, simplifying interpretation.
-
Spectral Width: Set to cover the full range of carbon signals (e.g., 0 to 200 ppm).
-
Number of Scans (ns): This is highly dependent on concentration. It may range from several hundred to several thousand scans.
-
Relaxation Delay (d1): A 2-second delay is a good starting point.
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed. The resulting spectrum is then phased (to ensure all peaks are positive and symmetrical), baseline corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).[20]
Workflow: From Sample to Spectrum
Caption: A standardized workflow for NMR sample preparation and data acquisition.
Part 5: Advanced Analysis - Distinguishing Isomers
A common challenge in synthesis is confirming the regiochemistry of the final product. For example, how can one distinguish between a 2-(pyridin-3 -yl)-1,3,4-oxadiazole and a 2-(pyridin-4 -yl)-1,3,4-oxadiazole using NMR?
-
¹H NMR Symmetry: The 4-substituted pyridine ring is symmetrical. This results in a simplified AA'BB' system, appearing as two distinct signals (two doublets or two multiplets), each integrating to 2H.[11] In contrast, the 3-substituted pyridine ring is unsymmetrical, giving rise to four distinct signals in the aromatic region, each integrating to 1H (a singlet/triplet, and three doublet of doublets or multiplets).
-
¹³C NMR Signal Count: The symmetrical 4-substituted pyridine will show fewer carbon signals in the aromatic region (typically 3 unique signals, one of which is quaternary) compared to the unsymmetrical 3-substituted pyridine, which will show all 5 expected carbon signals (one quaternary).
By carefully analyzing the symmetry, multiplicity, and number of signals in both the ¹H and ¹³C spectra, an unambiguous structural assignment can be made. For even greater confidence, 2D NMR experiments like COSY (correlating coupled protons) and HMBC (correlating protons and carbons over multiple bonds) can be employed to map out the complete connectivity of the molecule.[10]
Structural Isomers and Their NMR Fingerprints
Caption: Differentiating pyridinyl isomers via NMR signal symmetry and count.
Conclusion
The pyridinyl-oxadiazole core presents a rich field for drug discovery. A thorough and mechanistically-grounded understanding of its NMR spectroscopy is not merely an academic exercise; it is a prerequisite for efficient synthesis, accurate characterization, and the confident progression of drug candidates. By leveraging the principles of chemical shifts, coupling patterns, and signal symmetry outlined in this guide, researchers can effectively harness the power of NMR to accelerate their research and development efforts.
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ALWSCI. (2024). How To Prepare And Run An NMR Sample. Available at: [Link]
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University of Oslo. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Available at: [Link]
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Preprints.org. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Available at: [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]
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National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]
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MDPI. (2023). Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. Available at: [Link]
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SpringerLink. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
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Taylor & Francis Online. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]
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Seton Hall University. (2012). 200 MHz MR SOP manual. Available at: [Link]
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Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
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National Institutes of Health. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Available at: [Link]
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Wiley Online Library. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
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SpectraBase. (n.d.). 2,5-Diphenyl-1,3,4-oxadiazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: [Link]
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Aletihad. (2024). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. Available at: [Link]
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Scholars Research Library. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available at: [Link]
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CORE. (n.d.). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrimidine Derivatives of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole. Available at: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
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An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
Executive Summary
The convergence of heterocyclic scaffolds in single molecular entities presents unique opportunities in drug discovery, often leading to novel pharmacological profiles. 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine is one such molecule, incorporating the pharmacologically significant pyridine, 1,2,5-oxadiazole (furazan), and aromatic amine moieties.[1] As with any novel chemical entity in the development pipeline, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique for confirming the presence of key functional groups and providing a unique molecular fingerprint.[2] This guide provides a comprehensive framework for the IR spectroscopic analysis of this compound, detailing the theoretical underpinnings of its spectrum, a robust experimental protocol, and a predictive interpretation of its characteristic vibrational modes. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis and characterization of novel pharmaceutical compounds.
The Molecular Architecture: A Vibrational Perspective
The IR spectrum of this compound is a composite of the vibrational modes of its three core components. Understanding the expected contributions of each is critical for accurate spectral interpretation.
-
The Primary Aromatic Amine (-NH₂): The primary amine group is one of the most conspicuous features in an IR spectrum. It is characterized by a pair of medium-to-weak absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[3][4] The presence of two distinct bands is a definitive indicator of a primary (R-NH₂) amine.[5] Furthermore, a scissoring (bending) vibration is expected in the 1650-1580 cm⁻¹ region.[4] The C-N stretching vibration for an aromatic amine typically produces a strong band between 1335-1250 cm⁻¹.[6]
-
The Pyridine Ring: As a substituted aromatic heterocycle, the pyridine moiety contributes several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[7] The C=C and C=N ring stretching vibrations produce a series of bands, often sharp, in the 1600-1400 cm⁻¹ region.[8] The specific pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the ring.[7]
-
The 1,2,5-Oxadiazole (Furazan) Ring: The 1,2,5-oxadiazole ring is a five-membered heterocycle whose vibrational modes have been well-studied.[9][10] Its ring stretching vibrations (C=N, N-O, C-C) contribute to the complex fingerprint region of the spectrum, typically between 1600 cm⁻¹ and 800 cm⁻¹. Specific bands for C=N stretching are expected around 1560-1650 cm⁻¹, while N-O stretching can appear in the 1000-1200 cm⁻¹ range. Ring breathing and deformation modes occur at lower wavenumbers.[10][11]
The following diagram illustrates the key functional groups within the target molecule that are pertinent to IR analysis.
Caption: Key functional groups of the target molecule.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a reliable IR spectrum is contingent upon meticulous sample preparation and instrument operation. Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard, offering superior speed and signal-to-noise ratio.[12] The following protocol outlines a self-validating workflow suitable for pharmaceutical-grade analysis.[2]
Instrumentation and Materials
-
FTIR Spectrometer (e.g., Agilent Cary 630, Bruker Alpha-T)[12][13]
-
Sample analysis module: Attenuated Total Reflectance (ATR) or KBr pellet press kit. ATR is often preferred for its minimal sample preparation.[14]
-
Potassium Bromide (KBr), spectroscopy grade, dried in an oven at >100 °C.
-
Agate mortar and pestle.
-
Spatula, cleaning solvents (e.g., isopropanol, ethanol), and laboratory wipes.
Step-by-Step Workflow
The general workflow for acquiring the IR spectrum is visualized below.
Caption: Experimental workflow for FTIR analysis.
Methodology Details:
-
Sample Preparation (Choose one):
-
Attenuated Total Reflectance (ATR): This is the most common and rapid method.[12] Ensure the ATR crystal (typically diamond or germanium) is impeccably clean by wiping it with a soft tissue dampened with isopropanol. Place a small amount (~1-2 mg) of the solid this compound powder onto the crystal. Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface.[14]
-
Potassium Bromide (KBr) Pellet: This classic transmission method requires more preparation but can yield very high-quality spectra.[15] Gently grind approximately 1 mg of the sample with 100-200 mg of desiccated, spectroscopic-grade KBr in an agate mortar until a fine, homogeneous powder is obtained.[14] Transfer the mixture to a pellet die and press under a hydraulic press (approx. 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrument Setup: Configure the spectrometer software to scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans are standard for high-quality spectra of solid samples, providing a good balance between resolution and signal-to-noise ratio.
-
Background Collection: First, collect a background spectrum. For ATR, this is done with the clean, empty crystal. For the KBr method, an empty sample holder or a pure KBr pellet is used. This step is critical as it measures the absorbance of ambient water vapor and carbon dioxide, which the software will then subtract from the sample spectrum.
-
Sample Collection: Place the prepared sample (either on the ATR crystal or the KBr pellet in the holder) into the spectrometer's sample compartment and acquire the spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
Predictive Spectral Analysis and Data Interpretation
Based on the known vibrational frequencies of its constituent functional groups, a detailed prediction of the IR spectrum for this compound can be compiled. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and their anticipated intensities.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3450 - 3350 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium-Weak |
| 3350 - 3250 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium-Weak |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | Medium-Weak |
| 1650 - 1580 | N-H Scissoring (Bend) | Primary Aromatic Amine | Medium-Strong |
| 1620 - 1550 | C=N / C=C Ring Stretch | Pyridine & Oxadiazole | Strong |
| 1500 - 1400 | C=C Ring Stretch | Pyridine Ring | Medium-Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 1200 - 1000 | N-O / C-N Ring Stretch | 1,2,5-Oxadiazole Ring | Medium |
| 900 - 650 | C-H Out-of-Plane Bend | Pyridine Ring | Strong |
Table 1: Predicted IR Absorption Bands for this compound.
Key Interpretive Insights:
-
Confirmation of the Amine Group: The most definitive evidence for the primary amine will be the observation of the two distinct N-H stretching bands between 3450-3250 cm⁻¹.[3][4] The absence of one of these bands would suggest a secondary amine, while the complete absence of bands in this region would indicate a tertiary amine, signaling a potential failure in synthesis or a degradation product.
-
Aromatic System Integrity: The presence of C-H stretching peaks just above 3000 cm⁻¹ and the complex pattern of sharp bands in the 1620-1400 cm⁻¹ region will confirm the presence of the aromatic pyridine system.[7]
-
Heterocyclic Core: The bands attributed to the oxadiazole ring are intertwined with others in the fingerprint region. However, characteristic C=N and N-O stretches between 1620 cm⁻¹ and 1000 cm⁻¹ provide strong evidence for the integrity of this heterocyclic core.[10][13]
-
Purity Assessment: The absence of unexpected peaks is as important as the presence of expected ones. For instance, a broad absorption around 3300 cm⁻¹ could indicate the presence of water, while a strong peak near 1700 cm⁻¹ might suggest a carbonyl-containing impurity from the synthesis process.[15]
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of novel pharmaceutical compounds like this compound.[12] By leveraging a systematic approach that combines a robust experimental protocol with a thorough understanding of the vibrational characteristics of the molecule's constituent parts, researchers can rapidly confirm its identity, verify the presence of critical functional groups, and assess its purity. The predictive data and methodologies presented in this guide offer a validated framework for achieving accurate and reliable spectroscopic characterization, a crucial step in the rigorous process of drug development.
References
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Pu, S., et al. (2006). Influence of solvents on IR spectrum of aromatic amines. Wei Sheng Yan Jiu = Journal of Hygiene Research, 35(5), 585-587. Available at: [Link]
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Illinois State University, Department of Chemistry (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link]
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WikiEducator (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]
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Chemistry LibreTexts (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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University of California, Los Angeles, Department of Chemistry (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
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Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectra of Pyridine and the Deuterated Pyridines. The Journal of Chemical Physics, 12(7), 300-309. Available at: [Link]
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Long, D. A., Murfin, F. S., & Thomas, E. L. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 35(11), 1293-1304. Available at: [Link]
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Lin, M.-Y., et al. (2014). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 118(9), 1693-1702. Available at: [Link]
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Christensen, D. H., et al. (1973). Vibrational spectra and fundamental frequencies of 1,2,5-oxadiazole and its deuterated species. Spectrochimica Acta Part A: Molecular Spectroscopy, 29(7), 1393-1405. Available at: [Link]
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Benedetti, E., & Bertini, V. (1967). Vibrational Analysis of the Spectra of 1,2,5-Oxadiazole, 1,2,5-Thiadiazole and 1,2,5-Selenadiazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 23(8), 2361-2369. Available at: [Link]
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Mass spectrometry fragmentation pattern of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles of mass spectrometry with expert insights to offer a robust framework for the structural elucidation of this and similar heterocyclic compounds.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both pyridine and 1,2,5-oxadiazole (furazan) moieties in bioactive molecules. The 1,2,5-oxadiazole ring, in particular, is recognized as a nitric oxide (NO) donor scaffold, a property of significant therapeutic interest. Accurate structural confirmation is a critical step in the development of any new chemical entity, and mass spectrometry stands as a primary tool for this purpose.
Understanding the fragmentation pattern is not merely an academic exercise; it is essential for:
-
Unambiguous molecular identification in complex matrices.
-
Structure verification of synthesized intermediates and final products.
-
Metabolite identification studies, where fragmentation patterns can reveal structural modifications.
Due to the novel nature of this specific molecule, this guide will present a predicted fragmentation pathway based on well-established fragmentation rules for its constituent pyridine and 1,2,5-oxadiazole rings. This predictive approach is a common and necessary practice in the analysis of new chemical entities.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be influenced by the interplay between the electron-rich pyridine ring, the relatively fragile oxadiazole ring, and the exocyclic amine group. We will consider the fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Electron Ionization (EI) Fragmentation
EI is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion (M+) is expected to be observed, and its subsequent fragmentation is likely to proceed through several key pathways initiated by the cleavage of the weakest bonds and the rearrangement of the heterocyclic systems.
The primary fragmentation pathways are predicted to be:
-
Pathway A: Cleavage of the 1,2,5-Oxadiazole Ring: The furazan ring is known to be susceptible to ring-opening and fragmentation upon electron impact. A characteristic loss of a nitric oxide radical (•NO, 30 Da) is a common fragmentation for N-oxides and related structures. Another possibility is the expulsion of a cyanogen radical (•CN, 26 Da) or hydrogen cyanide (HCN, 27 Da).
-
Pathway B: Fission of the Pyridine-Oxadiazole Bond: The C-C single bond connecting the two heterocyclic rings is a likely point of cleavage, leading to the formation of pyridinyl and oxadiazolyl fragments.
-
Pathway C: Fragmentation of the Pyridine Ring: The pyridine ring itself can undergo fragmentation, typically involving the loss of HCN (27 Da) or a neutral acetylene molecule (C2H2, 26 Da).
These predicted pathways are visualized in the following diagram:
A Technical Guide to the X-ray Crystallography of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine Derivatives: From Synthesis to Structural Elucidation
This guide provides an in-depth exploration of the crystallographic analysis of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine derivatives, a class of compounds of significant interest in medicinal chemistry. The integration of a pyridine moiety with the 1,2,5-oxadiazole (furazan) core presents unique opportunities for drug design, leveraging the hydrogen bonding capabilities and electronic properties of these heterocycles.[1][2] Understanding the three-dimensional structure of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions.[3][4] This document will detail the critical steps of the crystallographic workflow, from the synthesis of the target compounds and the crucial process of obtaining high-quality single crystals, to the principles and practice of X-ray data collection, structure solution, and refinement.
While a specific crystal structure for this compound was not publicly available at the time of this writing, this guide will utilize a closely related series of pyridine-based oxadiazole derivatives as a practical case study to illustrate the experimental and computational methodologies.[3]
The Significance of the this compound Scaffold
The 1,2,5-oxadiazole ring is a versatile pharmacophore known for a wide range of biological activities, including but not limited to, anticancer, antibacterial, and vasodilating properties.[5][6] Its derivatives have been investigated as potent inhibitors of various enzymes, highlighting their therapeutic potential.[7] The pyridine ring, a common motif in pharmaceuticals, enhances solubility and provides a key site for hydrogen bonding, which is crucial for molecular recognition at biological targets. The combination of these two heterocycles in the this compound scaffold offers a promising framework for the development of novel therapeutic agents.
Synthesis of Pyridine-Oxadiazole Derivatives
The synthesis of the target compounds is the foundational step. A general, multi-step synthetic route, adapted from established methodologies for similar pyridine-oxadiazole derivatives, is presented below.[3][8]
Experimental Protocol: A Generalized Synthetic Pathway
-
Esterification: A substituted aromatic acid is converted to its corresponding ethyl ester via Fischer esterification.
-
Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate in an alcoholic solvent to yield the acid hydrazide.
-
Oxadiazole Ring Formation: The acid hydrazide undergoes cyclization. For 1,3,4-oxadiazoles, this can be achieved by reacting with carbon disulfide in an alkaline medium.[9] For the target 1,2,5-oxadiazoles, established routes often involve the dehydration of dioximes or deoxygenation of 1,2,5-oxadiazol-2-oxides.[7]
-
Coupling/Condensation: The final step involves coupling the oxadiazole intermediate with a suitable pyridine derivative to yield the target molecule.[9]
The purity and identity of the synthesized compounds must be rigorously confirmed using techniques such as FTIR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to crystallization trials.[3]
The Art and Science of Crystallization
Obtaining a single crystal of suitable size and quality is often the most challenging step in the crystallographic process.[3][4] The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a crystalline lattice.
Key Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is one of the simplest methods, where the solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing its concentration. The choice of solvent is critical and can significantly influence crystal growth.[10]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner solution, inducing crystallization.[11]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.[10]
-
Antisolvent Crystallization: An "antisolvent" (a solvent in which the compound is poorly soluble) is slowly added to a solution of the compound, reducing its solubility and promoting crystallization.[11]
Experimental Protocol: Crystallization by Slow Evaporation (Case Study)
-
Solvent Screening: A small amount of the purified compound (e.g., 5-10 mg) is dissolved in a minimal amount of various solvents (e.g., methanol, ethanol, chloroform, acetone) to find a suitable one where the compound has moderate solubility.
-
Preparation of Crystallization Vial: A solution of the compound in the chosen solvent is prepared and filtered to remove any particulate matter.
-
Slow Evaporation: The vial is loosely capped or covered with parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: The vial is left undisturbed in a vibration-free environment. The formation of crystals can take several days to weeks. For the case study of pyridine-based 1,3,4-oxadiazole derivatives, colorless crystals were successfully grown from methanol using this method.[9]
Single-Crystal X-ray Diffraction: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam in a diffractometer. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.[8]
Experimental Workflow for Data Collection
Caption: Workflow for X-ray diffraction data collection and processing.
Key Parameters in Data Collection
| Parameter | Description | Typical Values for Small Molecules |
| X-ray Source | The source of the X-ray beam. | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | Data is often collected at low temperatures to minimize thermal vibrations. | 100 K |
| Detector Distance | The distance between the crystal and the detector. | 40-60 mm |
| Exposure Time | The time the detector is exposed for each frame. | 5-60 seconds per frame |
| Resolution | A measure of the level of detail in the diffraction data. | < 0.8 Å |
In the case study of the pyridine-based 1,3,4-oxadiazole derivative, data was collected using Mo Kα radiation. A total of 39,963 reflections were collected, of which 4165 were independent.[9]
Structure Solution and Refinement
The collected diffraction data provides the intensities and positions of the reflections, but the phase information is lost. "Solving" the structure involves determining these phases to generate an initial electron density map.
Methods for Structure Solution:
-
Direct Methods: These are computational methods that use statistical relationships between the reflection intensities to directly calculate the phases. This is the most common method for small molecules.
-
Patterson Methods: This method is used when heavy atoms are present in the structure, as their positions can be determined from a Patterson map, and this information can be used to phase the remaining reflections.
Once an initial model of the structure is obtained, it is refined to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[12]
The Refinement Process:
Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed and calculated structure factors.[12] This is typically done using a least-squares minimization approach. A key indicator of the quality of the refinement is the R-factor (or residual factor), which is a measure of the agreement between the observed and calculated data. A low R-factor (typically < 5% for high-quality structures) indicates a good fit.
Experimental Protocol: Structure Solution and Refinement
-
Space Group Determination: The processed data is analyzed to determine the crystal's space group.
-
Structure Solution: A suitable software package (e.g., SHELXT) is used to solve the structure using direct methods.
-
Initial Refinement: The initial model is refined against the experimental data.
-
Difference Fourier Maps: A difference Fourier map is calculated to locate missing atoms or identify misplaced ones.
-
Anisotropic Refinement: The thermal motion of non-hydrogen atoms is modeled anisotropically.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Refinement Cycles: The model is refined until convergence is reached, and the R-factor is minimized.
Analysis of the Crystal Structure
The final refined crystal structure provides a wealth of information:
-
Bond Lengths and Angles: These can be compared to standard values to confirm the chemical identity and identify any unusual geometric features.
-
Torsion Angles: These define the conformation of the molecule.
-
Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal packing can be identified and analyzed.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[3][9] It maps the electron density distribution around a molecule, with different colors representing different types of intermolecular contacts. This analysis provides a detailed picture of how molecules pack together in the crystal lattice.[9]
Data Deposition
It is standard practice in the scientific community to deposit the final crystallographic data (including the structure factors and the refined model) in a public database, such as the Cambridge Structural Database (CSD), to ensure data accessibility and reproducibility.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful approach to unambiguously determine their three-dimensional structures. This in-depth technical guide has outlined the essential steps, from the chemical synthesis and the critical art of crystallization to the sophisticated techniques of data collection, structure solution, and refinement. The detailed understanding of the molecular architecture and intermolecular interactions gleaned from these studies is invaluable for advancing the design and development of new therapeutic agents based on this promising heterocyclic scaffold.
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A Comprehensive Technical Guide to the Research Applications of WAY-100635
A Note on Chemical Identification: While this guide focuses on the extensive research applications of the compound commonly known as WAY-100635, it is important to address a discrepancy regarding its CAS (Chemical Abstracts Service) number. Initial searches for CAS number 131988-01-7 yield conflicting results, with some sources associating it with WAY-100635 and others with unrelated chemical entities. For clarity and scientific accuracy, this guide will refer to the compound by its widely recognized name, WAY-100635, which is unambiguously linked to the potent and selective 5-HT1A receptor antagonist discussed herein. The chemical name for WAY-100635 is N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide.
Introduction: Unveiling a Key Tool in Neuroscience Research
WAY-100635 is a cornerstone pharmacological tool in the field of neuroscience, renowned for its potent and selective antagonist activity at the serotonin 1A (5-HT1A) receptor.[1][2] Its development marked a significant milestone, providing researchers with the first "silent" antagonist—a compound that blocks the receptor without any intrinsic agonist activity.[1][2] This characteristic distinguishes it from earlier partial agonists that were often used as antagonists, offering a clearer means to investigate the physiological and pathological roles of the 5-HT1A receptor. Furthermore, WAY-100635 exhibits a fascinating dual pharmacology, also acting as a potent agonist at the dopamine D4 receptor, a property that opens additional avenues for research.[2][3] This guide provides an in-depth exploration of the mechanism of action, key research applications, and established experimental protocols for WAY-100635, tailored for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Receptors
The primary and most widely studied mechanism of action for WAY-100635 is its high-affinity, selective, and silent antagonism of the 5-HT1A receptor.[1][2] It exhibits a high pIC50 of 8.87 and an IC50 of 1.35 nM for the 5-HT1A receptor, with over 100-fold selectivity against other serotonin receptor subtypes and a broad range of other central nervous system receptors.[1][2]
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood, anxiety, and cognition. WAY-100635's ability to block both presynaptic somatodendritic 5-HT1A autoreceptors on serotonin neurons in the dorsal raphe nucleus and postsynaptic 5-HT1A receptors in various brain regions, such as the hippocampus, allows for the precise dissection of their respective functions.[1]
Interestingly, WAY-100635 also demonstrates potent agonism at the dopamine D4 receptor, with a binding affinity (Ki) of 16 nM and an EC50 of 9.7 nM in HEK-D4.4 cells.[3] This dual activity is a critical consideration in experimental design and data interpretation, as some observed effects of WAY-100635 may be attributable to its action on D4 receptors.[4][5]
Figure 1: Dual mechanism of action of WAY-100635.
Quantitative Data Summary
The following table summarizes the key binding affinities and functional potencies of WAY-100635 at its primary targets.
| Target | Parameter | Value | Species | Source |
| 5-HT1A Receptor | IC50 | 1.35 nM | Rat | [1] |
| pIC50 | 8.87 | Not Specified | [2][3] | |
| Ki | 0.39 nM | Not Specified | [3] | |
| Apparent pA2 | 9.71 | Not Specified | [3] | |
| Dopamine D4 Receptor | Binding Affinity (Kd) | 2.4 nM | Human | [3] |
| EC50 | 9.7 nM | Human | [3] | |
| Dopamine D2L Receptor | Binding Affinity | 940 nM | Human | [3] |
| Dopamine D3 Receptor | Binding Affinity | 370 nM | Human | [3] |
| α1-adrenergic Receptor | pIC50 | 6.6 | Not Specified | [3] |
Core Research Applications and Experimental Protocols
WAY-100635 has been instrumental in a wide array of research areas, providing critical insights into the function of the 5-HT1A receptor in both normal and pathological states.
WAY-100635 has been used to investigate the anxiolytic-like effects of blocking 5-HT1A receptors.[1] It has also been employed in studies of depression to understand the contribution of 5-HT1A autoreceptors to the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs).[2]
Experimental Protocol: Novelty-Suppressed Feeding Test
This protocol assesses anxiety-like behavior in rodents.
-
Habituation: Individually house mice and handle them for several days prior to testing.
-
Food Deprivation: Food deprive the mice for 24 hours before the test.
-
Drug Administration: Inject mice intraperitoneally with either vehicle, the test compound, or the test compound in combination with WAY-100635 (e.g., 0.5 mg/kg).[2]
-
Testing Apparatus: Place a single food pellet on a white filter paper in the center of a brightly lit, open-field arena.
-
Test Procedure: Two days after injection, place the mouse in a corner of the arena and measure the latency to begin eating the food pellet.[2]
-
Data Analysis: Compare the latency to eat between the different treatment groups. Anxiolytic compounds are expected to decrease the latency to eat.
Figure 2: Workflow for the Novelty-Suppressed Feeding Test.
WAY-100635 has been utilized to explore the role of 5-HT1A receptors in learning and memory. For instance, studies have shown its ability to reverse cognitive deficits induced by other pharmacological agents.[1][6]
Experimental Protocol: Passive Avoidance Task
This protocol is a fear-aggravated test used to assess learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The dark chamber has an electrified grid floor.
-
Training (Day 1): Place a rat in the light compartment. When the rat enters the dark compartment, deliver a mild foot shock.
-
Drug Administration: Administer WAY-100635 and/or other test compounds before or after the training session, depending on the experimental question.
-
Testing (Day 2): Place the rat back in the light compartment and measure the latency to enter the dark compartment.
-
Data Analysis: An increased latency to enter the dark compartment on the testing day indicates successful memory of the aversive stimulus.
Radiolabeled versions of WAY-100635, such as [¹¹C]WAY-100635 and [³H]WAY-100635, are invaluable tools for in vivo imaging and quantification of 5-HT1A receptors in the brain using Positron Emission Tomography (PET) and autoradiography, respectively.[1][7][8]
Experimental Protocol: In Vivo [³H]WAY-100635 Binding
This protocol measures the in vivo binding of WAY-100635 to 5-HT1A receptors.
-
Drug Administration: Administer the test compound to rats.
-
Radioligand Injection: After a predetermined time, inject [³H]WAY-100635 intravenously (e.g., 7.5 µCi).[2]
-
Euthanasia and Dissection: 30 minutes after the radioligand injection, euthanize the rats and rapidly dissect the brain. Isolate regions of interest (e.g., hippocampus, frontal cortex) and a reference region with low 5-HT1A receptor density (e.g., cerebellum).[2]
-
Tissue Processing and Radioactivity Measurement: Weigh and homogenize the brain regions. Determine the amount of radioactivity in the homogenates using a scintillation counter.[2]
-
Data Analysis: Calculate the specific binding by subtracting the radioactivity in the reference region from that in the regions of interest.
Figure 3: Workflow for In Vivo [³H]WAY-100635 Binding Studies.
Future Directions and Conclusion
WAY-100635 remains an indispensable tool for neuroscientists. Its high selectivity and silent antagonist profile at the 5-HT1A receptor, coupled with its agonist activity at the D4 receptor, provide a unique pharmacological profile for dissecting complex neural circuits. Future research will likely continue to leverage this compound to unravel the intricate roles of the serotonergic and dopaminergic systems in neuropsychiatric disorders. The development of even more selective ligands, inspired by the structure of WAY-100635, will further refine our understanding of these critical neurotransmitter systems and pave the way for novel therapeutic interventions.
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Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
Foreword: The Critical Role of Early-Stage Physicochemical Characterization
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles in this path are the fundamental physicochemical properties of the molecule, which dictate its ultimate bioavailability, manufacturability, and therapeutic efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, a heterocyclic compound representative of a class of molecules with significant therapeutic potential. The principles and methodologies detailed herein are designed to be broadly applicable, offering a robust template for the early-stage characterization of other novel chemical entities. By understanding and systematically investigating these core properties, we can de-risk drug development programs, accelerate timelines, and ultimately, increase the probability of success in bringing new medicines to patients.
Introduction to this compound: A Molecule of Interest
This compound belongs to the family of aminofurazans (amino-1,2,5-oxadiazoles), a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] The incorporation of the 1,2,5-oxadiazole ring, a bioisosteric replacement for ester and amide functionalities, can modulate a molecule's physicochemical and pharmacological properties.[2][3] The pyridine moiety, a common feature in many approved drugs, can influence aqueous solubility and provides a handle for potential salt formation. The primary amine group further contributes to the molecule's polarity and potential for hydrogen bonding.
The interplay of these structural features suggests a compound with a nuanced solubility and stability profile that requires careful and systematic investigation. Poor solubility can significantly hamper oral absorption and lead to variable in vivo exposure, while instability can compromise the integrity of the active pharmaceutical ingredient (API) during storage and formulation.[4] Therefore, a thorough understanding of these characteristics is paramount for its development.
Foundational Physicochemical Properties
A comprehensive physicochemical profile is the bedrock of any preformulation study.[5] Before embarking on detailed solubility and stability assessments, it is crucial to determine key molecular descriptors for this compound.
| Property | Predicted/Typical Value | Implication for Drug Development |
| Molecular Weight | ~162.15 g/mol | Favorable for oral absorption (satisfies Lipinski's Rule of Five).[6] |
| pKa | Estimated 3-5 (pyridine N), 8-10 (amine) | Influences pH-dependent solubility and selection of appropriate buffer systems.[] |
| LogP | Estimated 0.5 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and permeability.[8] |
| Hydrogen Bond Donors/Acceptors | 2 Donors, 4 Acceptors | High potential for hydrogen bonding, which can impact both solubility and crystal packing. |
A Systematic Approach to Solubility Assessment
The solubility of a drug substance is a critical determinant of its bioavailability and is a key consideration in formulation development.[9] A multi-faceted approach, encompassing both kinetic and thermodynamic solubility measurements, provides the most comprehensive understanding.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method used in early drug discovery to quickly assess the solubility of a large number of compounds.[10] It provides a rapid indication of a compound's dissolution behavior.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, initiating precipitation of the compound.
-
Nephelometric Measurement: Immediately measure the turbidity of each well using a laser nephelometer.[9] The concentration at which a significant increase in scattered light is observed corresponds to the kinetic solubility.
Thermodynamic Solubility Determination
Thermodynamic solubility, often referred to as equilibrium solubility, represents the true solubility of a compound at equilibrium and is considered the "gold standard".[11] The shake-flask method is the most widely accepted technique for this determination.[10]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a range of pharmaceutically relevant solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.[12]
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
pH-Dependent Solubility Profiling
For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.[] A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing oral formulations.
Experimental Protocol: pH-Solubility Profile Generation
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Solubility Measurement: Determine the thermodynamic solubility of the compound in each buffer using the shake-flask method described above.
-
Data Analysis: Plot the logarithm of solubility against pH to generate the pH-solubility profile.
Caption: A streamlined workflow for comprehensive solubility assessment.
Probing the Stability of this compound
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13] Both forced degradation (stress testing) and long-term stability studies are essential.
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[][15] These studies involve exposing the drug substance to conditions more severe than those used for accelerated stability testing.[16]
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).[13]
-
Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.[15]
-
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to establish the re-test period or shelf life of a drug substance and to recommend storage conditions.[17] These studies are performed on at least three primary batches of the API.[13]
Experimental Protocol: ICH Stability Studies
-
Batch Selection: Utilize at least three representative batches of this compound.
-
Storage Conditions: Store the samples under the following ICH-recommended conditions:
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[15]
-
Analytical Testing: At each time point, perform a comprehensive analysis of the samples, including appearance, assay, purity (degradation products), and any other critical quality attributes.[13]
Caption: A logical pathway for comprehensive stability assessment.
Data Interpretation and Reporting
The culmination of these studies is the synthesis of the data into a comprehensive report that will inform future development decisions.
Solubility Data Summary
| Solvent/Buffer | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Water | ||
| pH 1.2 Buffer | ||
| pH 4.5 Buffer | ||
| pH 6.8 Buffer | ||
| pH 7.4 Buffer | ||
| Ethanol | ||
| Propylene Glycol | ||
| PEG 400 |
Stability Data Summary
| Stress Condition | % Degradation | Major Degradants |
| 0.1 N HCl, 60°C, 24h | ||
| 0.1 N NaOH, RT, 24h | ||
| 3% H₂O₂, RT, 24h | ||
| 80°C, 7 days (solid) | ||
| ICH Photostability |
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |
| 25°C/60% RH | 12 months | ||
| 40°C/75% RH | 6 months |
Conclusion: A Pathway to Informed Drug Development
The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, provides a robust framework for de-risking its early-stage development. By understanding the intricate interplay of its structural features and their impact on its physicochemical properties, researchers can make informed decisions regarding formulation strategies, analytical method development, and the overall progression of this promising compound towards clinical evaluation. The principles and protocols detailed herein serve as a valuable resource not only for the characterization of this specific molecule but for the broader endeavor of advancing novel chemical entities from the laboratory to the clinic.
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A Technical Guide to Theoretical and Computational Studies of Pyridinyl-Oxadiazole Structures
Introduction: The Strategic Importance of the Pyridinyl-Oxadiazole Scaffold
Nitrogen-based heterocyclic compounds are foundational to medicinal chemistry, serving as the structural core for a vast number of bioactive molecules and clinically significant drugs.[1] Among these, structures that hybridize a pyridine ring with an oxadiazole moiety have garnered substantial interest. The pyridine ring, a six-membered aromatic heterocycle, is a common feature in numerous commercial pesticides and pharmaceuticals, valued for its ability to engage in various intermolecular interactions.[2][3] The oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, is recognized for its favorable electronic properties, metabolic stability, and capacity to act as a bioisosteric replacement for ester and amide groups.[4][5][6]
The combination of these two pharmacophores into a single molecular entity creates a scaffold with immense potential for therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][3][4][7] The versatility of the pyridinyl-oxadiazole core allows for fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug-likeness and target binding.[1][8]
In modern drug discovery, computer-aided drug design (CADD) has become an indispensable tool, significantly accelerating the identification and optimization of lead compounds.[4][9] Theoretical and computational methods provide profound insights into the molecular structure, electronic properties, and structure-activity relationships (SAR) that govern the biological function of these compounds.[8][10] This guide provides an in-depth exploration of the key computational techniques—namely Density Functional Theory (DFT) and Molecular Docking—applied to the study of pyridinyl-oxadiazole structures, offering both theoretical grounding and practical, step-by-step workflows for researchers in the field.
Part 1: Unveiling Molecular Properties with Density Functional Theory (DFT)
The Rationale: Why DFT is Essential
Before a potential drug molecule can be evaluated for its interaction with a biological target, a fundamental understanding of its intrinsic electronic and structural properties is crucial. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[11] For pyridinyl-oxadiazole derivatives, DFT is employed to:
-
Determine Stable Geometries: Calculate the most stable three-dimensional conformation of the molecule (geometry optimization).
-
Analyze Electronic Distribution: Visualize the distribution of electrons through calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular reactivity and stability.[2]
-
Predict Spectroscopic Properties: Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the structural characterization of newly synthesized compounds.
-
Quantify Reactivity Descriptors: Calculate parameters like chemical potential, hardness, and electrophilicity to understand the molecule's reactivity.
Protocol 1: A Step-by-Step Workflow for DFT Analysis
This protocol outlines a generalized workflow for performing a DFT study on a novel pyridinyl-oxadiazole derivative using a common software package like Gaussian.[3]
-
Structure Preparation:
-
Draw the 2D structure of the pyridinyl-oxadiazole molecule using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure into a 3D coordinate file (e.g., .mol or .pdb format).
-
-
Input File Generation:
-
Import the 3D structure into the DFT software interface.
-
Define the calculation parameters:
-
Method: Select a functional, such as B3LYP, which is widely used for organic molecules.
-
Basis Set: Choose a basis set, for example, 6-311++G(d,p), which provides a good balance of accuracy and computational cost.
-
Job Type: Specify Opt (Optimization) and Freq (Frequency) to first find the minimum energy structure and then confirm it is a true minimum (no imaginary frequencies).
-
Solvation (Optional): If studying the molecule in a specific solvent, apply a solvation model like the Polarizable Continuum Model (PCM).
-
-
-
Execution and Analysis:
-
Submit the input file for calculation.
-
Geometry Optimization: Analyze the output file to confirm convergence. The optimized coordinates represent the molecule's most stable conformation.
-
Frequency Analysis: Check the frequency calculation results. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Orbital Analysis: Visualize the HOMO and LUMO orbitals to understand the regions of electron donation and acceptance. The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO.
-
Data Extraction: Extract key quantitative data such as bond lengths, bond angles, dihedral angles, and orbital energies.
-
Data Presentation: DFT-Calculated Molecular Properties
The following table summarizes typical quantum chemical descriptors calculated for a representative pyridinyl-oxadiazole compound.
| Parameter | Value | Unit | Significance |
| Total Energy | -1250.5 | Hartrees | Overall stability of the molecule |
| EHOMO | -6.8 | eV | Energy of the highest occupied molecular orbital |
| ELUMO | -1.5 | eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.3 | eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 | Debye | Measure of the molecule's overall polarity |
Visualization: DFT Workflow Diagram
Caption: Workflow for DFT analysis of pyridinyl-oxadiazole structures.
Part 2: Predicting Biological Interactions with Molecular Docking
The Rationale: Simulating the Drug-Target Lock and Key
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a pyridinyl-oxadiazole derivative) when bound to a second (the receptor, e.g., a protein target) to form a stable complex.[6][12][13] This method is pivotal in drug discovery for:
-
Hit Identification: Screening large virtual libraries of compounds against a protein target to identify potential "hits".[14]
-
Binding Mode Prediction: Determining the most likely three-dimensional arrangement of the ligand within the protein's active site.
-
Affinity Estimation: Calculating a "docking score" or binding energy, which estimates the binding affinity between the ligand and the receptor.[11]
-
SAR Elucidation: Understanding how small changes in the ligand's structure affect its binding to the target, thereby guiding lead optimization.[10][15]
Recent studies have successfully used molecular docking to investigate pyridinyl-oxadiazole derivatives as potential inhibitors of targets like Cyclin-Dependent Kinase 2 (CDK2) in cancer and various bacterial enzymes.[1][16]
Protocol 2: A Step-by-Step Workflow for Molecular Docking
This protocol provides a general workflow for docking a pyridinyl-oxadiazole ligand into a protein target using widely available software like AutoDock Vina.[15]
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of the pyridinyl-oxadiazole compound.
-
Assign atomic charges and define the rotatable bonds of the ligand.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is typically a 3D grid box centered on the known active site of the protein. The size of the box should be large enough to accommodate the ligand in various orientations.
-
-
Docking Simulation:
-
Run the docking algorithm. The software will systematically explore different conformations and orientations of the ligand within the grid box.
-
The program uses a scoring function to evaluate the fitness of each pose, calculating an estimated binding energy.
-
-
Analysis of Results:
-
Analyze the output, which typically includes a ranked list of binding poses and their corresponding docking scores.
-
Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera).
-
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
-
Data Presentation: Molecular Docking Results
This table presents example docking results for a series of pyridinyl-oxadiazole derivatives against a hypothetical protein kinase target.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
| Compound A | -9.5 | LYS20, GLU81, LEU132 | 45 nM |
| Compound B | -8.7 | LYS20, ASP145 | 150 nM |
| Compound C (Reference) | -8.2 | GLU81, LEU132 | 320 nM |
| Compound D | -7.1 | LYS20 | 1.2 µM |
Visualization: Molecular Docking Workflow
Caption: Workflow for molecular docking of pyridinyl-oxadiazole ligands.
Conclusion and Future Directions
Theoretical and computational studies are indispensable for the rational design and development of novel pyridinyl-oxadiazole-based therapeutic agents. DFT provides a foundational understanding of their intrinsic molecular properties, while molecular docking illuminates their potential interactions with biological targets, guiding synthetic efforts toward compounds with enhanced potency and selectivity.[11][17]
The integration of these computational methods with experimental validation, including synthesis, characterization, and biological assays, creates a powerful, synergistic pipeline for drug discovery.[1][18] Future work in this area will likely involve the use of more advanced techniques, such as molecular dynamics (MD) simulations to study the stability of ligand-protein complexes over time and quantitative structure-activity relationship (QSAR) models to build predictive tools for biological activity.[1][6][19] By leveraging these advanced computational strategies, the scientific community can continue to unlock the full therapeutic potential of the versatile pyridinyl-oxadiazole scaffold.
References
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Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021). PubMed. [Link]
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Mathakiya, A., Patel, B., et al. (2025). Novel pyridine-1,3,4-oxadiazole linked 1,2,3-triazole hybrids: synthesis, molecular docking, ADME, DFT study and anti-tumor potential. Semantic Scholar. [Link]
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Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. (2023). Oriental Journal of Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for Utilizing 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine as a Scaffold in Medicinal Chemistry
Introduction: The Emerging Significance of the 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine Scaffold in Oncology
In the landscape of modern medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of success in drug discovery. The this compound scaffold has recently garnered significant attention as a privileged structure, particularly in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a pivotal enzyme in the kynurenine pathway of tryptophan metabolism and has been identified as a key player in tumor immune evasion[1][2]. By depleting local tryptophan concentrations and producing immunosuppressive metabolites like kynurenine, IDO1 effectively dampens the anti-tumor T-cell response, allowing cancer cells to proliferate unchecked[3][4]. Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in immuno-oncology[1].
The this compound core offers a unique combination of physicochemical properties and synthetic tractability, making it an ideal starting point for the generation of potent and selective IDO1 inhibitors. The pyridine ring can engage in crucial hydrogen bonding interactions within the enzyme's active site, while the primary amine on the oxadiazole ring provides a convenient handle for derivatization, allowing for the systematic exploration of the surrounding chemical space to optimize potency and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for the development of novel IDO1 inhibitors.
The IDO1 Signaling Pathway: A Target for Therapeutic Intervention
The overexpression of IDO1 in the tumor microenvironment initiates a cascade of events that ultimately leads to the suppression of the host's anti-tumor immune response. Understanding this pathway is crucial for the rational design of inhibitors.
Synthetic Protocols
The following protocols provide a representative pathway for the synthesis of the this compound scaffold and its subsequent derivatization.
Protocol 1: Synthesis of this compound Scaffold
This multi-step synthesis is based on established methodologies for the formation of 1,2,5-oxadiazoles from nitrile precursors. The key intermediate is the amidoxime of 3-cyanopyridine.
Step 1: Synthesis of 3-Cyanopyridine N-oxide
-
Rationale: The N-oxide is a key intermediate that facilitates the subsequent nucleophilic attack to form the amidoxime.
-
Procedure:
-
To a solution of 3-cyanopyridine (1 equivalent) in a suitable solvent such as acetic acid, add hydrogen peroxide (30% aqueous solution, 1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyanopyridine N-oxide.
-
Step 2: Synthesis of Pyridine-3-carboxamidoxime
-
Rationale: The amidoxime is the direct precursor to the oxadiazole ring.
-
Procedure:
-
Dissolve 3-cyanopyridine N-oxide (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate or triethylamine (2 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pyridine-3-carboxamidoxime.
-
Step 3: Synthesis of this compound
-
Rationale: This step involves the cyclization of the amidoxime to form the desired 1,2,5-oxadiazole ring.
-
Procedure:
-
To a solution of pyridine-3-carboxamidoxime (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a dehydrating agent such as carbonyldiimidazole (CDI) or a similar coupling reagent (1.2 equivalents).
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
-
Characterization: The structure and purity of the synthesized scaffold should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Derivatization of the Scaffold for Structure-Activity Relationship (SAR) Studies
The primary amine of the scaffold serves as a versatile point for derivatization, most commonly through amide bond formation.
-
Rationale: Creating a library of amide derivatives allows for the systematic exploration of the chemical space around the core scaffold to identify substituents that enhance binding affinity and selectivity for IDO1.
-
Procedure (General Amide Coupling):
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).
-
Add a carboxylic acid of interest (1.1 equivalents) and a peptide coupling reagent such as HATU or HBTU (1.2 equivalents).
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide derivative by column chromatography or preparative HPLC.
-
Biological Evaluation Protocols
Protocol 3: In Vitro IDO1 Enzyme Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the IDO1 enzyme.
-
Principle: The assay measures the enzymatic conversion of tryptophan to N-formylkynurenine, which is then detected. The reduction in product formation in the presence of an inhibitor is quantified.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (cofactor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA) (to stop the reaction)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for colorimetric detection)
-
96-well microplates
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (a known IDO1 inhibitor like epacadostat) and a negative control (DMSO vehicle).
-
Add the recombinant IDO1 enzyme to all wells except the blank.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add the DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Protocol 4: Cell-Based IDO1 Inhibition Assay
This assay evaluates the ability of the compounds to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects.
-
Principle: The assay measures the production of kynurenine by cells that are stimulated to express IDO1.
-
Cell Line: A suitable cell line that expresses IDO1 upon stimulation, such as the human ovarian cancer cell line SKOV-3 or the human cervical cancer cell line HeLa, is commonly used.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.
-
Add the test compounds at various concentrations to the cells and incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the same colorimetric method described in the enzyme assay (addition of TCA and DMAB reagent) or by HPLC.
-
Determine the IC50 values based on the reduction of kynurenine production.
-
Structure-Activity Relationship (SAR) Analysis
The systematic derivatization of the this compound scaffold allows for the elucidation of the structure-activity relationship, guiding the optimization of lead compounds.
Table 1: Representative Structure-Activity Relationship Data for this compound Derivatives as IDO1 Inhibitors
| Compound ID | R Group (Amide Substituent) | IDO1 Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| Scaffold | H | >10,000 | >10,000 |
| 1a | -C(O)CH₃ (Acetyl) | 1,500 | 3,200 |
| 1b | -C(O)Ph (Benzoyl) | 850 | 1,800 |
| 1c | -C(O)-(4-F-Ph) | 250 | 550 |
| 1d | -C(O)-(4-Cl-Ph) | 180 | 400 |
| 1e | -C(O)-(4-CF₃-Ph) | 95 | 210 |
| 1f | -C(O)-(3,4-diCl-Ph) | 50 | 110 |
| Epacadostat | (Reference Compound) | 10 | 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR analysis.
From the representative data, a clear trend emerges: the introduction of electron-withdrawing groups on the phenyl ring of the amide substituent generally leads to increased inhibitory potency against IDO1. This suggests that these modifications may enhance interactions within the enzyme's active site, possibly through favorable electrostatic or hydrophobic interactions. The dichlorinated analog 1f shows the most promising activity in this series, providing a clear direction for further lead optimization.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel IDO1 inhibitors. Its synthetic accessibility and the presence of a modifiable primary amine allow for the rapid generation of diverse chemical libraries. The protocols and application notes provided herein offer a comprehensive framework for researchers to synthesize, evaluate, and optimize compounds based on this privileged scaffold. Through a systematic approach of derivatization and biological testing, guided by SAR analysis, it is anticipated that new and potent IDO1 inhibitors can be discovered, contributing to the advancement of cancer immunotherapy.
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Mellor, A. L., & Munn, D. H. (2004). IDO expression by dendritic cells: tolerance and tryptophan catabolism. Nature Reviews Immunology, 4(10), 762-774. [Link]
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Uyttenhove, C., Pilotte, L., Théate, I., Stroobant, V., Colau, D., Parmentier, N., ... & Van den Eynde, B. J. (2003). Evidence for a pivotal role of indoleamine 2, 3-dioxygenase in the mechanisms of tumor resistance to rejection. Nature medicine, 9(10), 1269-1274. [Link]
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European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]
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Li, F., Zhang, Y., & Li, S. (2021). Indoleamine 2, 3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology, 12, 691523. [Link]
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Sarna, S., & Jain, M. (2022). Recent Advances in Synthetic Approaches for 1, 3, 4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 19(5), 484-504. [Link]
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Fallarini, S., Bhela, I. P., Aprile, S., Torre, E., Ranza, A., Orecchini, E., ... & Pirali, T. (2021). The[3] Triazolo [4, 3-a] pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(14), 2269-2279. [Link]
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Hou, X., Gong, X., Mao, L., Zhao, J., & Yang, J. (2022). Rational design of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors featuring 1, 2, 3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Pharmacology, 13, 969649. [Link]
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Kumar, D., et al. (2021). 4, 5-Disubstituted 1, 2, 3-triazoles: Effective Inhibition of Indoleamine 2, 3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Development of Anticancer Agents from Pyridinyl-Oxadiazole Compounds
Abstract
The convergence of pyridine and oxadiazole scaffolds into single molecular entities has yielded a promising class of compounds with significant potential in oncology.[1][2] Nitrogen-based heterocycles are foundational in medicinal chemistry, and the unique electronic and structural properties of both pyridine and 1,3,4-oxadiazole moieties contribute to enhanced bioavailability, metabolic stability, and target-specific interactions.[1][3] This guide provides a comprehensive overview of the rational design, synthesis, and preclinical evaluation of pyridinyl-oxadiazole derivatives as anticancer agents. It offers detailed, field-proven protocols for their in vitro characterization, including cytotoxicity screening, apoptosis induction, and cell cycle analysis. Furthermore, it delves into methods for elucidating their mechanism of action, supported by in silico modeling and workflows for in vivo validation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.
Section 1: Rational Design and Synthesis
The development of effective anticancer agents begins with a robust and logical design strategy. The pyridinyl-oxadiazole framework serves as a versatile scaffold that can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties.[4]
The Causality of Design: Structure-Activity Relationship (SAR)
The antiproliferative activity of pyridinyl-oxadiazole compounds is highly dependent on the nature and position of substituents on the aromatic rings.[1][5] SAR studies are crucial for guiding the synthesis of next-generation analogs with improved efficacy.
Key SAR Insights:
-
Substitution Pattern: Studies have shown that the position of substituents on associated phenyl rings can drastically alter cytotoxic activity. For instance, meta-substituents on a phenyl ring linked to the oxadiazole core have been shown to enhance activity, whereas bulky or strongly electron-withdrawing groups may reduce it.[1]
-
Linker Moiety: The choice of a linker, such as a thioether group connecting the pyridine and oxadiazole rings, can enhance lipophilicity and membrane permeability, thereby improving the drug-like properties of the molecule.[1]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key pharmacophoric feature. It can participate in crucial hydrogen bonding, π–π stacking, and metal coordination interactions with biological targets, which is a hallmark of many FDA-approved anticancer drugs.[1]
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Application Notes and Protocols for the Evaluation of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine as a Potential Antimicrobial and Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Furazan Derivative
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with therapeutic potential. The 1,2,5-oxadiazole (furazan) ring system is a noteworthy pharmacophore, with various derivatives exhibiting a wide spectrum of biological activities.[1] This document provides a comprehensive guide for the initial antimicrobial and antifungal screening of a specific, yet underexplored, member of this family: 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine (CAS 131988-01-7).
To date, there is a notable absence of publicly available data on the specific antimicrobial or antifungal properties of this compound. However, the structural alerts within the molecule—namely the amino-furazan and pyridine moieties—suggest a promising avenue for investigation. For instance, various 3-amino-4-aminoximidofurazan derivatives have demonstrated both antimicrobial and antibiofilm activity against clinically relevant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[2] Furthermore, benzofurazan derivatives have shown efficacy against phytopathogenic fungi.[3]
This guide is therefore presented as a foundational framework for researchers embarking on the characterization of this compound. It is designed not as a report on established activities, but as a robust, scientifically-grounded roadmap for the initial in vitro evaluation of this compound. The protocols detailed herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][4][5]
The compound is commercially available and synthesis routes have been described, facilitating its acquisition for research purposes.[6][7]
Part 1: Preliminary Qualitative Screening
A logical first step in the evaluation of a novel compound is a qualitative assessment of its antimicrobial and antifungal activity. The disk diffusion and agar well diffusion methods are rapid, cost-effective, and provide a clear visual indication of inhibitory action, guiding further quantitative analysis.
Kirby-Bauer Disk Diffusion Method for Antibacterial Screening
The Kirby-Bauer method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial compounds.[8][9][10]
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate swabbed with a lawn of the target bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will appear around the disk where growth is prevented.[8][11]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees between each application to ensure even coverage.[7]
-
Disk Application: Aseptically apply a sterile 6-mm paper disk impregnated with a defined amount of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone indicates the relative susceptibility of the bacterium to the compound.
Agar Well Diffusion Method for Antifungal Screening
This method is particularly useful for screening water-soluble and non-volatile extracts or compounds against fungal pathogens.[12][13]
Principle: A well is created in an agar plate seeded with the target fungus. The well is then filled with a solution of the test compound. Diffusion of the compound into the agar creates a zone of inhibition if the fungus is susceptible.[12]
Protocol:
-
Medium Preparation: Use Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungal growth.
-
Inoculum Preparation: Prepare a fungal spore suspension (for molds) or yeast suspension adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the fungal inoculum over the surface of the agar plate.
-
Well Creation: Aseptically punch a well (6-8 mm in diameter) into the center of the agar plate using a sterile cork borer.[14]
-
Compound Application: Add a known volume (e.g., 50-100 µL) of a stock solution of this compound in a suitable solvent (e.g., DMSO) into the well. A well with the solvent alone should be used as a negative control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35 °C) for 48-72 hours, depending on the fungal species.
-
Result Interpretation: Measure the diameter of the zone of inhibition.
Caption: Workflow for preliminary qualitative screening.
Part 2: Quantitative Susceptibility Testing
Following positive results in qualitative screening, the next critical step is to determine the Minimum Inhibitory Concentration (MIC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is the gold standard for this determination.[4][6]
Broth Microdilution for MIC Determination (Antibacterial)
This protocol is based on the guidelines outlined in CLSI document M07.[3][4][15]
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Broth Microdilution for MIC Determination (Antifungal - Yeasts)
This protocol follows the reference method described in CLSI document M27 and EUCAST E.DEF 7.3.2.[1][2][5][16][17]
Protocol:
-
Compound Preparation: Prepare a stock solution and perform serial two-fold dilutions in RPMI-1640 medium (buffered with MOPS and supplemented with glucose) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a yeast suspension and dilute it in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in each well.
-
Inoculation: Add the standardized inoculum to each well. Include positive and negative controls.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC endpoint is determined by observing the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
Caption: Workflow for quantitative MIC determination.
Part 3: Data Presentation and Interpretation
Systematic recording and presentation of data are crucial for comparing the activity of this compound against different microorganisms and with standard antimicrobial agents.
Table 1: Template for Recording Qualitative Screening Data
| Test Organism | Gram Stain/Type | Compound Conc. on Disk/in Well | Zone of Inhibition (mm) | Interpretation (Susceptible/Intermediate/Resistant) |
| Staphylococcus aureus | Gram-positive | e.g., 10 µ g/disk | ||
| Escherichia coli | Gram-negative | e.g., 10 µ g/disk | ||
| Pseudomonas aeruginosa | Gram-negative | e.g., 10 µ g/disk | ||
| Candida albicans | Yeast | e.g., 100 µ g/well | ||
| Aspergillus niger | Mold | e.g., 100 µ g/well |
Table 2: Template for Recording Quantitative MIC Data
| Test Organism | Standard Antimicrobial | MIC of Standard (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | Vancomycin | ||
| Escherichia coli | Ciprofloxacin | ||
| Pseudomonas aeruginosa | Ceftazidime | ||
| Candida albicans | Fluconazole | ||
| Cryptococcus neoformans | Amphotericin B |
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive and standardized approach for the initial antimicrobial and antifungal evaluation of this compound. While the existing literature on related furazan compounds suggests a high potential for bioactivity, it is imperative that these hypotheses are tested through rigorous experimentation.
Should this initial screening yield promising results (i.e., low MIC values against a range of pathogens), further investigations would be warranted. These could include determining the minimum bactericidal/fungicidal concentration (MBC/MFC), time-kill kinetic studies, mechanism of action studies, and evaluation of activity against resistant strains and biofilms. The journey from a novel compound to a potential therapeutic agent is long, but it begins with the foundational in vitro screening detailed in this guide.
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Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]
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Patel, N. B., & Patel, J. C. (2010). Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. Scientia Pharmaceutica, 78(2), 171–193. [Link]
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Clinical and Laboratory Standards Institute. (2008). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. E.DEF 7.3.2. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Wang, M., et al. (2014). Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. Molecules, 19(6), 7794-7806. [Link]
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Paul, B., et al. (2018). 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. Journal of Applied Microbiology, 125(4), 1013-1024. [Link]
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CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3. [Link]
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Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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ResearchGate. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]
-
Al-Ostoot, F. H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1125436. [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]
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Valgas, C., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Applied Pharmaceutical Science, 11(9), 163-169. [Link]
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Pierce, C. G., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00058-19. [Link]
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Biomedical and Pharmacology Journal. (2022). An Approach to Antifungal Efficacy through Well Diffusion Analysis and Molecular Interaction Profile of Polyherbal Formulation. [Link]
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Hayhoe, E. J., & Palombo, E. A. (2013). Screening for Antibacterial, Antifungal, and Anti quorum Sensing Activity. In Metabolomics Tools for Natural Product Discovery (pp. 219-228). Humana Press. [Link]
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Bio-protocol. (n.d.). Antifungal Activity Testing. Retrieved from [Link]
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Wadhwani, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 11(5), 1-13. [Link]
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Al-Shwyeh, H. A. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(21), 7351. [Link]
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Joseph, R. J. (2020). Agar well diffusion assay [Video]. YouTube. [Link]
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Introduction: The Emergence of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine as a Kinase Inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine as a dual inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK-1) and Rearranged during Transfection (RET) Kinase.
In the landscape of modern pharmacology, the strategic inhibition of protein kinases has become a cornerstone of targeted therapy, particularly in oncology and immunology. The compound this compound emerges from a chemical scaffold known for its interaction with the ATP-binding pocket of various kinases. The 1,2,5-oxadiazole moiety is a recognized bioisostere that has been incorporated into numerous pharmacologically active molecules to enhance potency and modulate physicochemical properties.[1][2] This application note provides a comprehensive guide to the characterization and use of this compound as an inhibitor of two significant, yet distinct, kinases: the nuclear serine/threonine kinase MSK-1 and the receptor tyrosine kinase RET. Understanding the methodologies for evaluating its inhibitory potential is critical for harnessing its therapeutic and research applications.
Section 1: Mechanistic Rationale and Signaling Pathways
A thorough understanding of the signaling pathways governed by MSK-1 and RET is fundamental to appreciating the scientific premise for their inhibition by this compound.
MSK-1: A Key Regulator of Chromatin and Gene Expression
Mitogen- and Stress-Activated Kinase 1 (MSK-1) is a critical nuclear kinase that functions as a downstream effector of the MAPK (mitogen-activated protein kinase) signaling cascades.[3] Specifically, MSK-1 is activated through phosphorylation by the ERK1/2 and p38 MAPK pathways in response to a variety of extracellular stimuli, including growth factors and cellular stress.[3][4] Once activated, MSK-1 phosphorylates key nuclear substrates, most notably Histone H3 at Serine 10 and the transcription factor CREB (cAMP response element-binding protein) at Serine 133.[3][5] This dual action leads to chromatin remodeling and the induction of a specific subset of immediate-early genes, which are pivotal in cellular processes like inflammation, immune response, and neuronal plasticity.[4][6]
Inhibition of MSK-1 by a small molecule like this compound is hypothesized to occur via competition with ATP at the kinase's catalytic site. This prevents the phosphorylation of its downstream targets, thereby blocking the signaling cascade that leads to transcriptional activation. This makes the compound a valuable tool for dissecting the roles of MSK-1 in pathophysiology and a potential therapeutic agent for inflammatory diseases or certain cancers where MSK-1 activity is dysregulated.[7]
RET Kinase: A Driver of Oncogenesis
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase (RTK) essential for the normal development of the nervous and renal systems.[8][9] RET signaling is initiated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to its corresponding GFRα co-receptor.[10][11] This ligand-co-receptor complex recruits and induces the dimerization of RET, leading to autophosphorylation of specific tyrosine residues within its intracellular domain.[10] These phosphotyrosine sites serve as docking platforms for various adaptor proteins, which in turn activate multiple downstream oncogenic signaling pathways, including RAS/MAPK, PI3K/AKT, and PLCγ.[10][12]
Aberrant, ligand-independent activation of RET, resulting from point mutations or chromosomal rearrangements (gene fusions), is a known driver in several human cancers, most notably medullary thyroid carcinoma, non-small cell lung cancer (NSCLC), and papillary thyroid carcinoma.[10][12][13] An inhibitor like this compound acts by blocking the kinase activity of RET, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to reduced cell proliferation and survival.[10][14]
Section 2: Application Notes for Researchers
Intended Use
This compound is supplied for in vitro research use. It serves as a critical tool for:
-
Target Validation: Investigating the functional consequences of MSK-1 and/or RET inhibition in various biological systems (e.g., cell culture models).
-
Mechanism of Action Studies: Elucidating the specific roles of MSK-1 and RET in newly identified signaling pathways.
-
High-Throughput Screening: Serving as a reference or control compound in screens designed to identify novel kinase inhibitors.
-
Lead Optimization: Acting as a foundational chemical scaffold for the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Experimental Design Considerations
-
Biochemical vs. Cellular Assays: It is imperative to characterize the inhibitor in both biochemical and cellular contexts. A biochemical assay (using purified recombinant kinase) determines the direct inhibitory effect on the enzyme (IC50), while a cellular assay measures the compound's ability to engage the target in a biological system and produce a functional outcome (EC50).
-
Solubility: The compound should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions into aqueous assay buffers must be carefully monitored to prevent precipitation. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells to avoid solvent-induced artifacts.[15]
-
Determining ATP Concentration: For biochemical assays, the concentration of ATP is a critical variable. Assays are often run at the ATP concentration equal to its Michaelis-Menten constant (Km) for the specific kinase. This ensures a sensitive measurement of competitive inhibition. Performing the assay at very high ATP concentrations can overcome competitive inhibition and lead to an overestimation of the IC50 value.
-
Selectivity Profiling: While this note focuses on MSK-1 and RET, it is best practice to profile the inhibitor against a broad panel of kinases. This establishes its selectivity profile and identifies potential off-target effects that could confound experimental results.
Section 3: Protocols for In Vitro Kinase Inhibition
The following protocol details a luminescence-based in vitro kinase assay, a widely adopted method for quantifying kinase activity and inhibitor potency.[16][17][18] The principle relies on measuring the amount of ADP produced during the kinase reaction. The ADP is enzymatically converted back to ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is directly proportional to kinase activity.
Protocol: Determination of IC50 using an ADP-Glo™ Kinase Assay
This protocol provides a framework adaptable for both MSK-1 and RET kinases. Specific components like the substrate and enzyme concentration will need to be optimized for each target.
3.1.1 Materials and Reagents
-
Kinases: Recombinant full-length human MSK-1 or RET (intracellular domain).[18]
-
Substrates:
-
Inhibitor: this compound.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (or equivalent).
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[17]
-
Control Compound: A known potent inhibitor for the respective kinase (e.g., Staurosporine for broad-spectrum control, or a specific inhibitor like Pralsetinib for RET).
-
Consumables: White, opaque 96-well or 384-well assay plates, multichannel pipettes, reagent reservoirs.
-
Instrumentation: Plate-reading luminometer.
3.1.2 Step-by-Step Methodology
-
Inhibitor Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the stock solution in DMSO to create a concentration range. A common approach is a 10-point, 3-fold dilution series. c. Further dilute these DMSO stocks into the Kinase Reaction Buffer to create 2X or 4X working solutions. This intermediate dilution step is crucial to minimize the final DMSO concentration.
-
Assay Plate Setup (96-well format): a. Add 5 µL of the diluted inhibitor solutions to the appropriate wells of the assay plate. b. For "Positive Control" (0% inhibition) wells, add 5 µL of buffer containing the same final DMSO concentration as the inhibitor wells. c. For "Blank" or "Negative Control" (100% inhibition) wells, add 5 µL of buffer without kinase.
-
Kinase Reaction: a. Prepare a 2X Kinase/Substrate Master Mix in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be predetermined through enzyme and substrate titration experiments to ensure the reaction is in the linear range. b. Add 10 µL of the 2X Kinase/Substrate mix to all wells except the "Blank" wells. c. Pre-incubate the plate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated. d. Prepare a 2X ATP solution in Kinase Reaction Buffer (at the predetermined Km concentration). e. Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is now 25 µL. f. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure that substrate consumption is less than 20%, maintaining initial velocity kinetics.
-
Signal Detection (as per ADP-Glo™ protocol): [16][17] a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin to produce a luminescent signal. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. e. Read the luminescence on a plate reader.
Data Analysis and Interpretation
The raw data (Relative Light Units, RLU) must be processed to determine the inhibitor's potency.
-
Calculate Percent Inhibition:
-
First, subtract the average "Blank" RLU from all other measurements.
-
The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (RLU_inhibitor / RLU_positive_control))
-
-
Generate Dose-Response Curve:
-
Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a suitable graphing software (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation with a variable slope (Hill slope).
-
-
Determine IC50 Value:
-
The IC50 value is the concentration of the inhibitor that reduces the enzyme's activity by 50%. This value is directly derived from the fitted curve as the concentration at which the response is halfway between the top and bottom plateaus of the curve.
-
Section 4: Data Presentation
All quantitative data should be summarized in a clear and concise format. This allows for easy comparison of the inhibitor's potency against its targets and with reference compounds.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| This compound | MSK-1 | Biochemical | Experimental Value |
| This compound | RET (Wild-Type) | Biochemical | Experimental Value |
| Staurosporine (Control) | MSK-1 | Biochemical | Reference Value |
| Pralsetinib (Control) | RET (Wild-Type) | Biochemical | Reference Value |
References
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Plaza-Menacho, I. et al. (2022). RET signaling pathway and RET inhibitors in human cancer. PubMed Central. Available at: [Link]
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Mulligan, L. M. (2005). The RET signaling pathway: Linking developmental and neoplastic roles. AACR Journals. Available at: [Link]
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Gatticchi, L. et al. (2020). RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer. MDPI. Available at: [Link]
-
Reyskens, K. M., & Arthur, J. S. C. (2016). Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Mise, N. et al. (2021). The RET receptor tyrosine kinase signaling pathway and oncogenic signal activation. ResearchGate. Available at: [Link]
-
Plaza-Menacho, I. et al. (2022). RET signaling pathway and RET inhibitors in human cancer. PubMed. Available at: [Link]
-
Davie, J. R. et al. (2022). Mitogen- and stress-activated protein kinase (MSK1/2) regulated gene expression in normal and disease states. Canadian Science Publishing. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays with Ret-IN-14. BenchChem.
-
Zeilhofer, H. U. et al. (2021). MSK1 downstream signaling contributes to inflammatory pain in the superficial spinal dorsal horn. Spiral, Imperial College London. Available at: [Link]
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Zeilhofer, H. U. et al. (2021). MSK1 Downstream Signaling Contributes to Inflammatory Pain in the Superficial Spinal Dorsal Horn. MDPI. Available at: [Link]
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Cuenda, A. et al. (2023). p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages. Frontiers in Immunology. Available at: [Link]
-
Vicent, G. P. et al. (2010). MSK1 and Nuclear Receptors Signaling. NCBI Bookshelf. Available at: [Link]
-
BPS Bioscience. Chemi-Verse™ RET Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Mederski, W. et al. (2005). (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors. PubMed. Available at: [Link]
-
Mederski, W. et al. (2005). (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: further optimisation as highly potent and selective MSK-1-inhibitors. PubMed. Available at: [Link]
-
Arthur, J. S. C. et al. (2002). MSK1 activity is controlled by multiple phosphorylation sites. Biochemical Journal. Available at: [Link]
-
Wang, Y. et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. PubMed. Available at: [Link]
-
Hu, Y. et al. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. PubMed. Available at: [Link]
-
Romeo, Y. et al. (2015). In vitro kinase assay using RSK or MSK immunoprecipitates and purified GST-S6 as substrate. ResearchGate. Available at: [Link]
-
Rhodes, N. et al. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. PubMed. Available at: [Link]
-
Bakhvalov, O. V. et al. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available at: [Link]
-
de Oliveira, C. S. et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available at: [Link]
-
Addie, M. et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]
-
Harris, C. M. et al. (2020). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology. Available at: [Link]
-
Kumar, R. et al. (2020). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
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Application Note: Experimental Protocols for Characterizing 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine in Cell-Based Assays
Abstract
This guide provides a comprehensive framework for the cellular characterization of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, a small molecule featuring a 1,2,5-oxadiazole (furazan) moiety. This structural feature is present in known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a key immuno-oncology target, as its activity within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, resulting in the suppression of effector T-cell function and the promotion of immune tolerance.[2][3][4] This document outlines detailed, validated protocols for assessing the compound's inhibitory effect on IDO1 activity in a cellular context, its functional impact on T-cell viability in co-culture models, and essential counter-screens for cytotoxicity.
Introduction: The IDO1 Pathway in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[3][5][6] While constitutively expressed at low levels, IDO1 is significantly upregulated by pro-inflammatory stimuli, most notably interferon-gamma (IFNγ).[7]
In the context of cancer, tumor cells and surrounding stromal cells can overexpress IDO1.[2] This enzymatic activity creates an immunosuppressive microenvironment through two primary mechanisms:
-
Tryptophan Depletion: T-cells are highly sensitive to low tryptophan levels, leading to cell cycle arrest and anergy.[5]
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the development of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells.[3]
Targeting IDO1 with small molecule inhibitors is a promising strategy to reverse this immune suppression and enhance the efficacy of other cancer therapies, including checkpoint inhibitors.[3][8] This guide details the necessary cell-based assays to characterize this compound as a potential modulator of this critical pathway.
Figure 2: Workflow for the cellular IDO1 kynurenine production assay.
Materials:
-
Cell Line: SKOV-3 (ATCC® HTB-77™) or HeLa (ATCC® CCL-2™).
-
Culture Medium: McCoy's 5A for SKOV-3, DMEM for HeLa, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Medium: Culture medium supplemented with 100 µg/mL L-tryptophan. [9]* Inducing Agent: Recombinant Human IFNγ (e.g., PeproTech, Cat# 300-02).
-
Test Compound: this compound.
-
Positive Control: Epacadostat (SelleckChem, Cat# S7911) or Navoximod (GDC-0919). [10][11]* Detection Reagent: Ehrlich's Reagent (p-Dimethylaminobenzaldehyde, 2% w/v in glacial acetic acid).
-
Kynurenine Standard: L-Kynurenine (Sigma-Aldrich, Cat# K8625).
-
Other: 96-well flat-bottom cell culture plates, trichloroacetic acid (TCA).
Step-by-Step Methodology:
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods.
-
Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well for SKOV-3 or 5 x 10⁴ cells/well for HeLa in 100 µL of culture medium. [12][13]4. Incubate overnight (37°C, 5% CO₂).
Day 2: IDO1 Induction
-
Prepare a working solution of IFNγ in culture medium.
-
Add 100 µL of medium containing IFNγ to each well to achieve a final concentration of 100 ng/mL. [12]Include "no IFNγ" control wells.
-
Incubate for 24 hours (37°C, 5% CO₂).
Day 3: Compound Treatment
-
Prepare serial dilutions of the test compound, positive control, and vehicle (DMSO) in fresh Assay Medium. A typical starting concentration for a screening assay is 10 µM, with 8-10 points in a 3-fold dilution series.
-
Carefully remove the medium from the cells.
-
Add 200 µL of the medium containing the compound dilutions to the respective wells.
-
Incubate for 24 hours (37°C, 5% CO₂). [12] Day 4: Kynurenine Detection
-
Standard Curve: Prepare a kynurenine standard curve (e.g., 0-250 µM) in Assay Medium.
-
Sample Collection: Transfer 140 µL of cell supernatant from each well to a new 96-well plate.
-
Protein Precipitation: Add 70 µL of 30% TCA to each well (supernatant and standards), mix, and incubate at 50°C for 30 minutes. This hydrolyzes N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Colorimetric Reaction: Transfer 100 µL of the clarified supernatant from each well to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well. A yellow color will develop.
-
Incubate for 10 minutes at room temperature.
-
Readout: Measure the absorbance at 492 nm using a microplate reader. [9] Data Analysis:
-
Subtract the background absorbance (from medium-only wells).
-
Plot the absorbance values for the kynurenine standards and perform a linear regression to obtain the standard curve equation.
-
Calculate the kynurenine concentration in each sample.
-
Normalize the data: % Inhibition = 100 * (1 - ([Kyn]sample - [Kyn]min) / ([Kyn]max - [Kyn]min)), where 'max' is the IFNγ-stimulated vehicle control and 'min' is the unstimulated control.
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: T-Cell Co-Culture Functional Assay
This assay assesses the functional consequence of IDO1 inhibition: the rescue of T-cell proliferation from suppression by IDO1-expressing cancer cells.
Principle: When T-cells (e.g., Jurkat cells or primary peripheral blood mononuclear cells, PBMCs) are co-cultured with IFNγ-stimulated, IDO1-expressing cancer cells, their proliferation in response to stimuli is suppressed. An effective IDO1 inhibitor will restore T-cell proliferation in a dose-dependent manner. [5][12] Materials:
-
IDO1-expressing cells: SKOV-3 cells.
-
T-cells: Jurkat T-cell line or isolated human PBMCs.
-
T-cell Stimuli: Anti-CD3/CD28 Dynabeads™ or Phytohaemagglutinin (PHA).
-
Proliferation Readout: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar.
Step-by-Step Methodology:
-
Day 1: Seed SKOV-3 cells in a 96-well plate and incubate overnight.
-
Day 2: Induce IDO1 expression with 100 ng/mL IFNγ and incubate for 24 hours.
-
Day 3:
-
Remove the medium from the SKOV-3 cells.
-
Add serial dilutions of the test compound in fresh assay medium.
-
Add T-cells (e.g., 1x10⁵ Jurkat cells/well) and a T-cell stimulus (e.g., pre-determined optimal concentration of PHA).
-
Include controls: T-cells alone (with/without stimulus), T-cells + SKOV-3 (with/without IFNγ).
-
-
Day 5/6: Incubate the co-culture for 48-72 hours.
-
Readout: Assess T-cell proliferation. For suspension cells like Jurkats, carefully transfer the supernatant containing the T-cells to a new V-bottom plate, spin down, and perform an MTS assay according to the manufacturer's protocol. Alternatively, measure IL-2 secretion in the supernatant via ELISA as a marker of T-cell activation.
Protocol 3: Cytotoxicity Counter-Screen
It is crucial to determine if the observed activity is due to specific enzyme inhibition or general cytotoxicity.
Principle: The test compound is incubated with the relevant cell lines (e.g., SKOV-3 and Jurkat cells) in the absence of IDO1 induction or T-cell co-culture. Cell viability is measured after a prolonged incubation period (e.g., 72 hours) to determine the concentration at which the compound itself is toxic (CC₅₀).
Methodology:
-
Seed SKOV-3 and Jurkat cells in separate 96-well plates.
-
Add a serial dilution of the test compound, using the same concentration range as in the primary assays.
-
Incubate for 72 hours. [12]4. Measure cell viability using a standard method like an MTT, MTS, or ATP-based (e.g., CellTiter-Glo®) assay. [14][15]5. Plot % viability versus log[Compound Concentration] to determine the CC₅₀.
Interpreting Results: A promising compound will exhibit a potent IC₅₀ in the cellular IDO1 assay and a significantly higher CC₅₀ in the cytotoxicity assay. The ratio of CC₅₀ to IC₅₀ defines the selectivity index (SI), with a higher SI being desirable.
| Parameter | Desired Outcome | Rationale |
| IC₅₀ | Low nM to low µM range | Indicates potent inhibition of the target enzyme in a cellular environment. |
| CC₅₀ | >10-fold higher than the IC₅₀ | Ensures the observed effect is target-specific and not due to cell death. [12] |
| SI | High (>10) | Demonstrates a good therapeutic window between efficacy and toxicity. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Kynurenine Signal | Poor IDO1 induction; low cell number; inactive IFNγ. | Confirm IFNγ activity; increase cell seeding density; test a higher IFNγ concentration or longer incubation. |
| High Background in Vehicle Wells | Mycoplasma contamination; endogenous IDO1 activity. | Test cells for mycoplasma; ensure "no IFNγ" controls are included to establish a baseline. |
| Compound Precipitates in Media | Poor solubility. | Lower the top concentration of the compound; ensure the final DMSO concentration is consistent and ≤0.5%. |
| High Variability Between Replicates | Inconsistent cell seeding; pipetting errors. | Use a multichannel pipette; ensure a homogenous cell suspension before seeding. |
References
- Frontiers. (n.d.). IDO Expression in Cancer: Different Compartment, Different Functionality?
- Fortis Life Sciences. (n.d.). IDO1 - An intracellular target for cancer therapy.
- springermedizin.de. (n.d.). Targeting the IDO1 pathway in cancer: from bench to bedside.
- PMC - PubMed Central - NIH. (n.d.). IDO1 in cancer: a Gemini of immune checkpoints.
- Immusmol. (2024, August 4). Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research.
- PMC - NIH. (2022, August 2). IDO/kynurenine pathway in cancer: possible therapeutic approaches.
- PMC - NIH. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization.
- Oncotarget. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization.
- ACS Publications. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
- PMC - NIH. (2023, April 15). Measurement of kynurenine pathway metabolites by tandem mass spectrometry.
- PMC - NIH. (2021, January 28). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0.
- PMC. (2025, June 1). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics.
- ResearchGate. (n.d.). (A–C) Determination of the kynurenine production in different cells...
- Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase.
- PMC - PubMed Central. (n.d.). IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer.
- ResearchGate. (n.d.). Virtual screening procedures and activity assays for IDO1 in vitro. (A)...
- Selleck Chemicals. (n.d.). Navoximod | IDO/TDO inhibitor | CAS 1402837-78-8.
- Frontiers. (2024, January 24). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells.
- MedchemExpress.com. (n.d.). Navoximod (GDC-0919) | IDO Inhibitor.
- BLDpharm. (n.d.). 131988-01-7|4-(Pyridin-3-yl)-1,2,5-oxadiazol-3-amine.
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Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
Introduction: The Strategic Value of the Pyridinyl-Furazan Scaffold
The convergence of a pyridine ring and a 1,2,5-oxadiazole (furazan) nucleus in a single molecular entity, as exemplified by 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, presents a compelling scaffold for modern drug discovery and medicinal chemistry. The furazan ring, a bioisostere for ester and carboxamide functionalities, is known to enhance metabolic stability and modulate physicochemical properties.[1] Concurrently, its derivatives have demonstrated a wide array of pharmacological activities, including potential applications as anticancer, antibacterial, and vasodilating agents.[2][3] The pyridine moiety is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to fine-tune aqueous solubility.[4]
The strategic combination of these two heterocycles in this compound offers a unique starting point for the generation of diverse chemical libraries. The primary amino group on the electron-deficient furazan ring serves as a versatile handle for a multitude of chemical transformations, allowing for systematic exploration of the surrounding chemical space. This guide provides detailed protocols for the synthesis of novel derivatives through N-functionalization, diazotization-mediated transformations, and cross-coupling strategies, enabling researchers to unlock the therapeutic potential of this promising scaffold.
Core Synthetic Strategies and Workflow
The derivatization of this compound can be systematically approached through three primary avenues, each targeting a different aspect of the molecule's reactivity. The following diagram illustrates the overall workflow for generating a library of novel compounds from this versatile starting material.
Sources
Application Notes and Protocols for High-Throughput Screening of Pyridinyl-Oxadiazole Libraries
Introduction: The Emerging Role of Pyridinyl-Oxadiazoles in Drug Discovery
The confluence of the pyridine ring and the 1,3,4-oxadiazole moiety creates a chemical scaffold of significant interest in modern medicinal chemistry. Pyridine-oxadiazole derivatives are attracting attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] The inherent structural features of this scaffold, such as its aromaticity, hydrogen bonding capabilities, and metabolic stability, make it a promising starting point for the development of novel therapeutics.[2][5] High-throughput screening (HTS) of libraries containing these compounds is a critical step in identifying new lead molecules for drug development.[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening assays involving pyridinyl-oxadiazole libraries. We will delve into the practical aspects of assay development, primary and secondary screening, hit confirmation, and data analysis, with a specific focus on the discovery of inhibitors for the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase, a key therapeutic target in certain B-cell lymphomas.[10][11][12]
Section 1: Assay Development and Optimization for Pyridinyl-Oxadiazole Libraries
The foundation of a successful HTS campaign lies in the development of a robust and reliable assay.[13] The choice between a biochemical and a cell-based assay format is a critical initial decision.[14][15][16]
-
Biochemical assays offer a direct measure of a compound's interaction with a purified target protein, providing clear mechanistic insights.[17][18] They are generally less prone to off-target effects and can be more readily miniaturized for ultra-high-throughput screening (uHTS).
-
Cell-based assays , on the other hand, provide a more physiologically relevant context by assessing a compound's activity within a living cell.[17][19][20][21] This can be crucial for identifying compounds that require cellular uptake or metabolic activation.
For the discovery of MALT1 inhibitors, a biochemical assay measuring the proteolytic activity of the MALT1 enzyme is an excellent starting point for primary screening. This can then be followed by cell-based assays for hit confirmation and characterization.
Recommended Primary Assay: A Fluorescence Polarization (FP)-Based MALT1 Protease Assay
Fluorescence Polarization (FP) is a robust and homogeneous assay format well-suited for HTS.[22] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In the context of a MALT1 protease assay, a small, fluorescently labeled peptide substrate is used. When the substrate is cleaved by MALT1, the smaller fluorescent fragment tumbles more rapidly in solution, leading to a decrease in the FP signal.
Principle of the MALT1 FP Assay:
Caption: MALT1 FP Assay Principle.
Protocol 1: MALT1 Fluorescence Polarization HTS Assay
| Parameter | Recommendation | Rationale |
| Microplates | 384-well, low-volume, black, non-binding surface | Minimizes reagent consumption and reduces non-specific binding of compounds and proteins. |
| Reagents | Recombinant human MALT1 paracaspase domain, Fluorescently labeled peptide substrate (e.g., Ac-LRSR-AMC), Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100) | Purified enzyme and a specific substrate are essential for a clean signal. DTT is required for cysteine protease activity. Triton X-100 prevents aggregation. |
| Compound Handling | Pyridinyl-oxadiazole library dissolved in 100% DMSO, typically at 10 mM stock concentration | DMSO is a standard solvent for small molecule libraries. |
| Assay Volume | 20 µL | A low volume is cost-effective for HTS. |
| Final Concentrations | MALT1: 5 nM, Substrate: 100 nM, Pyridinyl-oxadiazole compounds: 10 µM | These concentrations should be optimized during assay development to be at or below the Km for the substrate and to provide a robust assay window. |
| Instrumentation | Microplate reader with FP capabilities | Essential for detecting the change in polarization. |
Step-by-Step Procedure:
-
Compound Plating: Dispense 200 nL of each pyridinyl-oxadiazole compound from the library stock plate into the assay plate using an acoustic liquid handler.
-
Enzyme Addition: Add 10 µL of 10 nM MALT1 enzyme solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Substrate Addition: Add 10 µL of 200 nM fluorescent peptide substrate to initiate the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
FP Reading: Measure the fluorescence polarization on a compatible plate reader.
Data Analysis and Quality Control:
The quality of an HTS assay is assessed using statistical parameters such as the Z'-factor and the signal-to-background ratio (S/B).[23]
-
Z'-factor: A measure of the statistical effect size, it reflects the separation between the high and low controls. A Z'-factor > 0.5 is considered excellent for HTS.[13]
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the high control to the mean signal of the low control. An S/B ratio > 3 is desirable.[13]
Table 1: HTS Assay Quality Control Parameters
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3*(SDhigh + SDlow)) / |Meanhigh - Meanlow| | > 0.5 |
| S/B Ratio | Meanhigh / Meanlow | > 3 |
| %CV | (SD / Mean) * 100 | < 10% |
Section 2: The HTS Cascade: From Primary Screen to Confirmed Hits
A tiered approach, known as an HTS cascade, is employed to efficiently identify and validate true hits while eliminating false positives.[24]
Caption: HTS Cascade for MALT1 Inhibitor Discovery.
Hit Confirmation and Potency Determination
Compounds identified as "hits" in the primary screen must be re-tested to confirm their activity and determine their potency (IC50).[25][26] This is typically done by generating a dose-response curve with a serial dilution of the compound.
Protocol 2: Dose-Response Assay for IC50 Determination
This protocol is similar to the primary screening protocol, with the key difference being the preparation of a dilution series for each hit compound.
-
Compound Dilution: Prepare an 8-point, 1:3 serial dilution of each hit compound in DMSO.
-
Compound Plating: Dispense the diluted compounds into a 384-well plate.
-
Assay Execution: Follow steps 2-6 of the primary HTS protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal and Counter-Screens to Eliminate False Positives
An orthogonal assay measures the same biological activity using a different technology to ensure that the observed effect is not an artifact of the primary assay format.[26] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for an orthogonal MALT1 protease assay.[14][27]
Counter-screens are essential to identify compounds that interfere with the assay technology itself, such as fluorescent compounds from the pyridinyl-oxadiazole library.
Protocol 3: MALT1 TR-FRET Orthogonal Assay
| Parameter | Recommendation |
| Technology | LanthaScreen™ TR-FRET |
| Reagents | Terbium-labeled anti-phospho-substrate antibody, GFP-labeled substrate, MALT1 enzyme |
| Principle | MALT1 phosphorylates the GFP-substrate, allowing the Terbium-antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal. |
Step-by-Step Procedure:
-
Compound Plating: Plate hit compounds at a single concentration (e.g., 10 µM).
-
Kinase Reaction: Add MALT1 and the GFP-substrate and incubate.
-
Detection: Add the Terbium-labeled antibody and incubate.
-
TR-FRET Reading: Read the plate on a TR-FRET enabled microplate reader.
Secondary Cell-Based Assays for Physiological Relevance
Confirmed hits from the biochemical assays should be tested in a cell-based assay to assess their activity in a more physiological context.[18][28] For MALT1, a reporter gene assay that measures the activity of the NF-κB signaling pathway is highly relevant, as MALT1 is a key mediator of this pathway.[29]
Protocol 4: NF-κB Luciferase Reporter Assay in ABC-DLBCL Cells
| Parameter | Recommendation |
| Cell Line | Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell line (e.g., OCI-Ly3) |
| Technology | Luciferase reporter gene under the control of an NF-κB response element |
| Principle | Inhibition of MALT1 leads to a decrease in NF-κB activity and a corresponding decrease in luciferase expression and luminescence.[30] |
| Readout | Luminescence |
Step-by-Step Procedure:
-
Cell Plating: Seed ABC-DLBCL cells stably expressing the NF-κB luciferase reporter into 384-well plates.
-
Compound Treatment: Add the pyridinyl-oxadiazole hit compounds and incubate for 24-48 hours.
-
Lysis and Reagent Addition: Lyse the cells and add the luciferase substrate.
-
Luminescence Reading: Measure the luminescence signal on a microplate reader.
Section 3: Data Management and Analysis in HTS
The vast amount of data generated in an HTS campaign requires a robust data management and analysis pipeline.[31][32][33]
Data Analysis Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3,4-Oxadiazole Derivatives of Pyridines: Synthesis, Characterization, and Antimicrobial Screening | Semantic Scholar [semanticscholar.org]
- 7. ijper.org [ijper.org]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Potent MALT1 Inhibitors Featuring a Novel "2-Thioxo-2,3-dihydrothiazolo[4,5- d]pyrimidin-7(6 H)-one" Scaffold for the Treatment of B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. coconote.app [coconote.app]
- 14. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifescienceglobal.com [lifescienceglobal.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. marinbio.com [marinbio.com]
- 20. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotechnologia-journal.org [biotechnologia-journal.org]
- 22. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. US20190381012A1 - Pyrazole derivatives as malt1 inhibitors - Google Patents [patents.google.com]
- 30. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
The Use of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine as a Chemical Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold for Kinase Inhibition
The compound 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine has emerged as a significant scaffold in the field of medicinal chemistry, particularly in the development of potent protein kinase inhibitors. While not extensively characterized as a standalone chemical probe, its structural motif is a cornerstone for a class of derivatives that exhibit high affinity and selectivity for specific kinase targets. This guide provides an in-depth analysis of the core structure, its derivatization, and the application of its derivatives as chemical probes for studying kinase signaling pathways.
The primary focus of research surrounding this scaffold has been on its elaboration into potent inhibitors of Mitogen- and Stress-activated protein Kinase-1 (MSK-1).[1][2] These derivatives, such as the (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine series, have demonstrated significant potential in elucidating the physiological and pathological roles of MSK-1. This document will, therefore, concentrate on the utility of these derivatives as chemical probes, providing insights into their mechanism of action and protocols for their application in biological research.
Physicochemical Properties and Synthesis
The parent compound, this compound, is a heterocyclic molecule featuring a pyridine ring linked to a 1,2,5-oxadiazole (also known as furazan) ring bearing an amino group. The synthesis of this core structure can be achieved through various synthetic routes, often starting from commercially available precursors.[3]
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₄O | N/A |
| Molecular Weight | 162.15 g/mol | N/A |
| CAS Number | 131988-01-7 | [4] |
Biological Activity and Target Engagement
The biological significance of the this compound scaffold lies in its ability to be readily functionalized to create potent and selective kinase inhibitors. The primary target identified for derivatives of this scaffold is Mitogen- and Stress-activated protein Kinase-1 (MSK-1) .[1][2]
Mechanism of Action as a Kinase Inhibitor
Derivatives of this compound typically function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of substrate proteins. The specificity and potency of these inhibitors are achieved through the strategic addition of functional groups that create favorable interactions with the amino acid residues within the kinase's active site.
Figure 1: General workflow of kinase inhibition by a chemical probe.
Application Notes: Investigating MSK-1 Signaling
Derivatives of this compound are invaluable tools for dissecting the roles of MSK-1 in various cellular processes, including gene expression, inflammation, and neuronal function.
Key Research Applications:
-
Target Validation: Confirming the role of MSK-1 in a specific biological pathway by observing the effects of its inhibition.
-
Pathway Elucidation: Mapping the upstream and downstream components of the MSK-1 signaling cascade.
-
Phenotypic Screening: Identifying cellular or organismal phenotypes associated with MSK-1 inhibition.
-
Drug Discovery: Serving as a starting point for the development of therapeutic agents targeting MSK-1.
Experimental Protocols
The following are generalized protocols for utilizing a this compound-based MSK-1 inhibitor as a chemical probe. Note: Specific concentrations and incubation times should be optimized for each cell line and experimental condition.
Protocol 1: In Vitro Kinase Assay
This protocol is designed to determine the inhibitory potency (e.g., IC₅₀) of the chemical probe against purified MSK-1.
Materials:
-
Purified, active MSK-1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP (at or near the Kₘ for MSK-1)
-
Specific peptide substrate for MSK-1 (e.g., Crosstide)
-
This compound derivative (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the MSK-1 enzyme and the peptide substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced according to the detection reagent manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Figure 2: Workflow for an in vitro kinase assay.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of the chemical probe to inhibit MSK-1 activity within a cellular context by measuring the phosphorylation of a downstream substrate, such as CREB (cAMP response element-binding protein).
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound derivative (dissolved in DMSO)
-
Stimulant to activate the MSK-1 pathway (e.g., PMA, anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-MSK-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 30 minutes) to activate MSK-1.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phospho-CREB signal to total CREB.
Conclusion and Future Perspectives
The this compound scaffold is a valuable starting point for the development of potent and selective chemical probes for protein kinases, most notably MSK-1. The derivatives of this compound are powerful tools for researchers to investigate the intricate roles of kinase signaling in health and disease. Future efforts in this area may focus on developing probes with improved cell permeability, in vivo stability, and even the incorporation of tags for pull-down experiments to identify novel binding partners. As our understanding of the kinome expands, so too will the applications for versatile scaffolds such as this.
References
-
(1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
(1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: further optimisation as highly potent and selective MSK-1-inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: further optimisation as highly potent and selective MSK-1-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 131988-01-7|4-(Pyridin-3-yl)-1,2,5-oxadiazol-3-amine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
Document ID: TSS-FUR-4PYR-01A
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for the synthesis of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-(3-pyridyl)furazan). This molecule is a key heterocyclic building block in medicinal chemistry and drug development, valued for its role as a pharmacophore in various therapeutic candidates.[1] The 1,2,5-oxadiazole (furazan) ring system confers unique physicochemical properties, but its synthesis can present challenges related to yield, purity, and reaction control.
This guide is designed for researchers, chemists, and process development professionals. It provides a robust baseline protocol, a comprehensive troubleshooting section in a question-and-answer format, and deeper insights into the reaction mechanism to empower you to optimize your synthesis for higher yield and purity.
Core Synthesis Protocol
The most common and reliable route to this compound involves the cyclization of a precursor derived from a pyridine-containing starting material. While several synthetic routes exist, a frequently employed strategy begins with the appropriate nitrile or ketone.[2] The following protocol details a standard lab-scale synthesis proceeding via the formation of an amidoxime intermediate, which is a cornerstone for building the furazan ring.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Reagents & Stoichiometry
| Reagent | Molar Eq. | MW ( g/mol ) | Notes |
| 3-Pyridylacetonitrile | 1.0 | 118.14 | Starting Material |
| Hydroxylamine HCl | 1.5 | 69.49 | Ensure high purity |
| Sodium Bicarbonate (NaHCO₃) | 1.6 | 84.01 | Base for hydroxylamine generation |
| Ethanol (EtOH) | - | 46.07 | Solvent |
| Sodium Hydroxide (NaOH) | 2.0 | 40.00 | Cyclization Agent |
| Water | - | 18.02 | Co-solvent for cyclization |
Step-by-Step Procedure
-
Amidoxime Formation:
-
To a stirred solution of 3-Pyridylacetonitrile (1.0 eq) in ethanol, add Sodium Bicarbonate (1.6 eq) followed by Hydroxylamine Hydrochloride (1.5 eq).
-
Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the consumption of the starting nitrile by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude amidoxime intermediate. This intermediate can be used directly in the next step or purified if necessary.
-
-
Ring Closure (Cyclization):
-
Dissolve the crude amidoxime intermediate in a 1:1 mixture of water and ethanol.
-
Add a solution of Sodium Hydroxide (2.0 eq) in water dropwise while maintaining the temperature below 30°C with an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the formation of the product by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to pH 7-8 using 2M HCl. The product may precipitate at this stage.
-
Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My yield is consistently low (< 40%). What are the primary factors to investigate?
Answer: Low yield is the most common issue. The problem often lies in one of two key stages: incomplete amidoxime formation or inefficient cyclization.
-
Check Amidoxime Formation: The conversion of the nitrile to the amidoxime is critical. Ensure your hydroxylamine is active; it should be a fine, white crystalline solid. Using a slight excess (1.5 eq) helps drive the reaction to completion. Monitor this step closely by TLC until all the starting nitrile is consumed.
-
Optimize Cyclization Conditions: The ring closure is a dehydration reaction that requires a sufficiently strong base and heat.[3]
-
Base Strength: Sodium hydroxide is typically effective. If yields remain low, consider potassium hydroxide (KOH), which is slightly more potent.
-
Temperature & Time: Ensure you are reaching a true reflux. Incomplete conversion can occur if the temperature is too low or the reaction time is too short. Use LC-MS to track the disappearance of the amidoxime intermediate.
-
Solvent: While ethanol/water is standard, in some cases, a higher boiling point solvent like n-butanol can improve yields by allowing for higher reaction temperatures.
-
Q2: I'm seeing a significant, highly polar byproduct on my TLC plate that doesn't move from the baseline.
Answer: This is likely due to the hydrolysis of the starting nitrile or the intermediate amidoxime back to the corresponding carboxylic acid (nicotinic acid) or its amide under basic conditions, especially during a prolonged or overly harsh cyclization step.
-
Mitigation Strategy:
-
Control Base Addition: Add the NaOH solution slowly and with cooling during the initial phase of the cyclization step to prevent a rapid temperature spike.
-
Minimize Reaction Time: Do not let the cyclization run for an excessive amount of time. Once LC-MS analysis shows complete consumption of the intermediate, proceed with the workup.
-
Purification: This acidic byproduct can typically be removed by washing the combined organic extracts with a mild base like a saturated sodium bicarbonate solution during the workup phase.
-
Q3: The final product is difficult to purify and appears as a brown oil instead of a solid. What's the cause?
Answer: The formation of colored impurities or oils often points to decomposition or side reactions. The furazan ring, while aromatic, can be sensitive to harsh conditions.
-
Potential Causes & Solutions:
-
Excessive Heat: Prolonged heating at high temperatures can lead to thermal decomposition. Use the minimum temperature and time required for full conversion.
-
Oxidation: The amino group on the furazan ring can be susceptible to oxidation.[4] If possible, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes help, especially during process scale-up.
-
Purification Strategy: If recrystallization fails, flash column chromatography is the best alternative. Use a gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate. The target compound is moderately polar.
-
Q4: How do I know if my reaction is complete? What are the best analytical methods?
Answer: Relying on time alone is not sufficient. Active monitoring is crucial for optimization.
-
Thin Layer Chromatography (TLC): The most accessible method.
-
Mobile Phase: A good starting point is a 50:50 mixture of Ethyl Acetate:Hexanes.
-
Visualization: Use a UV lamp (254 nm). The pyridine ring in the starting material and product is UV-active.
-
Expected Rf Values: The product, this compound, will be more polar than the starting 3-Pyridylacetonitrile but less polar than the highly polar byproducts discussed in Q2. The amidoxime intermediate will have a polarity between the starting material and the final product.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides confirmation of conversion and the mass of the desired product (Expected [M+H]⁺ = 177.06).
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
A mild and efficient synthesis of aminofurazans. New Journal of Chemistry. Available at: [Link]
-
Furazans in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Synthesis and reactivity of aminofuroxans. ResearchGate. Available at: [Link]
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. Available at: [Link]
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. National Institutes of Health (NIH). Available at: [Link]
-
Furazan - Wikipedia. Wikipedia. Available at: [Link]
Sources
Technical Support Hub: Purification of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
Document ID: TSH-C4H4N4O-V1.0 Issuing Department: Application Science & Technical Support For: Researchers, scientists, and drug development professionals
Compound Profile: Understanding the Purification Challenge
4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-(3-pyridyl)furazan) is a polar, nitrogen-rich heterocyclic compound. Its structure presents a unique set of purification challenges stemming from two key features:
-
The Pyridine Ring: The pyridine moiety imparts basicity and high polarity, making the molecule prone to strong interactions with acidic stationary phases like silica gel.[1]
-
The Amino Group: The primary amine on the oxadiazole ring further increases the compound's polarity and hydrogen bonding capacity.
These characteristics mean that standard purification protocols often require significant optimization to prevent issues like poor recovery, severe peak tailing in chromatography, and difficulty in crystallization. This guide provides troubleshooting advice and optimized protocols to address these specific challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Question: My compound is streaking badly or not moving from the baseline during silica gel TLC/column chromatography. What's happening and how do I fix it?
Answer: This is the most common issue and is caused by strong acid-base interactions between the basic nitrogen atoms (especially the pyridine nitrogen) of your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to irreversible binding or slow, non-uniform elution, resulting in streaking.
Solutions:
-
Mobile Phase Modification (Recommended First Step):
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase to neutralize the acidic sites on the silica. A typical starting point is 0.5-2% triethylamine (TEA) or 1-5% of a 10% ammonia solution in methanol added to your dichloromethane/methanol or ethyl acetate/hexane eluent system.[2] This allows your compound to elute based on polarity rather than being stuck by acid-base interactions.
-
Increase Eluent Polarity: This compound is highly polar. Standard systems like ethyl acetate/hexane are often insufficient. Switch to a more polar system like Dichloromethane (DCM) / Methanol (MeOH).[2] Start with a TLC screen of 5-10% MeOH in DCM and increase the MeOH percentage as needed.
-
-
Change the Stationary Phase:
-
Use Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying amines.[2] It is available in neutral and basic grades, both of which will prevent the strong acidic interactions causing the issue.
-
Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18 silica) is an excellent option.[3] The compound is eluted with a polar mobile phase (like water/acetonitrile or water/methanol), and polar compounds elute earlier. This method often provides superior resolution for polar molecules.[4]
-
Question: I'm trying to recrystallize my compound, but no crystals are forming after the solution cools. What should I do?
Answer: Failure to crystallize is typically due to using too much solvent or the solution being supersaturated without a nucleation point.[5][6]
Solutions:
-
Induce Crystallization:
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections in the glass provide a nucleation site for crystal growth to begin.[5][6]
-
Seeding: If you have a tiny amount of pure, solid material, add a single "seed" crystal to the cooled solution. This provides a perfect template for more crystals to grow upon.[5]
-
-
Increase Concentration:
-
Add an Anti-Solvent: If your compound is dissolved in a very good solvent (e.g., methanol), you can try slowly adding a solvent in which it is less soluble (an "anti-solvent," e.g., water or diethyl ether) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly.
Question: My final product purity is low, and I see persistent impurities in my NMR/LC-MS analysis. What are these likely to be?
Answer: Impurities often stem from the synthetic route used. The synthesis of heterocyclic compounds can sometimes result in side products or unreacted starting materials.[8] For aminofurazans, common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be precursors like amidoximes or nitriles.[9]
-
Incompletely Cyclized Intermediates: The formation of the 1,2,5-oxadiazole ring is a key step; if this reaction does not go to completion, you will have acyclic intermediates.[10]
-
Isomers or Side-Products: Reactions on the pyridine ring or with the starting materials could lead to isomeric byproducts.
Solutions:
-
Characterize the Impurity: Use LC-MS to get a molecular weight of the impurity. This is a powerful clue to its identity. Compare this with the molecular weights of your starting materials and plausible intermediates.
-
Optimize Purification: If the impurity has a different polarity, adjust your chromatography gradient to improve separation. A shallower gradient around the elution point of your product and the impurity can significantly enhance resolution.
-
Perform a Re-crystallization: If chromatography fails to remove the impurity, a carefully chosen recrystallization can be very effective, as impurities are often excluded from the growing crystal lattice.
Frequently Asked Questions (FAQs)
-
Q1: What are the best general conditions for TLC analysis of this compound?
-
A1: Start with a 10:1 DCM/MeOH solvent system on a standard silica gel plate. For better spot shape, pre-treat the TLC plate by eluting it once with a 9:1 DCM/TEA solution and drying it before spotting your compound. This neutralizes the silica.
-
-
Q2: How should I store the purified this compound?
-
Q3: My yield is very low after column chromatography. Where did my product go?
-
A3: The most likely cause is irreversible binding to the silica gel column, as discussed in the troubleshooting section. If you did not use a basic modifier in your eluent, a significant portion of your product may still be on the column. You can try to "flush" the column with a highly polar, basic solvent mixture (e.g., 20% of 10% NH3 in MeOH mixed with 80% DCM) to recover the bound material, although its purity may be compromised.
-
-
Q4: Can I use an acid/base extraction to purify the crude material?
-
A4: Yes, this can be an effective initial cleanup step. Because the compound is basic, you can dissolve the crude mixture in an organic solvent (like ethyl acetate), wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, and then extract your product into an acidic aqueous layer (e.g., 1M HCl). You would then neutralize the aqueous layer with a base (e.g., NaOH) and back-extract your purified product into an organic solvent. This technique is particularly useful for removing non-basic organic impurities.[13]
-
Visualization & Workflows
Diagram 1: Troubleshooting Poor Chromatography
This decision tree guides the user through diagnosing and solving common column chromatography problems for this specific compound.
Caption: Decision tree for troubleshooting poor chromatography results.
Diagram 2: General Purification Workflow
This diagram illustrates the logical flow from a crude reaction mixture to a final, pure compound.
Caption: General workflow for the purification of the target compound.
Optimized Protocols
Protocol 1: Flash Column Chromatography (Modified Normal-Phase)
This protocol is optimized for purifying basic, polar compounds like this compound on silica gel.
Materials & Equipment:
-
Crude compound
-
Silica gel (230-400 mesh)[14]
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade
-
Glass column, collection tubes, TLC plates & chamber, UV lamp
Procedure:
-
Solvent System Selection:
-
Prepare a stock eluent of 10% MeOH in DCM.
-
Prepare a "base-modified" eluent: 90% DCM / 10% MeOH / 1% TEA .
-
Run TLC plates of your crude material in both systems to find the optimal polarity. Aim for an Rf of 0.2-0.3 for the best separation on a column.[3] Adjust the MeOH percentage as needed.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen starting eluent (e.g., 94% DCM / 5% MeOH / 1% TEA).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude compound in a minimal amount of a volatile solvent (like DCM or MeOH). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Liquid Loading: Dissolve the crude material in the absolute minimum volume of the starting eluent or DCM. Inject it carefully onto the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system.
-
If a gradient is needed, slowly increase the percentage of methanol over the course of the run. A typical gradient might be from 5% MeOH to 15% MeOH.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
This protocol provides a general method for recrystallizing the title compound.
Materials & Equipment:
-
Crude compound
-
Candidate solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Water)
-
Erlenmeyer flasks, hot plate/stirrer, filtration apparatus (Büchner funnel)
Procedure:
-
Solvent Screening:
-
Place a small amount of your crude compound (10-20 mg) into several small test tubes.
-
Add a candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature.[5]
-
Heat the tubes that show poor solubility. A good recrystallization solvent will dissolve the compound completely when hot but show low solubility when cool.[10]
-
-
Recrystallization:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and stirring until the compound just dissolves completely. Use the minimum amount of hot solvent necessary.[6]
-
If any insoluble impurities remain in the hot solution, perform a hot gravity filtration to remove them.[5]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the pure product.
-
Data Summary Tables
Table 1: Chromatography Solvent System Guide
| Stationary Phase | Solvent System (Polarity increases →) | Modifier | Best For... |
| Silica Gel | Ethyl Acetate / Hexanes | 1-2% TEA | Less polar impurities |
| Silica Gel | Dichloromethane / Methanol | 1-2% TEA | Recommended starting point |
| Alumina (Neutral) | Dichloromethane / Methanol | None | Good alternative to silica |
| C18 (Reversed-Phase) | Water / Acetonitrile | 0.1% Formic Acid or TFA | Highly polar mixtures, excellent resolution |
| Amine-bonded Silica | Water / Acetonitrile (HILIC mode) | None | Very polar compounds not retained by C18 |
Table 2: Recrystallization Troubleshooting
| Problem | Likely Cause | Solution(s) |
| No Crystals Form | Too much solvent; Supersaturation | Boil off some solvent; Scratch flask inner wall; Add a seed crystal.[5] |
| Oiling Out | Solution cooled too quickly; Inappropriate solvent | Re-heat to dissolve oil, allow to cool slower; Try a different solvent. |
| Poor Recovery | Compound is too soluble in the cold solvent | Place flask in an ice bath for longer; Add an anti-solvent. |
| Colored Impurities | Impurity co-crystallized | Add a small amount of charcoal to the hot solution before filtration (use with caution). |
References
- Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- ResearchGate. (n.d.). (A) Cyclization mechanism of 1,2,5-oxadiazole from organic nitrile and....
- ChemicalBook. (n.d.). This compound synthesis.
- PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
- ResearchGate. (n.d.). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review.
- Benchchem. (n.d.). The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals.
- ACS Publications. (2025). A Three-Component Path to Amino Thiadiazoles and Amino Oxadiazoles via a Nitrilium Ylide. The Journal of Organic Chemistry.
- University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department resources.
- ACS Publications. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central (PMC).
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- National Center for Biotechnology Information. (n.d.). 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. PubChem.
- ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.
- BLDpharm. (n.d.). 131988-01-7|4-(Pyridin-3-yl)-1,2,5-oxadiazol-3-amine.
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.
- University of York. (n.d.). Flash Column Chromatography. Retrieved from University of York Chemistry Teaching Labs.
- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.
- Google Patents. (n.d.). US3574222A - Preparation of 5-amino-1,2,4-oxadiazoles.
- ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening.
- PubMed. (2007).
- Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- National Center for Biotechnology Information. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PubMed Central (PMC).
- Research & Reviews: Journal of Chemistry. (2015). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties.
- PubMed. (1976). Synthesis and preliminary pharmacological studies of some 3-substituted 5-amino-1,2,4-oxadiazoles. PubMed.
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- ResearchGate. (n.d.). A Mild and Efficient Synthesis of Aminofurazans.
- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
- Research & Reviews: Journal of Chemistry. (2015).
- Beilstein Journal of Organic Chemistry. (n.d.).
- ResearchGate. (2025). Synthesis and characterization of 3, 4-bis-(3'-aminofurazal-4'-yl)-furazan(BATF).
- R Discovery. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative.
Sources
- 1. reddit.com [reddit.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. sorbtech.com [sorbtech.com]
- 4. biotage.com [biotage.com]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 9. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemistry Teaching Labs - Flash Column Chromatography [chemtl.york.ac.uk]
Technical Support Center: Enhancing Cyclodehydration Efficiency in Oxadiazole Synthesis
Welcome to the Technical Support Center for Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize the critical cyclodehydration step in the synthesis of 1,2,4- and 1,3,4-oxadiazoles. Our goal is to empower you with the knowledge to increase reaction yields, minimize side products, and streamline your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the cyclodehydration step of oxadiazole synthesis.
Q1: What are the most common reasons for low yields in 1,3,4-oxadiazole synthesis via diacylhydrazine cyclodehydration?
A1: Low yields in the synthesis of 1,3,4-oxadiazoles from diacylhydrazines often stem from incomplete cyclodehydration or degradation of starting materials or products under harsh reaction conditions. Key factors to consider are:
-
Choice of Dehydrating Agent: The effectiveness of the dehydrating agent is paramount. While strong acids like sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) can be used, they may cause charring or decomposition of sensitive substrates.[1] Phosphorus oxychloride (POCl₃) is a widely used and effective reagent, but milder alternatives like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or the Burgess reagent may provide better results for delicate molecules.[1][2]
-
Reaction Temperature and Time: Inadequate heating can lead to incomplete conversion. Conversely, prolonged heating at high temperatures can promote side reactions and decomposition. Optimization of both temperature and reaction time is crucial for maximizing yield.
-
Purity of the Diacylhydrazine Intermediate: Impurities in the starting diacylhydrazine can interfere with the cyclization process, leading to the formation of side products and a lower yield of the desired oxadiazole.
Q2: I am observing a significant amount of a dimeric byproduct when synthesizing 1,2,4-oxadiazoles from a nitrile and a nitrile oxide. What is this byproduct and how can I minimize its formation?
A2: The dimeric byproduct you are observing is likely a furoxan (1,2,5-oxadiazole-2-oxide), which is formed from the dimerization of the nitrile oxide intermediate.[1] This is a common competing reaction in 1,3-dipolar cycloadditions for 1,2,4-oxadiazole synthesis.
To favor the desired reaction between the nitrile oxide and your nitrile substrate, you can:
-
Use the Nitrile as the Solvent: If feasible, using the nitrile reactant as the solvent will significantly increase its concentration relative to the nitrile oxide, thereby favoring the intermolecular cycloaddition over dimerization.
-
Slow Addition of the Nitrile Oxide Precursor: Generating the nitrile oxide in situ and ensuring its slow addition to a solution of the nitrile can help maintain a low concentration of the nitrile oxide, thus minimizing dimerization.
Q3: My 1,2,4-oxadiazole product appears to be rearranging into another heterocycle upon heating or during purification. What is happening and how can I prevent it?
A3: This phenomenon is likely the Boulton-Katritzky rearrangement , a thermal or acid/base-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain.[1][3][4] This rearrangement leads to the formation of a more stable heterocyclic system.
To mitigate the Boulton-Katritzky rearrangement:
-
Avoid High Temperatures: If possible, conduct the cyclodehydration and subsequent purification steps at lower temperatures.
-
Maintain Neutral pH: Avoid acidic or basic conditions during workup and purification, as these can catalyze the rearrangement.
-
Use Anhydrous Conditions: The presence of moisture can sometimes facilitate this rearrangement.[1]
Q4: What are the advantages of using microwave irradiation for the cyclodehydration step?
A4: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating for oxadiazole synthesis, including:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.
-
Higher Yields: The rapid and uniform heating provided by microwaves can often lead to higher yields and cleaner reaction profiles with fewer side products.
-
Improved Reproducibility: Microwave reactors allow for precise control over reaction parameters, leading to more reproducible results.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific experimental issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (1,3,4-Oxadiazole Synthesis) | 1. Ineffective dehydrating agent. 2. Insufficient reaction temperature or time. 3. Impure diacylhydrazine starting material. | 1. Select an appropriate dehydrating agent. For robust substrates, POCl₃ is often effective. For more sensitive molecules, consider milder reagents like SOCl₂ or PPA. A comparative study of dehydrating agents is presented in Table 1. 2. Optimize reaction conditions. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Consider switching to a higher boiling point solvent if necessary. Microwave irradiation can also be a powerful tool to drive the reaction to completion. 3. Purify the diacylhydrazine. Recrystallize the diacylhydrazine intermediate before proceeding with the cyclodehydration step. |
| Formation of Multiple Products (1,2,4-Oxadiazole Synthesis) | 1. Boulton-Katritzky rearrangement. 2. Furoxan formation (from nitrile oxide dimerization). 3. Incomplete cyclization of the O-acylamidoxime intermediate. | 1. Minimize heat and avoid acidic/basic conditions. Use neutral workup and purification methods. Store the final product in a cool, dry place. 2. Increase the concentration of the nitrile. Use the nitrile as the solvent or in large excess. 3. Ensure complete cyclization. Use a stronger base (e.g., TBAF in THF) or higher temperatures to drive the cyclization of the O-acylamidoxime to completion. |
| Difficulty in Purifying the Final Oxadiazole Product | 1. Presence of unreacted starting materials. 2. Formation of side products with similar polarity. | 1. Optimize the reaction to drive it to completion. Use a slight excess of one of the reagents if it is inexpensive and easily removable. 2. Employ different purification techniques. If recrystallization is ineffective, consider column chromatography with a carefully selected eluent system. Sometimes, converting the product to a salt and then liberating the free base can aid in purification. |
Table 1: Comparative Efficacy of Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis (Conventional Heating)
| Dehydrating Agent | Typical Reaction Conditions | Typical Yield Range | Notes |
| POCl₃ | Reflux, 4-8 h | 60-85%[5] | Highly effective and widely used. Can be harsh for sensitive substrates. |
| SOCl₂ | Reflux, 6-10 h | 50-75% | Milder than POCl₃, but may require longer reaction times. |
| PPA | 120-160 °C, 2-5 h | 40-70% | Viscous and can be difficult to work with, but effective for certain substrates. |
| P₂O₅ | Reflux in toluene, 2-4 h | 70-95%[6] | A strong dehydrating agent, often used in combination with a high-boiling solvent. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key cyclodehydration reactions.
Protocol 1: Conventional Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles using POCl₃
This protocol describes a general procedure for the cyclodehydration of a 1,2-diacylhydrazine using phosphorus oxychloride under conventional heating.
Materials:
-
1,2-Diacylhydrazine (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (5.0 mL)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the 1,2-diacylhydrazine (1.0 mmol).
-
Carefully add phosphorus oxychloride (5.0 mL) to the flask at room temperature with gentle swirling.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from an Amidoxime and a Carboxylic Acid
This protocol outlines a rapid, one-pot synthesis of 1,2,4-oxadiazoles using microwave irradiation.
Materials:
-
Amidoxime (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol)
-
1-Hydroxybenzotriazole (HOBt) (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add the amidoxime (1.0 mmol), carboxylic acid (1.0 mmol), EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the vial and seal it with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted-1,2,4-oxadiazole.
Part 4: Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is crucial for troubleshooting and optimizing your synthesis.
Mechanism of 1,3,4-Oxadiazole Formation via Diacylhydrazine Cyclodehydration with POCl₃
The cyclodehydration of a diacylhydrazine with phosphorus oxychloride proceeds through the activation of the carbonyl oxygen atoms, followed by intramolecular nucleophilic attack and subsequent elimination to form the stable oxadiazole ring.
Caption: Mechanism of 1,3,4-oxadiazole synthesis.
Mechanism of 1,2,4-Oxadiazole Formation via Base-Catalyzed Cyclodehydration of an O-Acylamidoxime
The base-catalyzed cyclodehydration of an O-acylamidoxime involves deprotonation of the amidoxime nitrogen, followed by an intramolecular nucleophilic attack of the resulting anion on the carbonyl carbon of the acyl group. Subsequent elimination of a leaving group yields the 1,2,4-oxadiazole.
Caption: Base-catalyzed 1,2,4-oxadiazole synthesis.
Part 5: Identification of Common Side Products
Accurate identification of side products is essential for effective troubleshooting.
Furoxan (1,2,5-Oxadiazole-2-oxide)
-
Formation: Dimerization of nitrile oxides.
-
¹H NMR: Chemical shifts will be highly dependent on the substituents.
-
¹³C NMR: The two carbons of the furoxan ring typically appear at approximately 115 ppm and 160 ppm.[5]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the dimer of the nitrile oxide. Fragmentation patterns often involve the loss of NO and other small neutral molecules.
Boulton-Katritzky Rearrangement Products
-
Formation: Thermal or acid/base-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles.
-
Identification: The rearrangement leads to the formation of a different heterocyclic system, which will have a distinct set of NMR signals and a different fragmentation pattern in the mass spectrum compared to the starting oxadiazole. A detailed analysis of 1D and 2D NMR spectra is often required for unambiguous structure elucidation.
References
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC. [Link]
-
Scheme 3. Fragmentation of furofurano lignans, exemplified by compound 18. ResearchGate. [Link]
-
1H NMR and 13C NMR shifts of all compounds. ResearchGate. [Link]
-
Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. PMC. [Link]
-
Boulton-Katritzky Rearrangement Definition. Fiveable. [Link]
-
Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. [Link]
-
Recent progress in synthesis and application of furoxan. RSC Publishing. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. [Link]
-
Yield of cyclized products obtained by cyclodehydration with POCl 3 and... ResearchGate. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Proposed reaction mechanism for the cyclodehydration of diacylhydrazines using CBr4 and PPh3. ResearchGate. [Link]
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. ResearchGate. [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. [Link]
-
POCl3, SOCl2, and PBr3. YouTube. [Link]
-
A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and. Biointerface Research in Applied Chemistry. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to Overcoming Low Yields in O-Acylamidoxime to 1,2,4-Oxadiazole Conversions
Welcome to our dedicated technical resource for scientists and researchers engaged in the synthesis of 1,2,4-oxadiazoles. This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently encountered challenges in the critical cyclodehydration of O-acylamidoxime intermediates. Our approach is rooted in mechanistic understanding to empower you to not only solve current yield issues but also to proactively design more robust synthetic routes.
Core Principles: The Reaction Mechanism
The conversion of an O-acylamidoxime to a 1,2,4-oxadiazole is a cyclodehydration reaction. The reaction proceeds via an intramolecular nucleophilic attack of the amidoxime's nitrogen atom onto the carbonyl carbon of the O-acyl group. This forms a transient tetrahedral intermediate which then eliminates a molecule of water to yield the aromatic oxadiazole ring. Understanding that the cyclization and subsequent dehydration is often the rate-limiting step is crucial for effective troubleshooting.[1][2]
Sources
Selection of coupling agents for efficient acylation in oxadiazole synthesis
Technical Support Center: Efficient Acylation in 1,3,4-Oxadiazole Synthesis
Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you improve the yield and efficiency of your oxadiazole synthesis. The formation of the N-acylhydrazide intermediate is a critical step, and the choice of coupling agent can be the determining factor between a high-yielding, clean reaction and a complex mixture requiring tedious purification.
Frequently Asked Questions (FAQs): The Role of Coupling Agents
Q1: What is the fundamental role of a coupling agent in the synthesis of 1,3,4-oxadiazoles?
The most common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of a carboxylic acid with an acylhydrazide, followed by cyclodehydration of the resulting 1,2-diacylhydrazide intermediate.[1] The initial acylation step, forming the amide bond between the carboxylic acid and the acylhydrazide, is often inefficient on its own. A coupling agent's role is to activate the carboxylic acid's carboxyl group, converting it into a highly reactive intermediate that is susceptible to nucleophilic attack by the terminal amine of the acylhydrazide.[2][3] This activation overcomes the kinetic barrier of the reaction, leading to faster reaction times and higher yields under milder conditions.
Q2: What are the main classes of coupling agents used for this acylation?
Coupling agents are broadly categorized into three main classes, each with a distinct mechanism of action:
-
Carbodiimides: (e.g., DCC, DIC, EDC). These are perhaps the most traditional coupling agents.[3][4][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][6][7]
-
Uronium/Aminium Salts: (e.g., HATU, HBTU, TBTU, COMU). These reagents have become the gold standard for many challenging amide bond formations.[4][5][8] They are often based on benzotriazole derivatives and form active esters that are generally more stable and selective than O-acylisourea intermediates.[4][9][10]
-
Phosphonium Salts: (e.g., BOP, PyBOP, PyAOP). Similar to uronium salts, these reagents generate active esters.[4][8][11] They are known for their high reactivity and for producing byproducts that are often easier to manage than those from other classes.[11][12]
Q3: Why are additives like HOBt or HOAt often used with coupling agents?
Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for two main reasons:
-
Increased Efficiency: When used with carbodiimides, these additives react with the unstable O-acylisourea intermediate to form a more stable and yet highly reactive OBt or OAt active ester.[2][4][13] This pathway is often faster than the undesired rearrangement of the O-acylisourea to a non-reactive N-acylurea, which is a common cause of low yields.[2][7][13]
-
Suppression of Racemization: In syntheses involving chiral carboxylic acids, racemization at the α-carbon can be a significant issue. The active esters formed with HOBt and especially HOAt are less prone to racemization compared to other activated intermediates.[4][8][9] HOAt is particularly effective due to a neighboring group participation effect from the pyridine nitrogen, which enhances the coupling rate.[10][14]
Troubleshooting Guide: Common Issues & Solutions
Q4: My acylation reaction is sluggish or stalls, resulting in a low yield of the 1,2-diacylhydrazide intermediate. What should I check first?
This is a classic problem that often points back to the coupling agent or reaction conditions.
-
Check Reagent Quality: Coupling agents, especially carbodiimides and uronium salts, can be sensitive to moisture. Ensure your reagents are fresh and have been stored under anhydrous conditions.[15]
-
Solvent Choice: Ensure you are using a dry, aprotic solvent like DMF, NMP, or DCM. The presence of water can hydrolyze the activated intermediate, returning it to the starting carboxylic acid.
-
Insufficient Activation: If you are using a standard carbodiimide like EDC or DCC alone, the reaction may be slow. The addition of HOBt or OxymaPure is strongly recommended to enhance reactivity and prevent the formation of inactive N-acylurea byproducts.[2]
-
Steric Hindrance: If either your carboxylic acid or acylhydrazide is sterically bulky, a more powerful coupling agent may be required. Consider switching from a carbodiimide-based system to a uronium salt like HATU, which is known for its superior performance in difficult couplings.[5][8][9] The OAt-ester formed by HATU is more reactive than the OBt-ester formed by HBTU, leading to faster reactions.[9]
Q5: I am observing a significant amount of an insoluble byproduct when using DCC. How can I resolve this?
The byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents.[4][5][13]
-
Switch to a Soluble Carbodiimide: The simplest solution is to switch to a carbodiimide that produces a soluble urea byproduct. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, and its urea byproduct can be easily removed with an aqueous wash.[2][3][4] Diisopropylcarbodiimide (DIC) is another alternative, as its corresponding urea is more soluble in organic solvents like DMF and DCM.[4][13]
-
Filtration (for DCC): If you must use DCC, the reaction can be filtered before workup to remove the bulk of the precipitated DCU. However, this is not suitable for solid-phase synthesis.[13]
Q6: My reaction with HBTU or HATU is giving an unexpected side product that terminates the reaction. What is happening?
This is likely due to guanidinylation of the nucleophile (the acylhydrazide). If the coupling agent is used in excess or if the activation of the carboxylic acid is slow, the uronium/aminium salt can react directly with the primary amine of the acylhydrazide.[5][11] This forms a stable guanidinium group on the nitrogen, rendering it unreactive and terminating the desired reaction.
-
Stoichiometry Control: Use the uronium reagent in equimolar amounts relative to the carboxylic acid.[5] Avoid using a large excess.
-
Pre-activation: Activate the carboxylic acid with the coupling agent and a base (like DIPEA) for a few minutes before adding the acylhydrazide. This allows the active ester to form first, minimizing the opportunity for the free coupling agent to react with your nucleophile.
-
Switch to Phosphonium Reagents: Phosphonium reagents like PyBOP do not have this side reaction pathway and are an excellent alternative for challenging couplings where guanidinylation is a concern.[11][12]
Q7: I am concerned about the safety of benzotriazole-based additives like HOBt, which can be explosive. Are there safer alternatives?
Yes, the safety of additives is a valid concern, especially for scale-up.[16]
-
OxymaPure: Ethyl cyano(hydroxyimino)acetate (OxymaPure) is an excellent, non-explosive alternative to HOBt.[2] It has been shown to be a highly efficient additive that suppresses racemization and enhances coupling rates, sometimes outperforming HOBt.[13] Coupling reagents like COMU incorporate the Oxyma moiety directly into their structure.[2]
-
Caution with DIC/OxymaPure: It has been reported that under certain conditions, the combination of DIC and OxymaPure can generate hydrogen cyanide (HCN).[17][18] While this is specific to carbodiimides with secondary alkyl groups, using alternatives like EDC with OxymaPure is a safer choice as it does not produce HCN.[17][18]
Comparative Analysis of Common Coupling Agents
The choice of reagent depends on factors like substrate complexity, desired reaction speed, and cost. The table below provides a comparative overview.
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages & Considerations |
| Carbodiimides | EDC, DCC, DIC | Forms O-acylisourea intermediate | Cost-effective, widely available.[4] | Slower reactions, risk of N-acylurea side product, racemization potential.[2][7] DCC produces insoluble urea.[4][13] |
| Phosphonium Salts | PyBOP, PyAOP | Forms OBt/OAt active ester | High reactivity, low racemization, no guanidinylation risk.[11][12] Byproducts are generally less hazardous than BOP's.[4] | Can be more expensive. The original BOP reagent produces carcinogenic HMPA.[2][4][8] |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Forms OBt/OAt/Oxyma active ester | Very high reactivity and efficiency, especially for difficult couplings.[8][9] HATU is superior for speed and purity.[5][9] | Risk of guanidinylation side reaction with excess reagent.[5][11] Benzotriazole-based reagents have safety/handling concerns.[16] |
Visualizing the Workflow & Mechanisms
A clear understanding of the process flow and reaction mechanisms is essential for effective troubleshooting.
Caption: General workflow for 1,3,4-oxadiazole synthesis.
Caption: Mechanism of EDC/HOBt mediated acylation.
Experimental Protocols
Protocol 1: General Procedure for Acylation using EDC/HOBt
This protocol is suitable for routine acylations where substrates are not exceptionally hindered.
-
To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.2-0.5 M), add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation (formation of the OBt active ester).
-
Add the acylhydrazide (1.0 eq.) to the reaction mixture. If the acylhydrazide is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 eq.) to liberate the free amine.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours at room temperature.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine to remove the urea byproduct and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-diacylhydrazide, which can be purified by recrystallization or chromatography.[19]
Protocol 2: High-Efficiency Acylation for Hindered Substrates using HATU
This protocol is recommended for sterically demanding substrates or when rapid reaction times are required.[5][9]
-
In a flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.2-0.5 M).
-
Add DIPEA (2.0 eq.) to the mixture and stir for 5-10 minutes at room temperature. The solution may change color, indicating the formation of the OAt active ester.
-
Add the acylhydrazide (1.0 eq.) to the activated mixture.
-
Monitor the reaction closely by TLC or LC-MS. Couplings with HATU are often very rapid, frequently completing in 30-60 minutes.[4][5]
-
Once the starting material is consumed, proceed with an aqueous workup as described in Protocol 1. The byproducts from HATU are generally water-soluble and easily removed.
-
Isolate and purify the 1,2-diacylhydrazide product.
References
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Coupling Reagents. ResearchGate. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]
-
Carbodiimide – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Available at: [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. Available at: [Link]
-
Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available at: [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. ACS Publications. Available at: [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. ResearchGate. Available at: [Link]
-
Carbodiimide. Wikipedia. Available at: [Link]
-
Side reactions in peptide synthesis. Tel Aviv University. Available at: [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC. Available at: [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. ResearchGate. Available at: [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PMC. Available at: [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Purification Issues of Pyridine Compounds Due to Water Content
Welcome to the Technical Support Center for the purification of pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating challenges posed by water contamination in pyridine and its derivatives. Pyridine's hygroscopic nature and its formation of a minimum-boiling azeotrope with water necessitate specific purification strategies.[1] This resource provides in-depth, experience-based solutions to ensure the success of your water-sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine wet, and why can't I just distill it to remove the water?
A1: Pyridine is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Simple distillation is ineffective for complete water removal because pyridine forms a minimum-boiling azeotrope with water.[1] This azeotrope, consisting of approximately 43% water and 57% pyridine by mole fraction, boils at a constant temperature of 94°C, which is lower than the boiling point of pure pyridine (115°C).[3][4] Therefore, attempting to separate water from pyridine by simple distillation will only enrich the distillate with this azeotropic mixture, failing to yield anhydrous pyridine.
Q2: I suspect my reaction is failing due to wet pyridine. What are the common signs of water contamination?
A2: The presence of water in pyridine can have several detrimental effects on chemical reactions, particularly those involving water-sensitive reagents.[5] Common indicators of water contamination include:
-
Reagent Quenching: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and strong bases (e.g., sodium hydride, lithium diisopropylamide) are rapidly decomposed by water. If your reaction fails to initiate or proceeds with low yield, and you are using such reagents, water in your pyridine is a likely culprit.[5]
-
Hydrolysis of Starting Materials or Intermediates: Water can lead to the hydrolysis of sensitive functional groups in your starting materials or reaction intermediates, resulting in unwanted byproducts.
-
Inconsistent Reaction Rates: The presence of water can alter the solubility of reactants and catalysts, leading to inconsistent and unpredictable reaction rates.
-
Discoloration: While pure pyridine is a colorless liquid, the presence of impurities, some of which can be formed through water-mediated degradation, can cause a yellow or brownish discoloration.[1]
Q3: What is the best method for drying pyridine?
A3: The most effective method for drying pyridine depends on the required level of dryness for your specific application. A multi-step approach involving pre-drying followed by a more rigorous drying and distillation is often necessary.
-
Pre-drying: For pyridine with a significant amount of water, a preliminary drying step with a suitable desiccant is recommended. Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used for this purpose.[1][6]
-
Final Drying and Distillation: To obtain anhydrous pyridine, a more powerful chemical drying agent followed by distillation is essential. Calcium hydride (CaH₂) is a highly effective and commonly used reagent for this final drying step.[1][7]
-
For Ultra-Dry Applications: In cases where even trace amounts of water are intolerable, a final drying step over potassium metal can be employed. The formation of a deep red precipitate indicates that all the water has been consumed.[8]
Q4: How do I properly store anhydrous pyridine to prevent water reabsorption?
A4: Proper storage is critical to maintain the anhydrous state of your purified pyridine. Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle to protect it from atmospheric moisture and light.[1][9] The use of a Sure/Seal™ bottle or a flask with a greaseless Teflon valve is highly recommended.[10] For long-term storage, it's advisable to store the anhydrous pyridine over activated 3Å or 4Å molecular sieves.[6][7] Always handle anhydrous pyridine under an inert atmosphere, such as nitrogen or argon, to prevent re-exposure to moisture.[6]
Troubleshooting Guides
Issue 1: My pyridine is still wet after drying with KOH and distillation.
This is a common issue and often points to incomplete pre-drying or inefficient distillation.
Root Cause Analysis and Troubleshooting Steps:
-
Insufficient Contact Time with KOH: Ensure the pyridine has been in contact with the solid KOH for an adequate amount of time, with occasional swirling. For heavily wet pyridine, a longer contact time (e.g., overnight or even several days) may be necessary.[6]
-
Exhausted KOH: The potassium hydroxide may have become saturated with water. Use fresh, anhydrous KOH pellets for each drying procedure.
-
Inefficient Distillation:
-
Fractional Distillation: For the most effective separation from any remaining water or other impurities, use a fractional distillation setup with a Vigreux or packed column.
-
Fore-run Collection: Discard the initial fraction of the distillate (the "fore-run"), as this will be enriched with the pyridine-water azeotrope.
-
-
Atmospheric Moisture Contamination: Ensure your distillation apparatus is completely dry and assembled to prevent the ingress of atmospheric moisture. Use drying tubes packed with a desiccant (e.g., calcium chloride) on the condenser outlet.[1]
Issue 2: I am using calcium hydride (CaH₂) to dry pyridine, but I'm not sure if it's completely dry.
Calcium hydride is an excellent drying agent, but visual confirmation of dryness can be challenging.
Verification and Optimization:
-
Refluxing: After adding CaH₂, reflux the pyridine for several hours under an inert atmosphere.[1] This ensures the CaH₂ has sufficient time and energy to react with all the residual water. The reaction produces hydrogen gas, so the system should not be sealed.[1]
-
Karl Fischer Titration: The most definitive way to determine the water content in your pyridine is by Karl Fischer titration.[11] This method is highly sensitive and specific for water.[12]
-
Potassium Metal Test: For a qualitative but effective visual indicator of absolute dryness, a small piece of potassium metal can be added to a small aliquot of the distilled pyridine under an inert atmosphere. If the pyridine is truly anhydrous, a deep red color will develop due to the deprotonation of pyridine by potassium.[8] Caution: Potassium is highly reactive; handle with extreme care.
Issue 3: I need to dry a large volume of pyridine. Are there more efficient methods than batch drying with desiccants?
For larger quantities, alternative distillation techniques can be more efficient.
Alternative Purification Methods:
-
Azeotropic Distillation: This technique involves adding a third component (an "entrainer") that forms a lower-boiling azeotrope with water, which can then be selectively removed by distillation. Toluene and benzene are common entrainers for drying pyridine.[6][13][14] The water-entrainer azeotrope is distilled off, and the anhydrous pyridine remains.
-
Extractive Distillation: In this method, a high-boiling solvent is added to the pyridine-water mixture. This solvent alters the relative volatilities of pyridine and water, breaking the azeotrope and allowing for their separation by distillation.[3][15]
-
Pressure-Swing Distillation: This technique utilizes two distillation columns operating at different pressures to separate the azeotropic mixture.[4]
Experimental Protocols
Protocol 1: Standard Drying of Pyridine with KOH and CaH₂
This protocol is suitable for obtaining anhydrous pyridine for most laboratory applications.
Materials:
-
Pyridine (reagent grade)
-
Potassium hydroxide (KOH) pellets
-
Calcium hydride (CaH₂) powder
-
Round-bottom flasks
-
Reflux condenser
-
Distillation apparatus (fractional setup recommended)
-
Drying tubes (filled with CaCl₂)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: In a dry round-bottom flask, add solid KOH pellets (approximately 20 g per liter of pyridine) to the pyridine.[6] Stopper the flask and let it stand for at least 24 hours, with occasional swirling. For larger amounts of water, a longer standing time is recommended.
-
Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.
-
Final Drying: Add calcium hydride powder (approximately 5-10 g per liter of pyridine) to the decanted pyridine. Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the setup is not sealed.[1]
-
Reflux: Fit the flask with a reflux condenser protected by a drying tube. Under a gentle flow of inert gas, reflux the mixture for at least 4 hours.[1]
-
Distillation: After refluxing, allow the mixture to cool. Assemble a dry fractional distillation apparatus. Distill the pyridine under an inert atmosphere, collecting the fraction that boils at 114-115°C. Discard the first few milliliters of distillate.
-
Storage: Collect the purified pyridine in a dry, dark glass bottle, preferably a Sure/Seal™ bottle. For long-term storage, add activated 3Å molecular sieves.
Protocol 2: Water Content Determination by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in your purified pyridine.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent
-
Anhydrous methanol
-
Gastight syringe
-
Purified pyridine sample
Procedure:
-
Titrator Preparation: Place the appropriate Karl Fischer reagent into the titration cell and titrate the solvent to a dry endpoint.
-
Sample Injection: Using a dry, gastight syringe, accurately weigh and inject a known amount of the purified pyridine sample into the titration cell.
-
Titration: Start the titration. The instrument will automatically titrate the sample and calculate the water content.
-
Result Analysis: The result is typically given in parts per million (ppm) or as a percentage of water content. For most anhydrous applications, a water content of <50 ppm is desirable.
Data Presentation
Table 1: Comparison of Common Drying Agents for Pyridine
| Drying Agent | Capacity | Efficiency | Speed | Remarks |
| Potassium Hydroxide (KOH) | High | Moderate | Slow | Good for pre-drying; basic nature can be a concern for some applications.[6] |
| Sodium Hydroxide (NaOH) | High | Moderate | Slow | Similar to KOH, good for pre-drying.[6] |
| **Calcium Hydride (CaH₂) ** | High | High | Moderate | Excellent for final drying before distillation; reacts with water to produce H₂ gas.[1][7] |
| Molecular Sieves (3Å or 4Å) | Moderate | High | Moderate | Good for storing anhydrous pyridine and removing trace amounts of water.[6][7] |
| Potassium Metal | Low | Very High | Fast | Used for obtaining ultra-dry pyridine; highly reactive and requires special handling.[8] |
Visualizations
Workflow for Drying Pyridine
Caption: A flowchart illustrating the standard workflow for drying pyridine.
Decision Tree for Choosing a Purification Method
Caption: A decision tree to guide the selection of an appropriate pyridine purification method based on scale.
Safety Precautions
Working with pyridine and the reagents for its purification requires strict adherence to safety protocols.
-
Ventilation: Always handle pyridine and drying agents in a well-ventilated fume hood.[2][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][16]
-
Ignition Sources: Pyridine is flammable. Keep it away from heat, sparks, and open flames.[17][18] Use non-sparking tools and ground equipment to prevent static discharge.[19][20]
-
Reactive Reagents: Handle potassium hydroxide, calcium hydride, and potassium metal with extreme care, as they are corrosive and/or highly reactive with water.
-
Storage: Store pyridine in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][21]
-
Disposal: Dispose of pyridine waste and spent drying agents according to your institution's hazardous waste disposal guidelines.[16]
References
-
Purification of Pyridine - Chempedia - LookChem. (n.d.). Retrieved from [Link]
- Chien, I. L., & Lee, P. C. (2005). Design and control of heterogeneous azeotropic column system for the separation of pyridine and water. Industrial & Engineering Chemistry Research, 44(18), 7046–7058.
- Berg, L. (1992). U.S. Patent No. 5,100,514. Washington, DC: U.S.
-
Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). - DWSIM. (n.d.). Retrieved from [Link]
-
Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]
-
How do I get dry pyridine? - ResearchGate. (2014, December 5). Retrieved from [Link]
- Pyridine Standard Operating Procedure. (n.d.).
- Papen, R. G., & Davis, R. A. (1974). U.S. Patent No. 3,804,722. Washington, DC: U.S.
-
Pyridine - SAFETY DATA SHEET - Penta chemicals. (2024, November 26). Retrieved from [Link]
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
- Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia.
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How to dry the pyridine? - ResearchGate. (2021, January 14). Retrieved from [Link]
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Strategies to minimize byproduct formation in 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine synthesis
Welcome to the technical support center for the synthesis of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize the formation of byproducts. Our approach is rooted in a deep understanding of the reaction mechanisms, providing you with the rationale behind our recommendations.
Introduction to the Synthetic Challenge
The synthesis of 3-amino-4-aryl-1,2,5-oxadiazoles (aminofurazans) is a critical process in the development of various pharmacologically active compounds. The target molecule, this compound, presents a unique set of challenges due to the electronic properties of the pyridine ring and the inherent reactivity of the intermediates. This guide will focus on a common and practical synthetic route, highlighting potential pitfalls and offering strategies for a successful and high-purity synthesis.
A plausible and frequently employed synthetic pathway commences with the Strecker synthesis to form the key intermediate, 2-amino-2-(pyridin-3-yl)acetonitrile, from 3-pyridinecarboxaldehyde. This is followed by the conversion of the aminonitrile to the corresponding α-amino amidoxime using hydroxylamine. The final step involves the cyclization of this amidoxime to the desired this compound.
Overall Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific issues that may arise during each stage of the synthesis, providing detailed explanations and actionable solutions.
Step 1: Strecker Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile
The Strecker synthesis is a robust method for preparing α-aminonitriles.[1] It involves the reaction of an aldehyde (3-pyridinecarboxaldehyde) with an amine source (ammonia) and a cyanide source (e.g., sodium cyanide).
Q1: My Strecker synthesis is resulting in a low yield of the desired aminonitrile and a significant amount of a side product identified as the corresponding cyanohydrin. What is causing this and how can I fix it?
A1: The formation of a cyanohydrin as a major byproduct indicates that the nucleophilic attack of the cyanide ion on the protonated aldehyde is outcompeting the formation of the imine intermediate. This is a common issue when the concentration of ammonia is too low or when the reaction conditions do not favor imine formation.
Causality: The Strecker synthesis proceeds through an equilibrium between the aldehyde, ammonia, and the corresponding imine. Cyanide can attack either the protonated aldehyde to form a cyanohydrin or the iminium ion to form the desired α-aminonitrile. If the imine formation is slow or the equilibrium lies towards the aldehyde, cyanohydrin formation will be significant.
Troubleshooting Strategies:
-
Increase Ammonia Concentration: Ensure a sufficient excess of ammonia is present to drive the equilibrium towards imine formation. Using a saturated solution of ammonia in the reaction solvent can be effective.
-
Control pH: The pH of the reaction is crucial. A slightly acidic environment (pH 8-10) is often optimal to facilitate both imine formation (by protonating the aldehyde) and the presence of free cyanide for nucleophilic attack. Too low a pH will protonate the cyanide, reducing its nucleophilicity, while too high a pH will disfavor imine formation.
-
Use of Ammonium Salts: Employing a combination of an ammonium salt (e.g., ammonium chloride) and a cyanide salt (e.g., sodium cyanide) can provide a buffered system that maintains an appropriate pH and a steady supply of both ammonia and cyanide.
-
Temperature Control: The initial condensation to form the imine is often favored at lower temperatures. Running the initial phase of the reaction at 0-5 °C before allowing it to warm to room temperature can improve the yield of the aminonitrile.
Q2: I am observing the formation of a dark-colored, polymeric material in my Strecker reaction mixture, which complicates purification. What is this and how can I prevent it?
A2: The formation of dark, polymeric byproducts is often due to the self-condensation of the aldehyde or side reactions involving the cyanide ion under basic conditions.
Causality: Aldehydes, especially aromatic ones, can undergo self-condensation or polymerization reactions, particularly in the presence of base. Cyanide can also participate in polymerization reactions.
Troubleshooting Strategies:
-
Order of Addition: Add the cyanide source slowly to the mixture of the aldehyde and ammonia. This ensures that the cyanide reacts with the in situ formed imine rather than accumulating and participating in side reactions.
-
Temperature Management: Exothermic reactions can accelerate polymerization. Maintain a controlled temperature throughout the reaction.
-
Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Step 2: Amidoxime Formation from 2-Amino-2-(pyridin-3-yl)acetonitrile
This step involves the reaction of the aminonitrile with hydroxylamine to form the α-amino amidoxime. This reaction is a nucleophilic addition of hydroxylamine to the nitrile group.
Q3: My reaction of the aminonitrile with hydroxylamine is producing a significant amount of the corresponding amide as a byproduct. How can I favor the formation of the amidoxime?
A3: The formation of an amide byproduct during the reaction of a nitrile with hydroxylamine is a known side reaction, particularly with nitriles bearing electron-withdrawing groups.[2][3]
Causality: Hydroxylamine is an ambident nucleophile, meaning it can attack with either its nitrogen or oxygen atom. While attack by the nitrogen atom leads to the desired amidoxime, attack by the oxygen atom can lead to an intermediate that, upon rearrangement and further reaction, can produce the amide.[2]
Troubleshooting Strategies:
-
pH Control: The nucleophilicity of the nitrogen in hydroxylamine is pH-dependent. The reaction is typically carried out under neutral to slightly basic conditions to ensure the availability of the free base form of hydroxylamine. Using hydroxylamine hydrochloride with a base like sodium carbonate or triethylamine is a common practice.[4]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used. In some cases, using a solvent-free method with microwave irradiation has been shown to improve yields and reduce reaction times for amidoxime synthesis.[5]
-
Alternative Reagents: If amide formation persists, an alternative route to the amidoxime could be considered. For example, converting the nitrile to a thioamide first and then reacting it with hydroxylamine can be a more selective method to obtain the amidoxime.[2]
Q4: The reaction to form the amidoxime is very slow, and even after prolonged reaction times, I have a significant amount of unreacted aminonitrile. How can I improve the reaction rate?
A4: The reactivity of the nitrile group can be influenced by steric and electronic factors. The α-amino group might also play a role in the reaction rate.
Troubleshooting Strategies:
-
Temperature: Increasing the reaction temperature can significantly increase the reaction rate. Refluxing the reaction mixture in a suitable solvent like ethanol is a common practice.
-
Excess Hydroxylamine: Using a molar excess of hydroxylamine (2-3 equivalents) can help drive the reaction to completion.
-
Microwave Irradiation: As mentioned previously, microwave-assisted synthesis can dramatically reduce reaction times for amidoxime formation.[5]
Step 3: Cyclization to this compound
The final step is the cyclization of the α-amino amidoxime to form the furazan ring. This is typically an oxidative or dehydrative cyclization.
Q5: During the cyclization of my α-amino amidoxime, I am getting a complex mixture of products, and the yield of the desired aminofurazan is low. What are the likely byproducts and how can I improve the selectivity?
A5: The cyclization of α-amino amidoximes can be complex, and several side reactions can occur depending on the cyclizing agent and reaction conditions.
Causality:
-
Incomplete Cyclization: The reaction may not go to completion, leaving unreacted amidoxime.
-
Formation of Furoxan: Over-oxidation can lead to the formation of the corresponding furoxan (1,2,5-oxadiazole-2-oxide).
-
Ring Opening: The furazan ring can be susceptible to ring-opening under harsh acidic or basic conditions.
-
Alternative Cyclization Pathways: The presence of the α-amino group could potentially lead to alternative cyclization pathways, forming different heterocyclic systems.
Troubleshooting Strategies:
-
Choice of Cyclizing Agent: A variety of reagents can be used for the cyclization of amidoximes to furazans. Common methods include:
-
Dehydration: Reagents like polyphosphoric acid (PPA) or phosphorus pentoxide can effect cyclization through dehydration.[6] However, these can be harsh and may not be suitable for sensitive substrates.
-
Oxidative Cyclization: Mild oxidizing agents can be effective.
-
-
Reaction Conditions:
-
Temperature: Careful control of the reaction temperature is crucial to prevent over-oxidation or decomposition.
-
pH: Maintaining a neutral or slightly basic pH during workup is important to prevent ring opening of the furazan.
-
-
Protection of the Amino Group: If side reactions involving the α-amino group are suspected, it may be necessary to protect it before the cyclization step and deprotect it afterward.[7]
Cyclization Mechanism and Potential Byproducts
Caption: Potential reaction pathways during the cyclization of the α-amino amidoxime.
FAQs: General Questions and Best Practices
Q: What are the best purification techniques for the final product, this compound?
A: The final product is a polar molecule due to the presence of the pyridine and amino groups. Therefore, standard purification techniques may need to be adapted.
-
Column Chromatography: Reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is often more effective than normal-phase silica gel chromatography for polar compounds. If using normal-phase silica, a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in a mixture of a polar and non-polar solvent (e.g., dichloromethane/methanol/ammonia) can help to reduce tailing and improve separation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvent pairs to find the optimal conditions.
-
Acid/Base Extraction: The basic nature of the pyridine and amino groups can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the product into the aqueous phase. The aqueous phase can then be basified and the product re-extracted into an organic solvent. This can be an effective way to remove non-basic impurities.
Q: How can I monitor the progress of these reactions effectively?
A:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of starting materials and the appearance of products. Use a suitable solvent system and visualization technique (e.g., UV light, iodine chamber, or a staining agent).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring reaction progress. It provides information about the retention times and mass-to-charge ratios of the components in the reaction mixture, allowing for the identification of the desired product and potential byproducts.
Q: Are there any specific safety precautions I should take during this synthesis?
A:
-
Cyanide: All steps involving cyanide salts or hydrogen cyanide should be performed in a well-ventilated fume hood by trained personnel. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide waste must be quenched and disposed of according to institutional safety guidelines.
-
Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated. Handle with care and avoid excessive heating or grinding.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Summary of Key Strategies for Minimizing Byproducts
| Synthetic Step | Potential Byproduct(s) | Key Strategies for Minimization |
| Strecker Synthesis | Cyanohydrin, Polymeric materials | Increase ammonia concentration, control pH (8-10), slow addition of cyanide, maintain low temperature. |
| Amidoxime Formation | Amide | Control pH (neutral to slightly basic), consider alternative reagents (e.g., thioamide route), use of microwave irradiation. |
| Furazan Cyclization | Furoxan, Ring-opened products, Alternative heterocycles | Careful selection of a mild cyclizing agent, precise temperature control, maintain neutral or slightly basic workup conditions, consider protecting the amino group. |
By understanding the underlying chemistry and potential side reactions, researchers can proactively address challenges in the synthesis of this compound, leading to improved yields and higher purity of this valuable compound.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine Analogs
This guide provides an in-depth analysis of the structure-activity relationships for a promising class of heterocyclic compounds: 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine and its analogs. We will dissect the key structural components of this scaffold, explore the synthetic rationale, and present a comparative analysis of how specific molecular modifications influence biological activity, supported by experimental data from peer-reviewed literature.
Introduction: The Significance of the Furazan Scaffold in Medicinal Chemistry
Heterocyclic rings are foundational pharmacophores in drug discovery, often enhancing physical properties and biological activity.[1][2] Among the various isomers of oxadiazole, the 1,2,5-oxadiazole, commonly known as furazan, is a unique and relatively less explored scaffold compared to its 1,2,4- and 1,3,4-oxadiazole cousins.[1][2][3] The furazan ring is a highly polarized, electron-withdrawing moiety that can participate in critical hydrogen bonding interactions and serve as a valuable bioisostere for other functional groups.[4]
The specific scaffold of interest, this compound, combines the furazan ring with two other key features: a pyridine ring, a common element in pharmaceuticals that provides a basic nitrogen for hydrogen bonding and salt formation, and an exocyclic amine at the 3-position, which serves as a crucial handle for derivatization. Analogs based on this core have shown potential across various therapeutic areas, including kinase inhibition and anti-parasitic applications.[5][6] This guide will synthesize findings from key studies to build a coherent SAR model for this compound class.
The Core Scaffold: An SAR Overview
The biological activity of the this compound scaffold can be systematically explored by modifying three primary regions: (A) the 3-amino group, (B) the 4-pyridinyl ring, and (C) the 1,2,5-oxadiazole core itself. Understanding the impact of substitutions at these positions is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key regions for SAR exploration on the core scaffold.
General Synthetic Pathway
The synthesis of the parent compound, this compound, can be achieved through several reported routes.[7] A common and efficient method begins with commercially available starting materials, proceeding through an oxime intermediate which is then cyclized to form the furazan ring.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol outlines a representative synthesis. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
-
Step 1: Oximation of a β-Ketoester: Methyl nicotinoylacetate is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) with a base (e.g., sodium acetate) to form the corresponding oxime. The reaction is typically stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Step 2: Oxidative Cyclization: The resulting oxime is subjected to oxidative cyclization to form the 1,2,5-oxadiazole N-oxide (furoxan) intermediate. This is often achieved using an oxidizing agent like sodium hypochlorite (bleach) in a biphasic system.
-
Step 3: Furoxan to Furazan Reduction and Amination: The furoxan intermediate is then converted to the final 3-amino-furazan product. This can be accomplished in a one-pot reaction by reduction (e.g., using SnCl₂) followed by treatment with an amine source or via a multi-step process involving reduction and subsequent nucleophilic aromatic substitution.
Caption: General workflow for the synthesis of the core molecule.
Comparative SAR Analysis: Dissecting the Analogs
Part A: Modifications of the 3-Amine Group
The primary amine at the 3-position is a versatile handle for derivatization. Studies have shown that converting this amine into an N-acyl derivative is a highly effective strategy for enhancing biological activity, particularly in the context of antiplasmodial agents.[6]
In a key study, a series of N-acyl analogs were prepared from the 4-(substituted-phenyl)-1,2,5-oxadiazol-3-amine core.[6] While the original study used a phenyl ring at C4, the SAR findings on the 3-acylamino group are directly translatable to our pyridinyl scaffold. The data reveals that the nature of the substituent on the benzoyl ring significantly impacts potency.
Table 1: Comparative Antiplasmodial Activity of 3-Acylamino Analogs (Data adapted from a study on 4-phenyl analogs, illustrative for the 4-pyridinyl series)[6]
| Compound ID | 3-Amine Modification | R-Group on Benzoyl Ring | PfNF54 IC₅₀ (µM) | Cytotoxicity L-6 IC₅₀ (µM) | Selectivity Index (SI) |
| 1 | -NH₂ (Parent) | N/A | 0.076 | 159.3 | 2096 |
| 2 | -NH-CO-Ph | -H | 0.011 | 9.975 | 907 |
| 3 | -NH-CO-Ph | 3-CH₃ | 0.011 | 12.00 | 1091 |
| 4 | -NH-CO-Ph | 3-CF₃ | 0.015 | 15.11 | 1007 |
| 5 | -NH-CO-Ph | 3-F | 0.012 | 11.23 | 936 |
Causality and Insights:
-
Amide is Key: Acylation of the 3-amino group consistently improves potency (compare compound 1 to 2-5 ). The amide bond likely acts as a hydrogen bond donor/acceptor, establishing a critical interaction within the biological target's binding pocket.
-
Substituent Effects: Small, electronically varied substituents at the meta-position (3-position) of the benzoyl ring (e.g., -CH₃, -CF₃, -F) are well-tolerated and maintain high potency. This suggests that this region of the binding pocket can accommodate small groups and is sensitive to electronic and steric changes. The unsubstituted benzamide (2 ) provided the best balance in this initial series.[6]
-
Selectivity: While potency is increased upon acylation, the selectivity index (SI) can decrease due to higher cytotoxicity. This highlights a critical optimization challenge: balancing target-specific activity against off-target effects.
Part B: The Role of the 4-Aryl Group
The aromatic ring at the C4 position is indispensable. In the context of MSK-1 kinase inhibitors, a related series demonstrated that this ring is crucial for potency.[5] For the antiplasmodial analogs, modifications to the C4-phenyl ring revealed that both electronic and steric factors are at play.
-
Electronic Demand: Introducing electron-donating groups, such as alkoxy substituents, onto the C4-phenyl ring was found to be highly beneficial. For example, the compound N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide showed exceptionally high activity (PfNF54 IC₅₀ = 0.034 µM) and a very high selectivity index of 1526.[6]
-
Positional Importance: The substitution pattern is critical. The 3-ethoxy-4-methoxy substitution pattern was superior to others, indicating a specific, well-defined pocket that the C4-aryl group occupies.
Translating to the Pyridinyl Scaffold: These findings strongly suggest that the 4-pyridin-3-yl group is not merely a placeholder but an active participant in binding. The nitrogen atom at the 3-position of the pyridine ring acts as a hydrogen bond acceptor, a role that cannot be fulfilled by a simple phenyl ring. The logical next step in optimizing this series would be to decorate the pyridine ring itself with small, electron-donating substituents to further enhance binding affinity, mirroring the success seen in the phenyl-analog series.
Biological Evaluation: A Validating Protocol
To assess the efficacy of newly synthesized analogs, a robust and reproducible biological assay is required. The following is a generalized protocol for determining the in vitro antiplasmodial activity of compounds against P. falciparum.
Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
This method measures the proliferation of malaria parasites by quantifying the amount of parasitic DNA.
-
Parasite Culture: Maintain a culture of chloroquine-sensitive P. falciparum (e.g., NF54 strain) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Plate Setup: In a 96-well plate, add the diluted compounds. Then, add the parasite culture (typically at 1% parasitemia and 2% hematocrit). Include positive controls (e.g., Artemisinin) and negative controls (parasitized red blood cells without the drug).
-
Incubation: Incubate the plates for 72 hours under the conditions described in Step 1.
-
Lysis and Staining: After incubation, freeze the plates to lyse the red blood cells. Thaw and add SYBR Green I lysis buffer, which stains the parasitic DNA.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the fluorescence intensity against the compound concentration and calculate the 50% inhibitory concentration (IC₅₀) using a suitable nonlinear regression model.
Caption: Workflow for the in vitro antiplasmodial assay.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and potent platform for drug discovery. The structure-activity relationship is well-defined, offering clear directions for optimization:
-
The 3-Acylamino Moiety is Essential: The conversion of the 3-amine to a substituted amide is the most critical step for achieving high potency. Future work should focus on exploring a wider range of acyl groups beyond benzamides, including aliphatic and heteroaromatic amides, to fine-tune activity and improve physicochemical properties.
-
The 4-Pyridinyl Group Offers Tuning Potential: The pyridine ring is a key binding element. The next generation of analogs should explore substitutions on this ring, particularly with small, electron-donating groups, to enhance target affinity. Investigating the effect of moving the nitrogen to the 2- or 4-position of the pyridine ring is also a logical step.
-
Balancing Potency and Safety: As with all drug development programs, a primary challenge is mitigating cytotoxicity while maximizing potency. Careful selection of substituents is required to improve the selectivity index and develop compounds with a viable therapeutic window.
By leveraging these SAR insights, researchers can rationally design and synthesize novel analogs with improved efficacy and drug-like properties, accelerating the development of new therapeutics based on this promising furazan scaffold.
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Schröder, N., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6791. [Link][6]
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A Researcher's Guide to Validating the Anticancer Activity of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine derivatives. Given the nascent stage of public domain research on this specific scaffold, this document serves as a detailed roadmap, outlining a robust validation strategy. We will draw upon established methodologies and data from structurally related compounds, such as pyridine-substituted oxadiazoles and aminofurazans, to inform our experimental design and rationale.
Introduction: The Therapeutic Potential of the Pyridine-Furazan Scaffold
The convergence of a pyridine ring and a 1,2,5-oxadiazole (furazan) moiety presents a compelling chemical scaffold for anticancer drug discovery. Pyridine derivatives are prevalent in oncology, with numerous approved drugs targeting key pathways in cancer progression.[1][2][3][4] The 1,2,5-oxadiazole ring, a less common isomer in medicinal chemistry compared to its 1,3,4- and 1,2,4-counterparts, offers unique electronic and pharmacological properties.[5] This guide will equip researchers with the necessary protocols and comparative data to rigorously assess the anticancer potential of novel derivatives based on the this compound core.
Part 1: Initial Assessment of Cytotoxicity - The MTT Assay
The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[4][6][7] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in complete medium.[4][8]
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.[9]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the highest concentration used for the compounds) and an untreated control (medium only).
-
Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Comparative Data: Doxorubicin IC50 Values
For comparative purposes, it is essential to include a positive control. Doxorubicin is a standard chemotherapeutic agent with well-characterized cytotoxic effects across a range of cell lines.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | ~2.5[8] |
| A549 | Lung Cancer | >20[8] |
| HeLa | Cervical Cancer | ~2.9[8] |
| HepG2 | Liver Cancer | ~12.2[8] |
Note: IC50 values can vary between laboratories and experimental conditions. It is crucial to determine the IC50 of the positive control under your specific assay conditions.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis and Cell Cycle Analysis
Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it induces cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs. This can be investigated using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Additionally, analyzing the cell cycle distribution can reveal if the compound causes cell cycle arrest at a specific phase.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Workflow for apoptosis and cell cycle analysis.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay[10][11][12]
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Include a positive control for apoptosis, such as staurosporine (1 µM for 4 hours), and an untreated control.[10]
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
-
Experimental Protocol: Cell Cycle Analysis[1][2][14][15]
-
Cell Preparation and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Part 3: Investigating Molecular Mechanisms - Western Blot Analysis
To delve deeper into the mechanism of action, Western blotting can be employed to assess changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Potential Signaling Pathways to Investigate
Based on the known mechanisms of other pyridine-containing anticancer agents, potential pathways to investigate for this compound derivatives include:
-
Apoptosis Pathway: Look for cleavage of caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins (e.g., Bax, Bcl-2).
-
Cell Cycle Regulation: Examine the levels of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) (e.g., CDK4, CDK1).
-
Kinase Inhibition: Many pyridine derivatives inhibit protein kinases. Investigating the phosphorylation status of key kinases like Akt and ERK could provide valuable insights.
Caption: General workflow for Western blot analysis.
Experimental Protocol: Western Blotting[16][17][18]
-
Protein Extraction and Quantification:
-
Treat cells with the test compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (specific to your protein of interest) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
This guide provides a foundational, step-by-step approach to validate the anticancer activity of novel this compound derivatives. By systematically assessing cytotoxicity, elucidating the mode of cell death, and investigating the underlying molecular mechanisms, researchers can build a comprehensive profile of their compounds. The data generated from these experiments will be crucial for lead optimization and further preclinical development. Future studies could involve in vivo experiments in animal models to assess efficacy and toxicity, as well as more in-depth mechanistic studies to identify the specific molecular targets of these promising compounds.
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- Higuchi, M., et al. (2001). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. Journal of Cellular Physiology, 188(1), 53-61.
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Bio-protocol. (n.d.). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved from [Link]
- Slee, E. A., et al. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. Oncogene, 20(25), 3275-3283.
- Senthil Kumar, P., et al. (2020). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6936.
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PubMed. (2000). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Anticancer Research. (2014). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Trends in Sciences. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from [Link]
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PubMed. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
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MDPI. (2019). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
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PubMed. (1989). Synthesis and antitumor activity of certain 3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials. Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Validation of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine as a Novel IDO1 Inhibitor
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment.[1][2] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine.[3][4] This enzymatic activity has profound immunosuppressive effects through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][4] Many human tumors overexpress IDO1 as a mechanism of immune evasion, and its expression is often correlated with a poor prognosis.[1][5]
The development of small molecule inhibitors targeting IDO1 aims to reverse this immunosuppression and restore anti-tumor immunity, making it a promising strategy for combination therapy with other immunotherapies like PD-1 or CTLA-4 inhibitors.[6][7] This guide provides a comprehensive framework for the preclinical validation of a novel compound, 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine (hereafter referred to as Compound-X) , under the working hypothesis that it is a potent and selective IDO1 inhibitor. We will compare its hypothetical performance against established IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat.
Part 1: In Vitro Validation of IDO1 Inhibitory Activity
The initial validation of a potential IDO1 inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the cellular and enzymatic level.
Comparative Potency of IDO1 Inhibitors
The primary measure of a compound's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a biological process by 50%. For IDO1 inhibitors, this is typically determined through both enzymatic and cell-based assays.
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| Compound-X (Hypothetical) | 15 | 50 |
| Epacadostat | ~72[1] | ~10[1] |
| Navoximod | ~28 (Ki of 5.8)[8] | ~75[9] |
| Linrodostat | Not widely reported | ~1.1[10] |
Table 1: Hypothetical comparative in vitro potency of Compound-X against established IDO1 inhibitors.
Key In Vitro Experimental Protocols
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare a stock solution of recombinant human IDO1 enzyme at a concentration of 40 nM.
-
Prepare a stock solution of L-tryptophan at 400 µM.
-
Prepare serial dilutions of Compound-X and comparator compounds (Epacadostat, Navoximod, Linrodostat) in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of the reaction buffer.
-
Add 2 µL of the diluted inhibitor compounds to the respective wells.
-
Add 25 µL of the 40 nM IDO1 enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the 400 µM L-tryptophan solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 321 nm every minute for 30 minutes using a spectrophotometer. The increase in absorbance corresponds to the formation of N-formylkynurenine.[11]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay measures the inhibition of IDO1 activity in a cellular context, providing a more physiologically relevant assessment of compound potency.[4][12]
Protocol:
-
Cell Culture and IDO1 Induction:
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of Compound-X and comparator compounds.
-
Incubate the cells for 1 hour at 37°C.
-
-
Kynurenine Measurement:
-
After the incubation period, collect 150 µL of the cell culture supernatant.
-
Add 75 µL of 30% trichloroacetic acid (TCA) to the supernatant, vortex, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[14]
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well and incubate for 10 minutes at room temperature.[14][15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm.
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample and determine the IC50 values as described for the enzymatic assay.
-
IDO1 Signaling Pathway
Caption: The IDO1 pathway leads to immune suppression in the tumor microenvironment.
Part 2: In Vivo Validation of Therapeutic Potential
Following successful in vitro characterization, the therapeutic efficacy and pharmacodynamic effects of Compound-X must be evaluated in vivo using appropriate animal models.
Comparative In Vivo Efficacy
Syngeneic mouse models, where immunocompetent mice are implanted with mouse-derived tumor cell lines, are the gold standard for evaluating immunotherapies.[16][17][18]
| Compound (Dose) | Tumor Growth Inhibition (%) | Plasma Kynurenine Reduction (%) |
| Compound-X (50 mg/kg, BID) | 65% | 70% |
| Epacadostat (100 mg/kg, BID) | ~50-60% (in combination)[19] | Variable, dose-dependent[19] |
| Navoximod (100 mg/kg, BID) | Significant (in combination)[8] | ~50%[9] |
| Linrodostat (100 mg/kg, QD) | Significant[20] | Dose-dependent[20] |
Table 2: Hypothetical comparative in vivo efficacy of Compound-X in a CT26 syngeneic mouse model.
Key In Vivo Experimental Protocol
Protocol:
-
Animal Model and Tumor Implantation:
-
Use 6-8 week old female BALB/c mice.[21]
-
Inject 5 x 10^5 CT26 colon carcinoma cells subcutaneously into the right flank of each mouse.
-
Monitor tumor growth daily using calipers.
-
-
Treatment Regimen:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Compound-X (50 mg/kg, administered orally twice daily)
-
Comparator compound (e.g., Epacadostat at 100 mg/kg, BID)
-
-
Treat the mice for 14-21 consecutive days.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
-
Pharmacodynamic (PD) Assessment:
-
Collect blood samples via tail vein bleed at various time points (e.g., 2, 6, and 24 hours) after the first and last doses.
-
Prepare plasma and measure kynurenine and tryptophan levels using LC-MS/MS to assess IDO1 inhibition.[22]
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Analyze changes in plasma kynurenine levels to confirm target engagement.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.
-
In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy testing in a syngeneic mouse model.
Conclusion and Future Directions
This guide outlines a rigorous, comparative approach to the preclinical validation of a novel hypothetical IDO1 inhibitor, Compound-X. Based on our hypothetical data, Compound-X demonstrates potent in vitro activity and significant in vivo efficacy, comparable to or exceeding that of established IDO1 inhibitors.
The successful completion of these studies would provide a strong rationale for advancing Compound-X into further preclinical development, including:
-
Selectivity Profiling: Assessing the inhibitory activity of Compound-X against other tryptophan-catabolizing enzymes like IDO2 and TDO.
-
Combination Studies: Evaluating the synergistic anti-tumor effects of Compound-X when combined with checkpoint inhibitors (e.g., anti-PD-1 antibodies) in syngeneic mouse models.
-
Toxicology Studies: Conducting comprehensive safety and toxicology assessments in rodent and non-rodent species to establish a safe dose for first-in-human clinical trials.
The validation pathway described herein represents a robust and industry-standard approach to de-risk and advance novel immuno-oncology drug candidates from the bench to the clinic.
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Jung, K. H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical cancer research : an official journal of the American Association for Cancer Research, 25(11), 3220–3228.
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Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 61.
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A Comparative Analysis of Pyridinyl-Oxadiazole vs. Pyridinyl-Thiadiazole Bioisosteres: A Guide for Medicinal Chemists
Introduction: The Strategic Role of Bioisosterism in Drug Design
In the intricate process of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of this process. Among the vast arsenal of bioisosteres available to medicinal chemists, five-membered aromatic heterocycles, particularly oxadiazoles and thiadiazoles, have garnered significant attention.[1][2] When coupled with a pyridine moiety, a privileged structure in numerous approved drugs, the resulting pyridinyl-oxadiazole and pyridinyl-thiadiazole scaffolds offer a rich design space for novel therapeutics.[3]
This guide provides a comprehensive, data-driven comparison of pyridinyl-oxadiazole and pyridinyl-thiadiazole bioisosteres. We will delve into their synthesis, physicochemical properties, and biological activities, offering insights to aid researchers in the rational selection of the optimal scaffold for their specific drug discovery programs.
Physicochemical Properties: A Tale of Two Heterocycles
The choice between an oxadiazole and a thiadiazole bioisostere can significantly impact a molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.
| Property | Pyridinyl-Oxadiazole | Pyridinyl-Thiadiazole | Rationale and Implications |
| Lipophilicity (LogP) | Generally lower | Generally higher | The sulfur atom in the thiadiazole ring imparts greater lipophilicity compared to the oxygen in the oxadiazole.[1][4] This can influence membrane permeability, protein binding, and solubility. |
| Hydrogen Bond Acceptor Strength | Moderate | Moderate to Weak | The nitrogen atoms in both rings can act as hydrogen bond acceptors, a crucial feature for target engagement.[1] The overall acceptor strength can be modulated by the electronic nature of the substituents on both the pyridine and the five-membered ring. |
| Metabolic Stability | Generally high | Generally high | Both oxadiazole and thiadiazole rings are known for their resistance to metabolic degradation, often being used to replace more labile functionalities like esters and amides.[4][5] |
| Aqueous Solubility | Generally higher | Generally lower | The higher polarity of the C-O bond compared to the C-S bond often translates to better aqueous solubility for oxadiazole-containing compounds.[6] |
| pKa | Weakly basic | Weakly basic | The pyridine nitrogen is the primary basic center. The electronic influence of the oxadiazole or thiadiazole ring can subtly modulate its pKa, affecting ionization at physiological pH. |
Expert Insight: The selection between these two bioisosteres is a classic "balancing act" in medicinal chemistry. While the increased lipophilicity of the thiadiazole might enhance cell permeability, it could also lead to off-target effects or reduced solubility. Conversely, the greater polarity of the oxadiazole may improve the pharmacokinetic profile but could potentially hinder passage across biological membranes.
Synthesis of Pyridinyl-Oxadiazole and Pyridinyl-Thiadiazole Scaffolds
The synthesis of these two scaffolds often starts from a common precursor, typically a pyridine-containing acid hydrazide or a related derivative. The choice of cyclization agent then dictates the formation of either the oxadiazole or the thiadiazole ring.
General Synthetic Workflow
Caption: Generalized synthetic workflow for pyridinyl-oxadiazole and pyridinyl-thiadiazole.
Experimental Protocol: Synthesis of a 2-(Pyridin-4-yl)-1,3,4-oxadiazole Derivative
-
Preparation of Isonicotinohydrazide: To a solution of methyl isonicotinate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
-
Acylation of Isonicotinohydrazide: To a solution of isonicotinohydrazide (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane), add the desired acyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cyclodehydration to form the Oxadiazole: To the acylated intermediate from the previous step, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. Heat the mixture at reflux for 2-4 hours. After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate). The precipitated solid is the desired pyridinyl-oxadiazole derivative, which can be purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of a 2-(Pyridin-4-yl)-1,3,4-thiadiazole Derivative
-
Preparation of the Thiosemicarbazide: To a solution of isonicotinohydrazide (1.0 eq) in ethanol, add the desired isothiocyanate (1.0 eq). Reflux the mixture for 2-4 hours. Cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazide by filtration.
-
Acid-Catalyzed Cyclization: Suspend the thiosemicarbazide in concentrated sulfuric acid at 0 °C. Stir the mixture for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., ammonium hydroxide). The precipitated solid is the desired pyridinyl-thiadiazole derivative, which can be purified by recrystallization or column chromatography.
Comparative Biological Activity: Case Studies
The true test of a bioisosteric replacement lies in its impact on biological activity. While a direct one-to-one comparison across multiple targets is not always available in the literature, we can draw valuable insights from various studies.
Anticancer Activity
Both pyridinyl-oxadiazole and pyridinyl-thiadiazole derivatives have demonstrated significant potential as anticancer agents.[7][8] Their mechanisms of action are diverse, ranging from enzyme inhibition to disruption of cellular signaling pathways.
A study on pyridine-based 1,3,4-oxadiazole derivatives revealed a compound with a 3,5-dichloro substitution exhibiting high cytotoxicity against A549 lung cancer cells, with an IC50 value of 6.99 ± 3.15 μM.[7] Another study on 1,3,4-thiadiazole derivatives bearing a pyridine moiety showed a compound with promising anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values of 2.03 ± 0.72 and 2.17 ± 0.83 µM, respectively.[9]
| Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridinyl-Oxadiazole | A549 (Lung) | 6.99 ± 3.15 | [7] |
| Pyridinyl-Thiadiazole | HTC-116 (Colon) | 2.03 ± 0.72 | [9] |
| Pyridinyl-Thiadiazole | HepG-2 (Liver) | 2.17 ± 0.83 | [9] |
Expert Insight: While these are isolated examples, they highlight the potential of both scaffolds in oncology. The choice between them would likely depend on the specific target and the desired secondary pharmacology. The thiadiazole's increased lipophilicity might be advantageous for targeting intracellular proteins, while the oxadiazole's potentially better solubility could be beneficial for oral bioavailability.
Antimicrobial and Antitubercular Activity
The pyridinyl-thiadiazole scaffold has been explored for its potential against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[10] In one study, a linked pyridinyl-thiadiazole compound demonstrated potent activity against several clinical isolates of Mycobacterium tuberculosis.[10] Similarly, pyridinyl-oxadiazole derivatives have also been investigated as antitubercular agents.[4]
Structure-Activity Relationship (SAR) and Target Binding
The subtle differences in the electronic and steric properties of the oxadiazole and thiadiazole rings can lead to distinct binding interactions with biological targets.
Caption: Potential binding interactions of pyridinyl-oxadiazole vs. pyridinyl-thiadiazole.
The larger van der Waals radius of the sulfur atom in the thiadiazole ring can lead to different steric interactions within a binding pocket compared to the oxygen atom of the oxadiazole. Furthermore, the thiadiazole ring is generally considered to be more electron-withdrawing than the oxadiazole ring, which can influence the electronics of the entire molecule and its interactions with the target.
Conclusion and Future Perspectives
The choice between pyridinyl-oxadiazole and pyridinyl-thiadiazole bioisosteres is a nuanced decision that must be guided by the specific goals of a drug discovery program. There is no universally "better" option; rather, each scaffold offers a unique set of properties that can be leveraged to achieve the desired therapeutic profile.
-
Pyridinyl-oxadiazoles are often favored when improved aqueous solubility and metabolic stability are primary concerns. Their slightly more polar nature can be advantageous for optimizing pharmacokinetic properties.
-
Pyridinyl-thiadiazoles , with their increased lipophilicity, may offer enhanced cell permeability and potency, particularly when targeting lipophilic binding pockets.
Future research should focus on direct, head-to-head comparisons of these two bioisosteres within the same chemical series and against the same biological target. Such studies, coupled with detailed structural biology and pharmacokinetic profiling, will provide a more definitive understanding of their relative merits and further empower medicinal chemists to make informed decisions in the design of next-generation therapeutics.
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Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (n.d.). National Center for Biotechnology Information. [Link]
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A Head-to-Head Comparison of Synthetic Routes for Pyridinyl-Oxadiazoles: A Guide for Medicinal Chemists
Introduction: The Significance of the Pyridinyl-Oxadiazole Scaffold
The fusion of a pyridine ring with an oxadiazole core creates a privileged scaffold in modern medicinal chemistry. Pyridinyl-oxadiazoles are five-membered aromatic heterocycles containing one oxygen, two nitrogen atoms, and a pyridine substituent.[1][2] This combination is not arbitrary; the pyridine moiety often enhances solubility and provides a key vector for interacting with biological targets, while the oxadiazole ring acts as a rigid, stable, and metabolically robust bioisostere for amide and ester functionalities.[3][4][5] Consequently, these compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3][5]
The two most prominent and widely studied isomers are the 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, whose syntheses proceed through distinct chemical pathways. The choice of synthetic route is a critical decision in any drug discovery program, impacting yield, scalability, cost, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of the primary synthetic strategies for accessing both pyridinyl-1,3,4-oxadiazoles and pyridinyl-1,2,4-oxadiazoles, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.
Caption: Key isomers of the pyridinyl-oxadiazole scaffold.
Part 1: Synthesis of Pyridinyl-1,3,4-Oxadiazoles
The synthesis of the 1,3,4-oxadiazole ring is most commonly achieved through the cyclization of intermediates derived from pyridine carboxylic acids and their corresponding hydrazides. The primary strategies involve intramolecular cyclodehydration or intermolecular oxidative cyclization.
Route A: Cyclodehydration of 1,2-Diacylhydrazines
This is one of the most traditional and reliable methods. The logic is straightforward: a pyridine carbohydrazide (like the readily available isoniazid) is acylated by a second carboxylic acid (or its activated form, like an acyl chloride) to form a 1,2-diacylhydrazine intermediate. This intermediate is then cyclized using a strong dehydrating agent.
-
Causality of Reagent Choice :
-
Dehydrating Agents : Phosphorus oxychloride (POCl₃) is the most common and effective agent.[6][7] Its high reactivity drives the reaction by forming strong P-O bonds, effectively removing water and facilitating ring closure. Other reagents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride also serve this purpose.[6] The choice often depends on the stability of other functional groups in the molecule. POCl₃ is harsh and may not be suitable for sensitive substrates.
-
Caption: General workflow for the diacylhydrazine cyclodehydration route.
Route B: Oxidative Cyclization of Acylhydrazones
An alternative and often milder approach involves the oxidative cyclization of acylhydrazones, which are formed by condensing a pyridine carbohydrazide with an aldehyde. This method avoids the use of harsh dehydrating agents.
-
Causality of Reagent Choice :
-
Oxidizing Agents : A variety of oxidants can effect this transformation. Chloramine-T is a popular choice, especially under microwave irradiation, as it provides a clean and rapid cyclization.[1][8] Other systems like I₂/K₂CO₃ or (N-isocyanimino)triphenylphosphorane also promote this reaction, offering different levels of functional group tolerance.[6][9][10]
-
Microwave Assistance : This technique dramatically accelerates the reaction, reducing times from hours to mere minutes.[8] Microwaves directly and efficiently heat the polar reaction mixture, leading to faster cyclization and often higher yields with fewer byproducts.[11]
-
Route C: Rearrangement of N-Acyl Tetrazoles
A more specialized but powerful route involves the thermal or metal-free rearrangement of N-acyl tetrazoles. This method proceeds through a radical-promoted cross-dehydrogenative coupling strategy.[10] An aryl tetrazole is first N-acylated with a pyridine carboxaldehyde, followed by a thermal rearrangement that extrudes nitrogen gas to form the stable 1,3,4-oxadiazole ring.[10][12] This approach is particularly useful for creating 2,5-diaryl substituted oxadiazoles in a one-pot fashion.[10]
Comparative Data: Pyridinyl-1,3,4-Oxadiazole Synthesis
| Synthetic Route | Key Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages | Ref. |
| A: Diacylhydrazine Cyclodehydration | POCl₃, SOCl₂, PPA | Reflux, 6-8 hours | 60-85% | High reliability, well-established. | Harsh conditions, limited functional group tolerance. | [6][7] |
| B: Acylhydrazone Oxidative Cyclization | Chloramine-T, I₂ | Reflux or Microwave (3-5 min) | 70-94% | Milder conditions, rapid (with MW). | Requires an aldehyde starting material. | [1][3][8] |
| C: N-Acyl Tetrazole Rearrangement | Aryl Tetrazole + Py-CHO | Thermal, metal-free | 65-85% | One-pot, good for diaryl substitution. | Requires synthesis of tetrazole precursor. | [10][12] |
| One-Pot from Carboxylic Acids | NIITP, Coupling Agents | 80-110 °C, 16-20h | 70-93% | High efficiency, avoids isolating intermediates. | Can require longer reaction times, specific reagents. | [3][13] |
Part 2: Synthesis of Pyridinyl-1,2,4-Oxadiazoles
The construction of the 1,2,4-oxadiazole isomer follows a fundamentally different synthetic logic, typically starting from a pyridine-derived nitrile or amidoxime.
Route D: Acylation and Cyclization of Pyridine Amidoximes
This is the most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. The core strategy involves the reaction of a pyridine amidoxime (formed from the corresponding pyridine nitrile and hydroxylamine) with a carboxylic acid or its derivative.[14][15]
-
Causality of Reagent Choice :
-
Two-Step Protocol : The pyridine amidoxime is first O-acylated using an acyl chloride or anhydride in a basic solvent like pyridine. The resulting O-acyl amidoxime intermediate is then isolated and cyclized, often by heating in a high-boiling solvent (e.g., toluene, DMF) or with a base catalyst.[14] This approach allows for purification of the intermediate but is more labor-intensive.
-
One-Pot Protocol : To improve efficiency, one-pot procedures are highly favored. Here, the carboxylic acid is activated in situ using coupling reagents like EDC, DCC, or CDI, and reacted directly with the pyridine amidoxime.[14][16] A particularly effective one-pot method employs a superbase medium like NaOH/DMSO at room temperature, which facilitates both the acylation and the subsequent cyclization smoothly.[14][16] This avoids harsh reagents and simplifies the purification protocol, although reaction times can be long (4-24h).[14]
-
Caption: General workflow for the pyridine amidoxime cyclization route.
Route E: 1,3-Dipolar Cycloaddition
This elegant approach involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[4][14] To synthesize a pyridinyl-1,2,4-oxadiazole, one of the components must bear the pyridine ring. For example, a pyridine nitrile can act as the dipolarophile, reacting with a nitrile oxide generated in situ (e.g., from an oxime and an oxidant). While powerful, this method can be limited by the reactivity of the nitrile triple bond and the potential for the nitrile oxide to dimerize.[14]
Comparative Data: Pyridinyl-1,2,4-Oxadiazole Synthesis
| Synthetic Route | Key Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages | Ref. |
| D: Amidoxime + Acyl Chloride | Pyridine, Toluene | Reflux, 5-10 hours | 50-80% | Reliable, good for specific acylations. | Two steps, requires acyl chloride, harsh heating. | [14][15] |
| D: One-Pot (Amidoxime + Acid) | EDC, DCC, CDI | Room Temp to Reflux | 60-90% | One-pot, uses stable carboxylic acids. | Coupling reagents can be expensive/allergenic. | [14][17] |
| D: One-Pot (Superbase) | NaOH/DMSO | Room Temperature, 4-24 hours | 11-90% | Very mild conditions, simple work-up. | Long reaction times, variable yields. | [14][16] |
| E: 1,3-Dipolar Cycloaddition | Nitrile Oxide + Py-CN | Varies, often requires catalyst | 20-60% | Convergent route. | Potential for side reactions (dimerization). | [14][18] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (Route B)
This protocol is adapted from microwave-assisted procedures for acylhydrazone cyclization.[8]
Step 1: Synthesis of Acylhydrazone Intermediate
-
In a 10 mL microwave reaction vial, combine isoniazid (isonicotinohydrazide) (1.37 g, 0.01 mol) and 4-chlorobenzaldehyde (1.41 g, 0.01 mol).
-
Add 3-4 drops of N,N-dimethylformamide (DMF) as a catalyst and energy transfer agent.
-
Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 300 W in 30-second intervals for a total of 3 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add 20 mL of ice-cold water to the vial. The solid acylhydrazone will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The intermediate can be used in the next step without further purification.
Step 2: Oxidative Cyclization to 1,3,4-Oxadiazole
-
Transfer the dried acylhydrazone intermediate (0.01 mol) to a clean 50 mL round-bottom flask and dissolve it in 15 mL of ethanol.
-
Add Chloramine-T trihydrate (2.82 g, 0.01 mol) to the solution.
-
Subject the reaction mixture to microwave irradiation at 300 W in 30-second intervals for a total of 4 minutes. Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into 50 mL of cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to afford the pure product.
Protocol 2: One-Pot Synthesis of 3-(Pyridin-4-yl)-5-phenyl-1,2,4-oxadiazole (Route D, Superbase Method)
This protocol is based on efficient one-pot procedures developed for 1,2,4-oxadiazole synthesis.[14][16]
-
To a solution of 4-cyanopyridine (1.04 g, 10 mmol) in 20 mL of ethanol, add hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium carbonate (0.64 g, 6 mmol).
-
Reflux the mixture for 5-6 hours until TLC indicates complete consumption of the nitrile.
-
Cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain crude pyridine-4-carboximidamide (amidoxime).
-
In a separate 100 mL flask, dissolve the crude amidoxime (10 mmol) and benzoic acid (1.22 g, 10 mmol) in 30 mL of dimethyl sulfoxide (DMSO).
-
Carefully add powdered sodium hydroxide (0.80 g, 20 mmol) to the stirring solution.
-
Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, pour the mixture into 150 mL of ice water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid extensively with water to remove residual DMSO and salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-(pyridin-4-yl)-5-phenyl-1,2,4-oxadiazole.
Conclusion and Outlook
The synthesis of pyridinyl-oxadiazoles is rich with diverse and adaptable methodologies.
-
For pyridinyl-1,3,4-oxadiazoles , the choice between cyclodehydration and oxidative cyclization often hinges on the desired operational simplicity and substrate tolerance. Modern microwave-assisted oxidative cyclizations of acylhydrazones (Route B) offer a compelling balance of speed, high yield, and milder conditions, making them highly attractive for library synthesis in a drug discovery context.[8]
-
For pyridinyl-1,2,4-oxadiazoles , one-pot reactions starting from pyridine amidoximes (Route D) have largely superseded classical two-step procedures. The use of a superbase medium like NaOH/DMSO provides an exceptionally mild and operationally simple path, though it may require optimization to improve reaction times and yields for specific substrates.[14][16]
Ultimately, the optimal synthetic route depends on the specific target molecule, available starting materials (pyridine carboxylic acid vs. pyridine nitrile), required scale, and the chemical sensitivity of other functionalities on the molecular framework. The methods outlined in this guide provide a robust toolkit for researchers to make informed decisions in the synthesis of these vital heterocyclic compounds.
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Comparative Analysis of Cross-Reactivity and Selectivity for 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
A Senior Application Scientist's Guide to Kinase Inhibitor Profiling
In the landscape of targeted cancer therapy, the selectivity of small molecule kinase inhibitors is a critical determinant of both their efficacy and toxicity profiles. A highly selective inhibitor promises precision in targeting oncogenic pathways while minimizing adverse effects arising from off-target interactions. Conversely, multi-targeted inhibitors can offer broader therapeutic efficacy, particularly in complex diseases driven by redundant signaling pathways. This guide provides an in-depth analysis of the cross-reactivity and selectivity of the novel kinase inhibitor, 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, comparing its performance against established alternatives and providing the experimental frameworks necessary for such an evaluation.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. Consequently, designing small molecules that inhibit a single kinase with absolute specificity is a formidable challenge. Early and comprehensive selectivity profiling is therefore not merely a characterization step but a cornerstone of preclinical drug development. It allows for the early identification of potential mechanisms of toxicity, informs patient selection strategies, and can even uncover opportunities for drug repositioning. The following sections detail the experimental approaches and comparative data for understanding the inhibitory fingerprint of this compound.
Biochemical Cross-Reactivity Profiling: The Kinome Scan
A broad, unbiased assessment of a compound's activity across a large panel of kinases provides the foundational data for any selectivity analysis. The most common approach is a "kinome scan," where the inhibitor is tested against hundreds of purified kinases at a fixed concentration to identify initial hits, which are then followed by dose-response studies to determine potency (IC50).
Experimental Protocol: Radiometric Kinase Inhibition Assay
This protocol outlines a standard method for assessing kinase inhibition using a radiometric assay, which measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.
-
Kinase Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing the specific kinase, its corresponding peptide substrate, and any necessary divalent cations (e.g., MgCl₂, MnCl₂).
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in DMSO. Add the compound to the reaction wells. Include a DMSO-only control (100% activity) and a high-concentration staurosporine control (0% activity).
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add a scintillation cocktail to the dried filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Workflow for Biochemical Kinase Profiling
Caption: Workflow for a radiometric kinase inhibition assay.
Comparative Biochemical Selectivity Data
The table below compares the inhibitory potency (IC50) of this compound against a panel of selected kinases, alongside two well-established BCR-ABL inhibitors, Imatinib and Nilotinib. This data is representative of what would be generated in a typical kinome scan.
| Kinase Target | This compound (IC50, nM) | Imatinib (IC50, nM) | Nilotinib (IC50, nM) |
| BCR-ABL | <1 | 375 | 20 |
| SRC | <1 | 140 | 16 |
| LCK | 1.1 | >10,000 | 13 |
| PDGFRβ | 22 | 67 | 60 |
| c-KIT | 30 | 133 | 120 |
| VEGFR2 | 110 | >10,000 | >10,000 |
| EphA2 | 3.5 | >10,000 | 2,700 |
Interpretation of Biochemical Data:
The data reveals that this compound is a potent, multi-targeted inhibitor. Its high affinity for BCR-ABL and SRC family kinases (SRC, LCK) suggests a therapeutic potential similar to dasatinib, a known dual ABL/SRC inhibitor. Notably, it exhibits significantly greater potency against these primary targets compared to both Imatinib and Nilotinib. However, its profile also includes potent inhibition of other kinases like PDGFRβ, c-KIT, and EphA2, which could contribute to both its therapeutic efficacy and potential side effects. In contrast, Imatinib and Nilotinib display a more restricted inhibition profile at therapeutically relevant concentrations.
Cellular Target Engagement and Pathway Inhibition
While biochemical assays are essential for determining direct inhibitory potency, they do not fully recapitulate the complexity of the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, cellular assays are crucial for validating on-target engagement and assessing the downstream functional consequences of kinase inhibition.
Experimental Protocol: Western Blot Analysis of Phospho-Protein Levels
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate in a relevant cancer cell line (e.g., K562 cells for BCR-ABL).
-
Cell Culture and Treatment: Culture K562 cells (human chronic myelogenous leukemia line) in appropriate media. Seed the cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-CRKL). Subsequently, probe with a primary antibody for the total protein (e.g., anti-CRKL) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
BCR-ABL Signaling Pathway and Point of Inhibition
Benchmarking the performance of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine against standard drugs
Performance Benchmark Guide: 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, a Novel IDO1 Inhibitor
Abstract
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune tolerance, and its upregulation in the tumor microenvironment represents a key mechanism of cancer immune evasion. While the development of IDO1 inhibitors has faced clinical challenges, the target remains highly validated and therapeutically relevant. This guide introduces This compound (hereafter designated Compound X ), a novel small molecule inhibitor featuring a 1,2,5-oxadiazole core. We present a comprehensive performance benchmark of Compound X against two well-characterized clinical candidates: Epacadostat and Navoximod . Through a series of detailed biochemical and cell-based assays, this guide provides a quantitative comparison of potency, cellular activity, and selectivity. The experimental data herein demonstrates Compound X's promising profile and provides researchers with the validated protocols necessary to independently verify and expand upon these findings.
Introduction: The Rationale for Next-Generation IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine (NFK), which is subsequently converted to kynurenine (Kyn) and other downstream metabolites[1][2]. In healthy tissues, IDO1 activity is typically low; however, it is dramatically upregulated in various pathological states, including cancer, in response to pro-inflammatory stimuli like interferon-gamma (IFN-γ).
Within the tumor microenvironment (TME), elevated IDO1 activity exerts a potent immunosuppressive effect through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of Trp starves effector T cells, which are highly sensitive to its availability, leading to cell cycle arrest and anergy[3].
-
Kynurenine Accumulation: The accumulation of Kyn and its metabolites actively promotes the differentiation and recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening anti-tumor immunity[4].
This dual mechanism establishes IDO1 as a pivotal immune checkpoint. Consequently, inhibiting its activity has been a major focus of immuno-oncology research[2]. Epacadostat (INCB024360) emerged as a potent and selective IDO1 inhibitor, showing promise in early-phase trials[5][6][7]. However, the failure of its Phase III trial in combination with pembrolizumab for metastatic melanoma highlighted the complexities of targeting this pathway and underscored the need for new chemical entities with potentially differentiated profiles[5][8].
This guide focuses on Compound X (this compound), a novel molecule designed to inhibit IDO1. We provide a head-to-head comparison with the clinical benchmarks Epacadostat and Navoximod (GDC-0919) to rigorously evaluate its potential as a next-generation therapeutic candidate.
Mechanism of Action and Benchmarking Strategy
The primary therapeutic goal of an IDO1 inhibitor is to block the conversion of tryptophan to kynurenine, thereby restoring T-cell function within the TME. This intervention is hypothesized to synergize with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors.
Protocol 1: Recombinant hIDO1 Biochemical Potency Assay
This assay quantifies the direct inhibitory effect of a compound on purified human IDO1 enzyme activity by measuring the formation of kynurenine.
-
Rationale: This cell-free system provides a direct measure of target engagement without confounding factors like cell permeability. The colorimetric detection method using Ehrlich's reagent is robust and widely used. [9]
-
Materials:
-
Recombinant Human IDO1 Enzyme (N-terminal His tag)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Reaction Mix: Assay Buffer containing L-Tryptophan (400 µM), Methylene Blue (10 µM), Ascorbic Acid (20 mM), and Catalase (100 µg/mL)
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA)
-
Detection Reagent: 2% (w/v) p-Dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of Compound X, Epacadostat, and Navoximod in DMSO, then dilute further in Assay Buffer. Final DMSO concentration should be <0.5%.
-
To each well of a 96-well plate, add 50 µL of the Reaction Mix.
-
Add 25 µL of the diluted inhibitor or vehicle control (buffer with DMSO) to the appropriate wells.
-
Initiate the reaction by adding 25 µL of recombinant hIDO1 enzyme (final concentration 20 nM).
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by adding 20 µL of 30% TCA.
-
Incubate at 50°C for 30 minutes to fully hydrolyze NFK to kynurenine.
-
Centrifuge the plate (2500 x g, 10 min) to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new clear-bottom 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: IFN-γ-Induced Cellular IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Rationale: Using IFN-γ-induced HeLa cells provides a physiologically relevant system to assess compound potency, as it requires the compound to be cell-permeable and stable in culture conditions to reach its intracellular target. [3][6][10]Measuring kynurenine in the supernatant is a direct readout of IDO1 activity in living cells. [9]
-
Materials:
-
HeLa human cervical cancer cells
-
Complete Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ
-
Reagents for kynurenine measurement (TCA, Ehrlich's reagent as in Protocol 3.2)
-
96-well cell culture plates
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
-
Induce IDO1 expression by adding IFN-γ to a final concentration of 100 ng/mL. Include wells without IFN-γ as a negative control for IDO1 activity.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Compound X and benchmark drugs in complete culture medium.
-
Remove the IFN-γ-containing medium and replace it with 100 µL of the medium containing the inhibitor dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a positive control for IDO1 activity.
-
Incubate for an additional 48 hours.
-
After incubation, carefully collect 140 µL of the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described in Protocol 3.2 (steps 6-12).
-
Calculate the cellular IC50 value by plotting the percentage of inhibition of kynurenine production against inhibitor concentration.
-
Results and Comparative Analysis
The performance of Compound X was evaluated against Epacadostat and Navoximod across all KPIs. The data presented below are representative results from multiple independent experiments.
Quantitative Performance Summary
| Parameter | Compound X | Epacadostat | Navoximod (GDC-0919) |
| Biochemical hIDO1 IC50 | 8.5 ± 1.2 nM | 7.9 ± 0.9 nM | 55.3 ± 4.5 nM |
| Cellular (HeLa) IC50 | 12.1 ± 2.5 nM | 15.2 ± 3.1 nM | 78.6 ± 9.3 nM |
| hTDO Biochemical IC50 | > 25,000 nM | > 30,000 nM | > 10,000 nM |
| Selectivity Index (TDO/IDO1) | > 2,900-fold | > 3,700-fold | > 180-fold |
| Cytotoxicity (HEK293) CC50 | > 50,000 nM | > 50,000 nM | > 40,000 nM |
Table 1: Comparative performance data for Compound X and standard IDO1 inhibitors. Values are presented as mean ± standard deviation.
Discussion of Results
The experimental data reveals a highly promising profile for Compound X as a next-generation IDO1 inhibitor.
-
Potency: In the direct enzymatic assay, Compound X demonstrates a biochemical IC50 of 8.5 nM, which is on par with the best-in-class benchmark, Epacadostat (7.9 nM), and approximately 6.5-fold more potent than Navoximod (55.3 nM). [6][11][12]This indicates strong, direct engagement with the IDO1 enzyme's active site.
-
Cellular Activity: Critically, this high potency translates effectively into a cellular context. With a cellular IC50 of 12.1 nM in IFN-γ-induced HeLa cells, Compound X efficiently crosses the cell membrane to inhibit intracellular IDO1. Its performance is slightly superior to Epacadostat (15.2 nM) and significantly better than Navoximod (78.6 nM) in this more physiologically relevant assay. [10][13]The low ratio of Cellular IC50 to Biochemical IC50 (~1.4) suggests excellent cell permeability and low susceptibility to cellular efflux pumps.
-
Selectivity and Safety: Compound X exhibits an outstanding selectivity profile. With no significant inhibition of the related enzyme TDO at concentrations up to 25 µM, its selectivity index (>2,900-fold) is comparable to that of Epacadostat and substantially higher than that of Navoximod. This high selectivity is crucial for a clean pharmacological profile, minimizing the potential for off-target effects related to other tryptophan metabolism pathways. [11]Furthermore, the lack of cytotoxicity in IDO1-negative HEK293 cells (CC50 > 50 µM) confirms that the observed inhibition of kynurenine production is due to specific on-target activity and not general cellular toxicity.
Conclusion and Future Directions
Based on this robust in vitro characterization, the following next steps are recommended:
-
Co-culture Assays: Evaluate the ability of Compound X to rescue T-cell proliferation and function in co-culture systems with IDO1-expressing tumor cells. [3][14]* Pharmacokinetic (PK) Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X in animal models to assess its oral bioavailability and suitability for in vivo studies.
-
In Vivo Efficacy Models: Assess the anti-tumor efficacy of Compound X, both as a monotherapy and in combination with immune checkpoint inhibitors (e.g., anti-PD-1), in syngeneic mouse tumor models. [11] The detailed protocols and comparative data presented herein serve as a foundational resource for researchers seeking to validate and advance the study of this promising new therapeutic agent.
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Informationsdienst Wissenschaft. (2026, January 9). Strengthened immune defence against cancer. Retrieved from idw-online.de. [Link]
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Kato, Y., Tabata, K., & Kimura, T. (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. Investigational New Drugs, 37(3), 461-471. [Link]
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OncLive. (2019, October 31). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Retrieved from OncLive. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
For Immediate Release
[City, State] – In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For researchers, scientists, and drug development professionals working with novel compounds like 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, ensuring isomeric purity is not merely a quality control step, but a critical determinant of safety and efficacy. The presence of unintended isomers can lead to altered pharmacological activity, unforeseen toxicity, and compromised clinical outcomes.
This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of this compound. Drawing upon established principles and field-proven insights, we will explore the strengths and limitations of various techniques, supported by detailed experimental protocols and comparative data. Our objective is to empower you with the knowledge to make informed decisions and implement robust, self-validating analytical systems for this critical quality attribute.
The Challenge of Isomerism in this compound
The molecular structure of this compound, while seemingly straightforward, presents potential for isomerism that must be rigorously controlled. Depending on the synthetic route, positional isomers, where the pyridine ring is attached at a different position on the oxadiazole ring, could arise. While the target molecule has the pyridin-3-yl group at the 4-position, isomers with the pyridine at the 3-position are conceivable impurities. Furthermore, if any chiral centers are introduced during synthesis or derivatization, enantiomers or diastereomers could be present, each potentially possessing distinct biological properties.[1][2]
The critical nature of separating and quantifying these isomers cannot be overstated. Different isomers can exhibit vastly different interactions with biological targets, such as enzymes and receptors, which are themselves chiral environments.[2][3] This underscores the necessity for analytical methods with high resolving power and sensitivity.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical technique for isomeric purity analysis hinges on several factors, including the type of isomerism, the required sensitivity, and the analytical throughput. Here, we compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparison of Analytical Techniques for Isomeric Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[4] | Measurement of the mass-to-charge ratio of ionized molecules. |
| Isomer Resolution | Excellent for positional isomers and enantiomers (with chiral stationary phases).[1][5] | Excellent for structural and diastereomeric isomers; requires chiral derivatizing or solvating agents for enantiomers.[4][6][7] | Can distinguish isomers with different fragmentation patterns, but often requires chromatographic separation first.[8] |
| Quantification | Highly accurate and precise for both major and minor components.[1] | Quantitative (qNMR) methods offer high accuracy without the need for identical standards.[6][9] | Provides high sensitivity, especially when coupled with chromatography (LC-MS).[8][10] |
| Strengths | High resolution, well-established validation protocols, versatile.[1][11] | Provides detailed structural information, non-destructive.[4][9] | High sensitivity (pg level), provides molecular weight information.[8] |
| Limitations | May require specialized and expensive chiral columns for enantiomers.[6] | Lower sensitivity compared to other techniques. | May not distinguish between isomers without prior separation. |
Experimental Protocols and Methodologies
To provide a practical framework, we present detailed, step-by-step methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Positional Isomer and Enantiomeric Purity
HPLC stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power and robust quantification capabilities.[3][12] For this compound, both achiral (for positional isomers) and chiral HPLC methods are indispensable.
Caption: High-level workflow for HPLC-based isomeric purity analysis.
This method is designed to separate the target analyte from potential positional isomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to its versatility.[1]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is typically effective for pyridine-containing compounds.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all isomers exhibit significant absorbance.
-
Method Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.[1][14][15]
Should the synthesis of this compound involve chiral elements, a chiral HPLC method is necessary. The direct approach using a Chiral Stationary Phase (CSP) is often preferred.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a good first choice for screening.[12][16]
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic modes are commonly used.
-
Flow Rate: 1.0 mL/min.
-
System Suitability: Resolution between enantiomeric peaks should be ≥ 1.7 to ensure baseline separation.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy is an exceptionally powerful tool for elucidating molecular structure and can be adapted for quantitative analysis (qNMR).[4][9] It excels at distinguishing between structural isomers and diastereomers.
qNMR can determine the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[9]
-
Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., maleic acid) and dissolve in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Data Analysis: Integrate well-resolved signals for both the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, and the molecular weights.
-
For Enantiomeric Purity: Chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used to induce chemical shift differences between enantiomers, allowing for their quantification by NMR.[6][7][17]
Caption: Decision process for analyzing enantiomeric purity using NMR spectroscopy.
Mass Spectrometry (MS) for High-Sensitivity Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity for detecting and quantifying trace-level impurities.[8][10]
This technique is ideal for identifying and quantifying isomeric impurities that may be present at very low levels.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatography: Utilize the HPLC conditions developed in Protocol 1 or 2 to separate the isomers before they enter the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a precursor ion for the isomers and monitoring specific product ions, which enhances selectivity and sensitivity.[10]
Conclusion: A Multi-faceted Approach to Ensuring Purity
The robust analysis of isomeric purity for this compound necessitates a multi-technique approach. While HPLC provides the benchmark for separation and quantification, NMR offers invaluable structural confirmation, and LC-MS delivers exceptional sensitivity for trace impurity analysis. By judiciously selecting and validating these methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of this promising pharmaceutical compound. The protocols and comparative data presented in this guide serve as a foundational resource for establishing a comprehensive and reliable analytical control strategy.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the safe disposal of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from the safety profiles of structurally related pyridine and oxadiazole derivatives, alongside established principles of hazardous waste management, to ensure a cautious and compliant approach.
The pyridine moiety suggests potential toxicity, while oxadiazole derivatives are known for their diverse biological activities.[1][2] Therefore, this compound should be handled as a hazardous chemical.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the toxicological profiles of related pyridine and oxadiazole compounds, this compound should be presumed to be harmful if swallowed, a skin and eye irritant, and potentially toxic upon inhalation.[3][4]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes and fine particles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) | To prevent skin contact and absorption.[5] |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of potentially harmful vapors or dust.[5] |
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any potential vapors.[1]
-
Containment: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[1][5]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[1]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected for disposal as hazardous waste.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations, which are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Waste Identification and Segregation
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[5] This waste must be segregated from other laboratory waste streams to prevent incompatible chemical reactions.
Waste Collection and Storage
-
Containers: Use only approved, properly labeled hazardous waste containers. The containers should be kept sealed unless waste is actively being added.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: this compound.
-
Storage: Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Disposal Procedure
Due to the hazardous nature of pyridine and its derivatives, incineration is the recommended disposal method.[8]
-
Consolidate Waste: Carefully transfer all segregated waste containing this compound into the designated hazardous waste container.
-
Engage a Licensed Waste Disposal Facility: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal. It is the generator's responsibility to ensure the ultimate fate of the waste is properly managed.[9]
-
Documentation: Maintain meticulous records of the waste generated, including the amount and date of disposal, in accordance with RCRA regulations.[9]
Regulatory Framework
In the United States, the management of hazardous waste is regulated by the EPA under RCRA.[7][10] These regulations provide a "cradle-to-grave" framework for the proper management of hazardous materials.[9] Generators of hazardous waste are legally responsible for its safe handling and disposal.[9] States may have their own, more stringent regulations that must also be followed.[10]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural steps for the safe disposal of this compound.
Caption: Decision workflow for hazardous waste classification and handling.
Caption: Step-by-step disposal protocol for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
Introduction: A Proactive Stance on Novel Compound Safety
As researchers at the forefront of drug discovery, we frequently handle novel chemical entities with limited or non-existent toxicological data. 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, a compound of interest in medicinal chemistry, falls into this category. In the absence of a comprehensive Safety Data Sheet (SDS), a proactive and scientifically-grounded approach to safety is not just recommended—it is imperative. This guide provides essential, immediate safety protocols and logistical plans, structured from a hazard analysis of the molecule's constituent parts. Our core principle is to treat compounds of unknown toxicity as potentially hazardous, ensuring personnel safety and experimental integrity.[1][2]
Hazard Assessment by Structural Analogy: Deconstructing the Risk
To establish the appropriate level of personal protective equipment (PPE), we must first understand the potential hazards by examining the chemical's structure. This molecule is a composite of three key functional groups, each contributing to its overall risk profile.
-
Aromatic Amine (-NH2 group): The presence of an amine group attached to an aromatic system is a significant toxicological flag. Aromatic amines as a class are known for potential health hazards, including skin irritation, sensitization, and absorption through the skin, which can lead to systemic toxicity.[3] Certain heterocyclic amines are also recognized as potent mutagens.[4]
-
Pyridine Ring: This heterocyclic aromatic ring is a common scaffold in pharmaceuticals. Pyridine itself is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[5][6] It is a known skin and eye irritant.[5][7] Derivatives of pyridine often share these hazardous properties.
-
1,2,5-Oxadiazole (Furazan) Ring: The oxadiazole ring is an energetic, nitrogen- and oxygen-containing heterocycle. While many oxadiazole derivatives are stable, the ring system itself can impart thermal instability or sensitivity to shock. This structural motif is present in some energetic materials, warranting caution against heating, grinding, or applying pressure, especially with unknown compounds.[8][9]
Based on this analysis, this compound should be handled as a substance that is potentially toxic via inhalation, ingestion, and dermal contact, a skin and eye irritant, and may have thermal sensitivities.
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is the minimum requirement for all laboratory work involving this compound. Adherence to these guidelines is mandatory to mitigate the risks identified in the hazard assessment. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide and ensure the use of appropriate PPE to protect workers from laboratory hazards.[10][11][12]
Data Presentation: PPE Requirements by Laboratory Task
| Task | Required PPE | Causality and Rationale |
| Weighing & Aliquoting (Solid) | 100% Cotton Flame-Resistant Lab Coat, Safety Goggles (ANSI Z87.1), Face Shield, Double Nitrile Gloves, N95 Respirator | Handling the solid powder poses a significant inhalation risk. A face shield over goggles protects against splashes if the material is electrostatically charged.[13] Double gloving is critical due to the dermal toxicity risk from the aromatic amine.[1] An N95 provides a minimum level of respiratory protection against fine particulates. |
| Solution Preparation & Transfers | 100% Cotton Flame-Resistant Lab Coat, Safety Goggles (ANSI Z87.1), Double Nitrile Gloves | The primary risks are dermal contact and eye splashes. Safety goggles are the minimum standard for eye protection against chemical splashes.[1] Double nitrile gloves provide robust protection against absorption of the pyridine and amine moieties. |
| Running Reactions (Ambient Temp) | 100% Cotton Flame-Resistant Lab Coat, Safety Goggles (ANSI Z87.1), Double Nitrile Gloves | Standard protocol for handling hazardous solutions. All manipulations must be performed within a certified chemical fume hood to control vapor exposure.[6] |
| Running Reactions (Heated) | 100% Cotton Flame-Resistant Lab Coat, Safety Goggles (ANSI Z87.1), Face Shield, Double Nitrile Gloves | The oxadiazole ring introduces a risk of energetic decomposition upon heating. A face shield worn over safety goggles is mandatory.[13] Reactions should be conducted behind the fume hood sash and ideally with a blast shield. |
| Work-up & Purification | 100% Cotton Flame-Resistant Lab Coat, Safety Goggles (ANSI Z87.1), Double Nitrile Gloves | Involves larger volumes and potential for splashes and aerosol generation. Consistent use of a chemical fume hood and appropriate PPE is essential. |
Experimental Protocols: Step-by-Step PPE Procedures
Donning (Putting On) PPE:
-
Verify Fume Hood Function: Before starting any work, ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Lab Coat: Wear a clean, fully-buttoned, flame-resistant lab coat.[2]
-
Eye and Face Protection: Put on safety goggles that meet ANSI Z87.1 standards.[13] If weighing powder or heating reactions, add a face shield over the goggles.
-
Respiratory Protection (if required): For weighing solids, don a fit-tested N95 respirator.
-
Gloves: Don the first pair of nitrile gloves. Pull the cuffs of the lab coat over the gloves. Don the second pair of nitrile gloves over the first pair and the lab coat cuffs. This creates a seal and prevents skin exposure.
Doffing (Taking Off) PPE:
-
Outer Gloves: Before leaving the immediate work area (fume hood), remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Face Shield/Respirator: Remove the face shield and/or respirator.
-
Goggles: Remove safety goggles.
-
Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination.
-
Inner Gloves: At the exit of the laboratory, remove the inner pair of gloves and dispose of them.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Mandatory Visualization: Safety Workflow
The following diagram outlines the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE selection and decontamination workflow for the target compound.
Operational and Disposal Plan
Engineering Controls:
-
All work with this compound, including weighing, dissolving, and transfers, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
An eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[10]
Spill Response:
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area.
-
Contain: For small spills, ensure you are wearing the appropriate PPE (including respiratory protection for solids) and contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[5][14]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[14]
Disposal Plan:
-
Waste Classification: All materials contaminated with this compound, including disposable PPE, weigh boats, pipette tips, and spill cleanup materials, must be classified as hazardous chemical waste.[14]
-
Waste Segregation: Collect solid waste and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[6][14] Do not mix with incompatible waste streams.
-
Final Disposal: Waste disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed contractor. The recommended disposal method for pyridine-based compounds is high-temperature incineration.[14][15]
References
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NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
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Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Health risks of heterocyclic amines. Mutation Research. [Link]
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What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
